molecular formula C19H17ClN2O2 B12377038 PF-04822163

PF-04822163

Número de catálogo: B12377038
Peso molecular: 340.8 g/mol
Clave InChI: MMLGZRFGZAYZTE-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PF-04822163 is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H17ClN2O2

Peso molecular

340.8 g/mol

Nombre IUPAC

4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline

InChI

InChI=1S/C19H17ClN2O2/c1-23-16-8-7-14-17(21-10-22-18(14)19(16)24-2)13-6-4-11-3-5-12(20)9-15(11)13/h3,5,7-10,13H,4,6H2,1-2H3/t13-/m0/s1

Clave InChI

MMLGZRFGZAYZTE-ZDUSSCGKSA-N

SMILES isomérico

COC1=C(C2=C(C=C1)C(=NC=N2)[C@H]3CCC4=C3C=C(C=C4)Cl)OC

SMILES canónico

COC1=C(C2=C(C=C1)C(=NC=N2)C3CCC4=C3C=C(C=C4)Cl)OC

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of PF-04822163

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04822163 is a potent and selective, central nervous system (CNS) penetrant inhibitor of phosphodiesterase 1 (PDE1). This technical guide delineates the core mechanism of action of this compound, presenting quantitative data on its inhibitory activity, detailing the experimental protocols for its characterization, and visualizing the relevant signaling pathways and experimental workflows. The information provided is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound.

Core Mechanism of Action: PDE1 Inhibition

This compound functions as a highly potent and selective inhibitor of the phosphodiesterase 1 (PDE1) enzyme family. PDEs are crucial enzymes in intracellular signaling, responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family has three subtypes: PDE1A, PDE1B, and PDE1C. This compound demonstrates nanomolar potency against all three subtypes, with a particularly high affinity for PDE1B.[1][2][3][4] By inhibiting PDE1, this compound prevents the breakdown of cAMP and cGMP, leading to an accumulation of these second messengers within the cell. This modulation of cyclic nucleotide signaling is the basis of its pharmacological effects. The compound has been investigated for its potential therapeutic applications in conditions such as attention deficit hyperactivity disorder and Parkinson's disease.[1][2]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade affected by this compound.

cluster_0 Cell Membrane cluster_1 Intracellular Space AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts GC Guanylate Cyclase cGMP cGMP GC->cGMP Converts ATP ATP GTP GTP PDE1 PDE1 cAMP->PDE1 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE1 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP AMP PDE1->AMP Hydrolyzes to GMP GMP PDE1->GMP Hydrolyzes to Cellular_Response Downstream Cellular Responses PKA->Cellular_Response PKG->Cellular_Response PF04822163 This compound PF04822163->PDE1 Inhibits

Figure 1: Signaling pathway of this compound as a PDE1 inhibitor.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified against a panel of phosphodiesterase enzymes. The data consistently show high potency for PDE1 subtypes and significant selectivity over other PDE families.[1][4]

Target PDE IsoformIC50 (nM)Fold Selectivity vs. PDE1B
PDE1A 21.2x
PDE1B 2.41x
PDE1C 70.34x
PDE2A 5895>2456x
PDE3A >30000>12500x
PDE4D3 7620>3175x
PDE5A1 >30000>12500x
PDE7B >29800>12416x
PDE9A1 >30000>12500x
PDE10A1 252105x
PDE11A4 8257>3440x

Table 1: In vitro inhibitory potency and selectivity of this compound against various PDE isoforms. Data sourced from MedChemExpress and a study on PDE1 radioligands.[1][4]

Pharmacokinetic Properties

In vivo studies in rats have demonstrated that this compound is orally bioavailable and can penetrate the blood-brain barrier.[1][2]

SpeciesRoute of AdministrationDose (mg/kg)Tmax (h)Terminal Half-life (h)
RatOral (p.o.)100.55.5

Table 2: Pharmacokinetic parameters of this compound in rats.[1][2]

Experimental Protocols

The following sections describe the general methodologies employed in the characterization of this compound.

In Vitro PDE Inhibition Assay

The potency and selectivity of this compound are determined using an in vitro phosphodiesterase inhibition assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against various PDE isoforms.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes are used. The substrates, [3H]-cAMP and [3H]-cGMP, are prepared in appropriate assay buffers.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Incubation: The PDE enzyme, the test compound (this compound), and the radiolabeled substrate are incubated together at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: The enzymatic reaction is stopped, often by the addition of a quenching agent.

  • Separation of Product: The product of the reaction ([3H]-AMP or [3H]-GMP) is separated from the unreacted substrate. This is commonly achieved using scintillation proximity assay (SPA) beads that bind to the product.

  • Detection: The amount of product formed is quantified by measuring the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Workflow for In Vitro PDE Inhibition Assay

start Start prepare_reagents Prepare Reagents (PDE Enzyme, [3H]-Substrate) start->prepare_reagents incubation Incubate Enzyme, Substrate, and this compound prepare_reagents->incubation compound_dilution Serially Dilute This compound compound_dilution->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction separate_product Separate Product from Substrate (e.g., using SPA beads) terminate_reaction->separate_product quantify_product Quantify Product (Scintillation Counting) separate_product->quantify_product data_analysis Data Analysis (Calculate % Inhibition) quantify_product->data_analysis determine_ic50 Determine IC50 Value (Dose-Response Curve) data_analysis->determine_ic50 end End determine_ic50->end

Figure 2: General experimental workflow for an in vitro PDE inhibition assay.
In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

General Protocol:

  • Animal Dosing: A cohort of rats is administered a single oral dose of this compound (e.g., 10 mg/kg).[1][2]

  • Sample Collection: Blood samples are collected at various time points after dosing.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Tmax (time to maximum concentration) and terminal half-life.

Summary and Conclusion

This compound is a potent and selective inhibitor of PDE1, with nanomolar IC50 values against PDE1A, PDE1B, and PDE1C. Its high selectivity for the PDE1 family over other PDE isoforms has been demonstrated through in vitro assays. Pharmacokinetic studies in preclinical species have shown that this compound is orally bioavailable and CNS penetrant. The primary mechanism of action of this compound is the inhibition of cAMP and cGMP degradation, leading to the potentiation of cyclic nucleotide signaling. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in their understanding of this compound.

References

PF-04822163: A Technical Guide to its PDE1B Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core selectivity of PF-04822163, a potent and selective inhibitor of phosphodiesterase 1B (PDE1B). This compound has emerged as a significant tool for neuroscience research, particularly in the study of cognitive disorders. Its efficacy is intrinsically linked to its high affinity for PDE1B and its ability to discriminate against other phosphodiesterase (PDE) isoforms. This document provides a comprehensive overview of its selectivity profile, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been rigorously assessed against a panel of phosphodiesterase enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear quantitative representation of its selectivity.

PDE IsoformIC50 (nM)Fold Selectivity vs. PDE1B
PDE1A21.2
PDE1B 2.4 1
PDE1C72.9
PDE2A58952456
PDE3A>30000>12500
PDE4D376203175
PDE5A1>30000>12500
PDE7B>29800>12417
PDE9A1>30000>12500
PDE10A1252105
PDE11A482573440

Data sourced from publicly available databases and scientific literature.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway. In neurons, the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO) leads to the production of cGMP. PDE1B, a calcium/calmodulin-dependent phosphodiesterase, specifically hydrolyzes cGMP, thus terminating its signaling cascade. By inhibiting PDE1B, this compound prevents the degradation of cGMP, leading to its accumulation and the subsequent activation of downstream effectors such as protein kinase G (PKG). This enhancement of cGMP signaling is believed to be a key mechanism underlying the pro-cognitive effects of this compound.

cGMP Signaling Pathway and this compound Inhibition NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion of GTP GTP GTP->cGMP Five_GMP 5'-GMP cGMP->Five_GMP hydrolyzed by PKG_inactive PKG (inactive) cGMP->PKG_inactive activates PDE1B PDE1B PDE1B->Five_GMP PF04822163 This compound PF04822163->PDE1B inhibits PKG_active PKG (active) PKG_inactive->PKG_active Downstream Downstream Cellular Effects (e.g., Synaptic Plasticity) PKG_active->Downstream

Caption: cGMP signaling pathway and the inhibitory action of this compound on PDE1B.

Experimental Protocols

The determination of the inhibitory potency and selectivity of this compound relies on robust in vitro enzymatic assays. The following sections detail the typical methodologies employed.

In Vitro Phosphodiesterase (PDE) Enzymatic Assay (e.g., PDE-Glo™ Assay)

This assay quantifies the enzymatic activity of various PDE isoforms and the inhibitory effect of compounds like this compound. The principle involves the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by the PDE enzyme. The remaining cyclic nucleotide is then detected using a series of coupled enzymatic reactions that ultimately produce a luminescent signal. The intensity of the luminescence is inversely proportional to the PDE activity.

Materials:

  • Recombinant human PDE enzymes (various isoforms)

  • This compound (or other test compounds)

  • Cyclic AMP (cAMP) or cyclic GMP (cGMP) substrate

  • PDE-Glo™ Reaction Buffer

  • PDE-Glo™ Termination Buffer

  • PDE-Glo™ Detection Solution

  • Kinase-Glo® Reagent

  • 96-well or 384-well white opaque microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in PDE-Glo™ Reaction Buffer.

  • Reaction Setup:

    • Add a defined amount of each recombinant PDE enzyme to the wells of the microplate.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Initiate the reaction by adding the cAMP or cGMP substrate.

    • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer.

    • Add the PDE-Glo™ Detection Solution, which contains a protein kinase that is activated by the remaining cyclic nucleotide.

    • Incubate to allow for the kinase reaction to proceed.

    • Add the Kinase-Glo® Reagent, which measures the amount of ATP remaining after the kinase reaction.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro PDE Enzymatic Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Reaction_Setup Set up Reaction in Microplate: Enzyme + Inhibitor + Substrate Compound_Prep->Reaction_Setup Enzyme_Prep Prepare Recombinant PDE Enzyme Solutions Enzyme_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Detection Add Detection Reagents Termination->Detection Luminescence Measure Luminescence Detection->Luminescence IC50_Calc Calculate IC50 Values Luminescence->IC50_Calc

Caption: A generalized workflow for determining PDE inhibition using an in vitro enzymatic assay.

Radioligand Binding Assay (for Target Engagement)

While enzymatic assays measure functional inhibition, radioligand binding assays can be employed to determine the direct interaction of a compound with the target protein. A radiolabeled ligand with known affinity for the PDE active site is used to compete with the unlabeled test compound (this compound).

Materials:

  • Cell membranes or tissue homogenates expressing the target PDE

  • Radiolabeled ligand (e.g., [3H]-rolipram for PDE4, or a specific radiolabeled PDE1 inhibitor)

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membrane fractions from cells or tissues known to express the PDE of interest.

  • Assay Setup:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-radiolabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the inhibitor concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Prepare Membrane Homogenates assay_setup Incubate Membranes with Radioligand and varying concentrations of this compound start->assay_setup filtration Separate Bound and Free Ligand via Filtration assay_setup->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing quantification Quantify Radioactivity with Scintillation Counting washing->quantification analysis Calculate Specific Binding and IC50/Ki quantification->analysis

Caption: Key steps involved in a competitive radioligand binding assay for assessing target engagement.

PF-04822163: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04822163 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a family of enzymes crucial in the modulation of intracellular signaling cascades. Developed as a quinazoline-based compound, it exhibits excellent central nervous system (CNS) penetrability, making it a valuable tool for investigating the therapeutic potential of PDE1 inhibition in neurological and psychiatric disorders. Furthermore, its carbon-11 labeled counterpart, [¹¹C]this compound, has been synthesized and evaluated as a positron emission tomography (PET) radioligand for imaging PDE1 in the brain. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols.

Core Compound Identity and Properties

PropertyValue
Chemical Name (S)-4-(6-Chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazoline
Molecular Formula C₁₉H₁₇ClN₂O₂
Mechanism of Action Selective inhibitor of Phosphodiesterase 1 (PDE1)
Therapeutic Potential Neurological and psychological disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and Parkinson's disease.
Radiolabeled Analog [¹¹C]this compound for Positron Emission Tomography (PET) imaging

In Vitro Pharmacology

Phosphodiesterase (PDE) Inhibition Profile

This compound demonstrates high potency and selectivity for the PDE1 enzyme family.

TargetIC₅₀ (nM)Selectivity vs. Other PDEs
PDE1A 2.0126-fold
PDE1B 2.4105-fold
PDE1C 7.036-fold
PDE2A 5895-
PDE3A >30000-
PDE4D3 7620-
PDE5A1 >30000-
PDE7B >29800-
PDE9A1 >30000-
PDE10A1 252-
PDE11A4 8257-

Data sourced from MedChemExpress product datasheet.

Off-Target Binding

In vitro screening against a panel of 65 major CNS targets, including ion channels, transporters, and G-protein coupled receptors (GPCRs), revealed no significant off-target binding (>50% inhibition) at a 10 μM concentration, with the exception of 5-HT₂B (Ki = 262 nM).[1]

In Vivo Pharmacokinetics (Rat Model)

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier permeability.[2]

ParameterValue
Dose 10 mg/kg (p.o., single dose)
Tₘₐₓ (plasma) 0.5 h
Cₘₐₓ (plasma) 274 ng/mL
**Terminal Half-life (t₁/₂) **5.5 h
Fraction Unbound (fu) 0.028
Blood/Plasma Ratio (B/P) 3.4
CSF/Plasma Ratio (CSF/Pu) 1.7

Radiochemistry and Preclinical PET Imaging

[¹¹C]this compound has been developed as a PET tracer to enable in vivo visualization and quantification of PDE1.

Radiosynthesis of [¹¹C]this compound
ParameterValue
Radiochemical Yield 25 ± 10% (decay-corrected)
Molar Activity 106–194 GBq/μmol
Radiochemical Purity >99%
Enantiomeric Purity 98% (96% ee)

Data sourced from a preclinical evaluation study.[1]

In Vivo Evaluation in Rodents

Preclinical studies in rodents have demonstrated that [¹¹C]this compound has good brain penetration and a rapid washout.[1][3] However, it showed only marginal specific binding in vivo, indicating that further optimization of the chemical scaffold may be necessary for a successful clinical PET radioligand.[1][3]

Biodistribution: A whole-body biodistribution study in ddY mice showed initial high uptake in the lungs, followed by the kidneys and heart.[1]

Metabolism: At 15 minutes post-injection in Sprague-Dawley rats, 95% of the radioactivity in the brain corresponded to the unchanged parent compound, while in plasma, this value was 26%.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from the nitration of a precursor compound, followed by oxidation, reduction, cyclization, and finally methylation.[1] The final step involves the reaction of the phenolic precursor with iodomethane in the presence of potassium carbonate in acetonitrile at 40°C.[1]

Radiosynthesis of [¹¹C]this compound

[¹¹C]this compound is synthesized via ¹¹C-methylation of its corresponding phenolic precursor using [¹¹C]CH₃I.[1] The reaction is carried out in dimethylformamide (DMF) with sodium hydroxide as the base at 30°C for 5 minutes.[1] Purification is achieved using high-performance liquid chromatography (HPLC).[1]

In Vivo PET Imaging in Rats
  • Animal Model: Sprague-Dawley (SD) rats.[1]

  • Imaging Equipment: Inveon PET scanner.[1]

  • Radiotracer Administration: Intravenous injection of approximately 17.5 MBq/1.5 mL of [¹¹C]this compound via the tail vein.[1]

  • Image Acquisition: Dynamic 3D PET scan for 60 minutes.[1]

  • Blocking Studies: Pre-injection of non-labeled this compound (1 mg/kg) 10 minutes before the radiotracer administration to assess specific binding.[1]

Radiometabolite Analysis in Rats
  • Sample Collection: Plasma and brain tissue are collected at a specific time point (e.g., 15 minutes) after intravenous injection of [¹¹C]this compound.[1]

  • Sample Preparation: Plasma is quenched with acetonitrile and centrifuged. The brain is homogenized, quenched with acetonitrile, and centrifuged.[1]

  • Analysis: The supernatants from both plasma and brain samples are analyzed by radio-HPLC to separate and quantify the parent radiotracer and its metabolites.[1]

In Vitro Autoradiography

While specific protocols for [¹¹C]this compound are not detailed in the provided search results, a general procedure for in vitro autoradiography with ¹¹C-labeled ligands involves:

  • Incubating slide-mounted tissue sections with the radioligand.

  • Washing the sections to remove unbound ligand.

  • Drying the sections.

  • Apposing the labeled tissues to a photographic emulsion or imaging plate to visualize the distribution of binding sites.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation as a PET radioligand.

PDE1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP/cGMP (Second Messengers) AC_GC->cAMP_cGMP Converts ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE1 Phosphodiesterase 1 (PDE1) cAMP_cGMP->PDE1 Hydrolyzed by PKA_PKG Protein Kinase A/G (PKA/PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP/5'-GMP (Inactive) PDE1->AMP_GMP Cellular_Response Cellular Response PKA_PKG->Cellular_Response Phosphorylates Targets PF04822163 This compound PF04822163->PDE1 Inhibits

Figure 1. Mechanism of action of this compound in inhibiting PDE1.

PET_Ligand_Evaluation_Workflow cluster_synthesis Synthesis & Radiochemistry cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Rodent Model) cluster_analysis Data Analysis Synthesis Synthesis of This compound Precursor Radiolabeling Radiolabeling with ¹¹C to produce [¹¹C]this compound Synthesis->Radiolabeling QC Quality Control (Purity, Molar Activity) Radiolabeling->QC Binding_Assay PDE1 Inhibition Assay (IC₅₀ Determination) QC->Binding_Assay Autoradiography In Vitro Autoradiography (Tissue Sections) QC->Autoradiography PET_Imaging PET/CT Imaging (Brain Uptake, Washout) QC->PET_Imaging Data_Analysis Pharmacokinetic Modeling and Image Analysis Binding_Assay->Data_Analysis Autoradiography->Data_Analysis Biodistribution Biodistribution Studies PET_Imaging->Biodistribution Metabolite_Analysis Radiometabolite Analysis (Plasma, Brain) PET_Imaging->Metabolite_Analysis Biodistribution->Data_Analysis Metabolite_Analysis->Data_Analysis

Figure 2. Experimental workflow for the evaluation of [¹¹C]this compound.

References

An In-Depth Technical Guide to PF-04822163: A Potent and Selective PDE1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04822163 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a family of enzymes crucial in the modulation of cyclic nucleotide signaling pathways. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for this compound. The information is intended to support researchers and drug development professionals in their exploration of this compound for various therapeutic applications.

Chemical Structure and Properties

This compound, with the IUPAC name (S)-4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazoline, is a small molecule with a complex heterocyclic structure. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (S)-4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazoline
CAS Number 1798334-07-2
Molecular Formula C₁₉H₁₇ClN₂O₂
SMILES COC1=CC2=C(C=C1OC)N=CN=C2C3C(C=C(Cl)C=C4)=C4CC3

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 340.81 g/mol [1]
Appearance Solid powder[2]
Solubility Soluble in DMSO (10 mM)[2]
Storage Solid Powder: -20°C for 12 months; In Solvent: -80°C for 6 months[2]

Chemical Structure:

this compound Chemical Structure

Pharmacological Properties

This compound is a highly potent and selective inhibitor of the phosphodiesterase 1 (PDE1) enzyme family. Its inhibitory activity against PDE1 subtypes is detailed in the table below. The compound is also noted for its ability to penetrate the central nervous system (CNS).

Table 3: Pharmacological Profile of this compound

ParameterValue
Target Phosphodiesterase 1 (PDE1)
IC₅₀ for PDE1B 2.4 nM[2]
Biological Activity Potent and selective CNS-penetrant PDE1 inhibitor[2]

Signaling Pathways

Phosphodiesterase 1 (PDE1) is a key regulator of intracellular signaling cascades by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE1 by this compound leads to an accumulation of these cyclic nucleotides, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG).[3][4]

PDE1_Inhibition_Signaling_Pathway GPCR GPCR Activation AC_GC Adenylyl/Guanylyl Cyclase GPCR->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP PDE1 PDE1 cAMP_cGMP->PDE1 Substrate PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP PDE1->AMP_GMP Hydrolyzes PF04822163 This compound PF04822163->PDE1 Inhibits Downstream Downstream Cellular Responses (e.g., Gene Transcription, Ion Channel Modulation) PKA_PKG->Downstream Phosphorylates & Regulates

Figure 1. Simplified signaling pathway of PDE1 inhibition by this compound.

Experimental Protocols

Synthesis of (S)-4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazoline

The synthesis of this compound involves a multi-step process. A key intermediate is 4-chloro-6,7-dimethoxyquinazoline, which is synthesized from 6,7-dimethoxyquinazolin-4(3H)-one.

Protocol for the synthesis of 4-chloro-6,7-dimethoxyquinazoline:

  • Reaction Setup: To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add N,N-dimethylformamide (0.2 ml) dropwise.[5]

  • Reflux: Heat the reaction mixture at reflux for 6 hours.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride in vacuo.

    • Azeotrope the residue with toluene (2 x 50 ml) to remove any remaining thionyl chloride.[5]

    • Dissolve the residue in dichloromethane (550 ml).

    • Wash the organic solution with saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) and then with brine.[5]

    • Dry the organic phase over magnesium sulfate.

    • Evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid.[5]

The final step to synthesize this compound involves the coupling of this intermediate with (S)-6-chloro-2,3-dihydro-1H-inden-1-amine, a reaction that requires specific chiral chemistry to obtain the desired stereoisomer.

Synthesis_Workflow Start 6,7-dimethoxyquinazolin-4(3H)-one Intermediate 4-chloro-6,7-dimethoxyquinazoline Start->Intermediate Chlorination Coupling Coupling Reaction Start->Coupling Reagents1 SOCl₂, DMF Intermediate->Coupling Indanamine (S)-6-chloro-2,3-dihydro-1H-inden-1-amine Indanamine->Coupling FinalProduct This compound Coupling->FinalProduct

Figure 2. High-level workflow for the synthesis of this compound.
Phosphodiesterase 1 (PDE1) Inhibition Assay

The inhibitory activity of this compound on PDE1 can be determined using various commercially available assay kits or by developing a custom assay. A common method is a fluorescence polarization (FP) based assay.

General Protocol for a Fluorescence Polarization-Based PDE1A Assay: [6]

  • Reagent Preparation:

    • Prepare a complete PDE assay buffer.

    • Dilute the PDE1A enzyme to the desired concentration (e.g., 250 pg/µl) in the complete assay buffer.[6]

    • Prepare serial dilutions of the test inhibitor (this compound) in the assay buffer containing a constant percentage of DMSO (e.g., 10%).

    • Prepare a solution of the fluorescently labeled substrate (e.g., FAM-Cyclic-3',5'-AMP) at the appropriate concentration (e.g., 2 µM).[6]

  • Assay Procedure:

    • Add the diluted PDE1A enzyme to the "Positive Control" and "Test Inhibitor" wells of a microplate.

    • Add assay buffer to the "Blank" wells.

    • Add the serially diluted inhibitor to the "Test Inhibitor" wells.

    • Add the diluent solution (buffer with DMSO) to the "Blank", "Reference Control", and "Positive Control" wells.

    • Initiate the reaction by adding the fluorescent substrate to all wells except the "Blank".

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour), protected from light.[6]

  • Detection:

    • Stop the enzymatic reaction.

    • Add a binding agent that specifically binds to the linearized fluorescent product.

    • Incubate for a further period (e.g., 30 minutes) with gentle agitation.[6]

    • Measure the fluorescence polarization using a suitable microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

PDE1_Assay_Workflow Prep Prepare Reagents: PDE1 Enzyme, Inhibitor Dilutions, Fluorescent Substrate Incubate Incubate Enzyme, Inhibitor, and Substrate Prep->Incubate Stop Stop Reaction & Add Binding Agent Incubate->Stop Read Measure Fluorescence Polarization Stop->Read Analyze Calculate % Inhibition and IC₅₀ Read->Analyze

Figure 3. General workflow for a PDE1 inhibition assay.

Conclusion

This compound is a valuable research tool for investigating the role of PDE1 in various physiological and pathological processes, particularly within the central nervous system. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics. This guide provides a foundational understanding of its properties and the experimental methodologies required for its study. Researchers are encouraged to consult the primary literature for more detailed information and specific applications.

References

(R)-PF-04822163 Enantiomer: A Comprehensive Technical Review of its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the enantiomeric activity of PF-04822163, a potent and selective inhibitor of phosphodiesterase 1 (PDE1). A significant divergence in inhibitory activity is observed between the (S) and (R)-enantiomers. The (S)-enantiomer, this compound, is a highly potent inhibitor of PDE1B (IC50 = 2.4 nM), while the (R)-enantiomer exhibits substantially weaker activity (IC50 = 458 nM)[1]. This document summarizes the quantitative inhibitory data, details the experimental methodologies for activity assessment, and illustrates the pertinent signaling pathways.

Introduction

This compound is a CNS-penetrant quinazoline-based compound identified as a potent inhibitor of the PDE1 family of enzymes[2]. Phosphodiesterases are critical regulators of intracellular signaling cascades by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3]. The PDE1 family is unique in that its activity is stimulated by a calcium-calmodulin complex, positioning it at the intersection of calcium and cyclic nucleotide signaling pathways[3][4][5]. This compound has been investigated for its potential therapeutic applications in neuropsychiatric disorders such as attention deficit hyperactivity disorder and Parkinson's disease[6][7]. As with many chiral molecules, the biological activity of this compound is highly dependent on its stereochemistry.

Quantitative Inhibitory Activity

The inhibitory potency of the enantiomers of this compound against various phosphodiesterase enzymes has been determined, highlighting the stereospecificity of its interaction with PDE1B. The (S)-enantiomer is significantly more potent than the (R)-enantiomer.

Table 1: Enantiomeric Activity of this compound against PDE1B

EnantiomerPDE1B IC50 (nM)
(S)-PF-048221632.4[1]
(R)-PF-04822163458[1]

Table 2: Inhibitory Profile of (S)-PF-04822163 against various PDE Subtypes

PDE SubtypeIC50 (nM)
PDE1A2[6][7]
PDE1B2.4[6][7]
PDE1C7[6][7]
PDE2A5895[7]
PDE3A>30000[7]
PDE4D37620[7]
PDE5A1>30000[7]
PDE7B>29800[7]
PDE9A1>30000[7]
PDE10A1252[7]
PDE11A48257[7]

Experimental Protocols

The determination of the inhibitory activity of this compound enantiomers is typically performed using in vitro enzyme assays. Below are detailed methodologies for common approaches.

PDE1B Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay format is a common method for quantifying PDE1B activity and its inhibition.

  • Principle: The assay measures the enzymatic hydrolysis of a fluorescently labeled cAMP or cGMP substrate. The product of this reaction, a fluorescently labeled monophosphate, is detected by a binding agent coupled to a terbium-labeled donor. When the binding agent and the fluorescent monophosphate are in proximity, TR-FRET occurs, resulting in a detectable signal that is proportional to enzyme activity.

  • Materials:

    • Purified recombinant human PDE1B enzyme.

    • Fluorescently labeled substrate (e.g., FAM-cAMP).

    • Binding agent.

    • Terbium-labeled donor.

    • PDE assay buffer.

    • 96-well microtiter plates.

    • Test compounds (this compound enantiomers) dissolved in DMSO.

  • Procedure:

    • A solution of the fluorescently labeled cAMP substrate is prepared in PDE assay buffer.

    • The test compounds are serially diluted to the desired concentrations.

    • The PDE1B enzyme is diluted in assay buffer to the working concentration.

    • The substrate solution and the test compound dilutions are added to the wells of the microtiter plate.

    • The enzymatic reaction is initiated by the addition of the diluted PDE1B enzyme.

    • The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to allow for the enzymatic reaction to proceed.

    • A solution containing the binding agent and the terbium-labeled donor is added to each well to stop the reaction and generate the FRET signal.

    • The plate is incubated for another period (e.g., 60 minutes) to allow for the binding to reach equilibrium.

    • The TR-FRET signal is read using a microplate reader capable of time-resolved fluorescence measurements.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

PDE1B Fluorescence Polarization (FP) Assay

This is another common method for assessing PDE1B inhibition.

  • Principle: This assay also monitors the hydrolysis of a fluorescently labeled cyclic nucleotide. The small, rapidly rotating substrate has a low fluorescence polarization value. Upon hydrolysis by PDE1B, the resulting fluorescent monophosphate is captured by a larger binding agent, leading to a slowly rotating complex with a high fluorescence polarization value. The change in polarization is directly proportional to the enzyme's activity.

  • Procedure:

    • A fluorescently labeled cAMP substrate is incubated with the PDE1B enzyme in the presence of varying concentrations of the inhibitor.

    • After a set incubation period, a binding agent that specifically binds to the fluorescent monophosphate product is added.

    • The fluorescence polarization is measured using a microplate reader.

    • IC50 values are determined from the dose-response curves.

Chiral Separation of this compound Enantiomers

The synthesis of this compound results in a racemic mixture, which is then resolved to isolate the individual enantiomers.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) is employed for the separation.

  • Stationary Phase: Polysaccharide-based chiral stationary phases are commonly used for this type of separation.

  • Detection: The separated enantiomers are detected using a UV detector.

  • Absolute Stereochemistry: The absolute stereochemical configuration of the separated enantiomers is determined by X-ray crystallography[2].

Signaling Pathways and Mechanism of Action

This compound exerts its effects by modulating the levels of intracellular second messengers, cAMP and cGMP.

PDE1B_Signaling_Pathway cluster_upstream Upstream Regulation cluster_enzyme PDE1B Activity cluster_downstream Downstream Effects Ca2_Calmodulin Ca2+/Calmodulin Complex PDE1B_inactive PDE1B (Inactive) Ca2_Calmodulin->PDE1B_inactive Activates PDE1B_active PDE1B (Active) AMP_GMP 5'-AMP / 5'-GMP PDE1B_active->AMP_GMP Hydrolysis PF_04822163 (S)-PF-04822163 PF_04822163->PDE1B_active Inhibits (Potent) R_PF_04822163 (R)-PF-04822163 R_PF_04822163->PDE1B_active Inhibits (Weak) cAMP_cGMP cAMP / cGMP PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG DARPP_32 DARPP-32 Phosphorylation PKA_PKG->DARPP_32 Cellular_Response Cellular Response DARPP_32->Cellular_Response

Caption: PDE1B Signaling Pathway and Inhibition by this compound Enantiomers.

The binding of the calcium-calmodulin complex to PDE1B leads to its activation. The active enzyme then hydrolyzes cAMP and cGMP to their inactive 5'-monophosphate forms. This reduction in cyclic nucleotide levels leads to decreased activation of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). In dopaminergic neurons, this cascade influences the phosphorylation state of proteins like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), a key regulator of neuronal signaling[4].

(S)-PF-04822163 potently inhibits the hydrolytic activity of PDE1B, leading to an accumulation of cAMP and cGMP. This, in turn, enhances the signaling through PKA and PKG. The (R)-enantiomer is a much less effective inhibitor of this process.

Experimental_Workflow cluster_synthesis Synthesis and Separation cluster_assay In Vitro Activity Assay Racemic_Synthesis Racemic Synthesis of This compound Chiral_HPLC Chiral HPLC Separation Racemic_Synthesis->Chiral_HPLC S_Enantiomer (S)-PF-04822163 Chiral_HPLC->S_Enantiomer R_Enantiomer (R)-PF-04822163 Chiral_HPLC->R_Enantiomer PDE1B_Assay PDE1B Enzyme Assay (TR-FRET or FP) S_Enantiomer->PDE1B_Assay Test Compound R_Enantiomer->PDE1B_Assay Test Compound Dose_Response Dose-Response Curve Generation PDE1B_Assay->Dose_Response IC50_Calculation IC50 Value Calculation Dose_Response->IC50_Calculation

Caption: Experimental workflow for determining the enantiomeric activity of this compound.

Conclusion

The biological activity of this compound is highly stereospecific, with the (S)-enantiomer being a potent inhibitor of PDE1B and the (R)-enantiomer being significantly less active. This substantial difference in potency underscores the importance of chiral separation and the evaluation of individual enantiomers in drug discovery and development. The data presented in this guide provide a clear quantitative comparison of the enantiomers' activities and outline the standard experimental procedures for their determination. Further research utilizing the highly potent (S)-enantiomer will be crucial in elucidating the full therapeutic potential of PDE1B inhibition.

References

Preclinical Research on PF-04822163: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04822163 is a potent and selective, central nervous system (CNS) penetrant inhibitor of phosphodiesterase 1 (PDE1). This document provides a comprehensive overview of the publicly available preclinical research on this compound, covering its mechanism of action, in vitro pharmacology, and pharmacokinetics. Due to the limited availability of public data, sections on in vivo efficacy and safety/toxicology provide a general framework for the evaluation of a CNS drug candidate. This guide is intended to serve as a technical resource for professionals in the field of drug discovery and development.

Introduction

This compound is a novel quinazoline-based small molecule that has been identified as a highly potent and selective inhibitor of the phosphodiesterase 1 (PDE1) enzyme family. PDE1 is a critical regulator of intracellular signaling cascades mediated by the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the breakdown of these cyclic nucleotides, this compound has the potential to modulate a variety of downstream cellular processes. The compound's ability to penetrate the blood-brain barrier makes it a candidate for the investigation of treatments for neurological and psychiatric disorders.

Mechanism of Action: PDE1 Signaling Pathway

Phosphodiesterase 1 (PDE1) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. Its activity is dependent on calcium and calmodulin, positioning it as a key integrator of calcium and cyclic nucleotide signaling pathways. In the central nervous system, PDE1B is the most abundantly expressed isoform and is a key target of this compound. Inhibition of PDE1B by this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and neuronal function.

PDE1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR AC Adenylate Cyclase (AC) GPCR->AC Activates Ligand Neurotransmitter/ Ligand Ligand->GPCR NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Activates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE1 PDE1 cAMP->PDE1 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE1 Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-AMP PDE1->AMP GMP 5'-GMP PDE1->GMP PF04822163 This compound PF04822163->PDE1 Inhibits CREB CREB Phosphorylation PKA->CREB PKG->CREB Gene Gene Expression & Neuronal Function CREB->Gene

Caption: PDE1 Signaling Pathway and the inhibitory action of this compound.

In Vitro Pharmacology

Potency and Selectivity

This compound demonstrates high potency against the three isoforms of the PDE1 family. Its selectivity has been profiled against a broad panel of other PDE families, showing a significant therapeutic window.

Table 1: In Vitro Potency of this compound against PDE1 Isoforms

Target IC50 (nM)
PDE1A 2.0
PDE1B 2.4

| PDE1C | 7.0 |

Table 2: In Vitro Selectivity of this compound against Other PDE Families

Target IC50 (nM)
PDE2A 5895
PDE3A >30000
PDE4D3 7620
PDE5A1 >30000
PDE7B >29800
PDE9A1 >30000
PDE10A1 252

| PDE11A4 | 8257 |

CNS Off-Target Binding

To assess its potential for CNS-related side effects, this compound was screened against a panel of 65 major CNS targets, including ion channels, transporters, and G-protein coupled receptors. At a concentration of 10 µM, no significant off-target binding (>50% inhibition) was observed, with the exception of moderate activity at the serotonin receptors 5-HT2B and 5-HT6.

Table 3: CNS Off-Target Binding Profile of this compound

Target Ki (nM)
5-HT2B 262
5-HT6 4858

| Other 63 CNS targets | No significant binding |

Experimental Protocols

The in vitro potency and selectivity of this compound were determined using a radiometric phosphodiesterase inhibition assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against various human recombinant PDE enzymes.

Materials:

  • Human recombinant PDE enzymes (PDE1A, PDE1B, PDE1C, and other families for selectivity profiling)

  • [³H]-cAMP and [³H]-cGMP as substrates

  • Snake venom nucleotidase

  • Scintillation cocktail

  • PF-048221663 and reference compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, CaCl₂, calmodulin for PDE1)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the respective PDE enzyme, and the diluted compound or vehicle control.

  • Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Terminate the reaction by adding snake venom nucleotidase, which converts the product of the PDE reaction (5'-AMP or 5'-GMP) to adenosine or guanosine.

  • The mixture is then passed through an ion-exchange resin, which binds the unreacted charged substrate, allowing the uncharged nucleoside product to be collected.

  • A scintillation cocktail is added to the collected product, and the radioactivity is measured using a scintillation counter.

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

PDE_Inhibition_Assay_Workflow Start Prepare_Reagents Prepare Reagents: - PDE Enzyme - this compound dilutions - [3H]-cAMP/cGMP Start->Prepare_Reagents Reaction_Setup Set up reaction in 96-well plate: Buffer + Enzyme + Compound Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction with [3H]-cAMP/cGMP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Terminate_Reaction Terminate with Snake Venom Nucleotidase Incubation->Terminate_Reaction Separation Separate product from substrate (Ion-exchange chromatography) Terminate_Reaction->Separation Quantification Quantify product (Scintillation Counting) Separation->Quantification Data_Analysis Calculate % Inhibition and determine IC50 Quantification->Data_Analysis End Data_Analysis->End

Caption: Workflow for the PDE Inhibition Radiometric Assay.

The potential for off-target binding in the CNS was evaluated using a radioligand binding assay panel.

Objective: To determine the binding affinity (Ki) of this compound for a wide range of CNS receptors, ion channels, and transporters.

Materials:

  • Cell membranes or recombinant proteins expressing the target of interest.

  • Specific radioligands for each target.

  • This compound.

  • Assay buffers specific to each target.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • A fixed concentration of the specific radioligand is incubated with the membrane/protein preparation in the presence of various concentrations of this compound.

  • The incubation is carried out in a buffer system optimized for the specific target.

  • Following incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration through a filter plate.

  • The filters are washed to remove non-specifically bound radioligand.

  • The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified by scintillation counting.

  • The percentage of inhibition of radioligand binding by this compound is calculated, and the IC50 is determined.

  • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Pharmacokinetics

In Vivo Pharmacokinetic Profile in Rats

The pharmacokinetic properties of this compound were assessed in rats following oral administration. The compound demonstrated good brain penetration.

Table 4: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)

Parameter Value Unit
Tmax 0.5 h
Cmax 274 ng/mL
B/P Ratio 3.4 -
CSF/Pu Ratio 1.7 -

| fu (plasma) | 0.028 | - |

B/P Ratio: Brain-to-plasma concentration ratio. CSF/Pu Ratio: Cerebrospinal fluid-to-unbound plasma concentration ratio. fu: fraction unbound.

Experimental Protocol: Rat Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and brain penetration of this compound in rats after oral administration.

Animals:

  • Male Sprague-Dawley rats.

Procedure:

  • Animals are fasted overnight prior to dosing.

  • This compound is formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose) for oral gavage.

  • A single oral dose (e.g., 10 mg/kg) is administered to each rat.

  • At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), blood samples are collected from a subset of animals via cardiac puncture or a cannulated vessel.

  • Immediately after blood collection, the animals are euthanized, and brain and cerebrospinal fluid (CSF) samples are collected.

  • Plasma is separated from the blood samples by centrifugation.

  • The concentrations of this compound in plasma, brain homogenate, and CSF are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters (Tmax, Cmax, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Brain-to-plasma and CSF-to-unbound plasma concentration ratios are calculated to assess brain penetration.

Rat_PK_Workflow Start Animal_Prep Acclimatize and fast Sprague-Dawley rats Start->Animal_Prep Dosing Administer this compound (10 mg/kg, p.o.) Animal_Prep->Dosing Sample_Collection Collect blood, brain, and CSF at serial time points Dosing->Sample_Collection Sample_Processing Process samples: - Plasma separation - Brain homogenization Sample_Collection->Sample_Processing Bioanalysis Quantify this compound concentration (LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Calculate PK parameters (Tmax, Cmax, B/P, CSF/Pu) Bioanalysis->PK_Analysis End PK_Analysis->End

Caption: Workflow for the in vivo pharmacokinetic study in rats.

In Vivo Efficacy

As of the date of this document, there is no publicly available data on the in vivo efficacy of this compound in animal models of disease. For a CNS drug candidate targeting PDE1, efficacy would typically be evaluated in models relevant to the proposed therapeutic indication, such as attention-deficit/hyperactivity disorder (ADHD) or Parkinson's disease.

General Experimental Approaches for In Vivo Efficacy:

  • ADHD Models:

    • Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model that displays hyperactivity, impulsivity, and attention deficits. The effects of this compound on these behaviors would be assessed using tests such as the open field test for locomotion and the five-choice serial reaction time task for attention and impulsivity.

    • Dopamine Transporter Knockout (DAT-KO) Mice: These mice exhibit hyperactivity due to impaired dopamine clearance and are another relevant model for testing potential ADHD therapeutics.

  • Parkinson's Disease Models:

    • Neurotoxin-based models (e.g., 6-OHDA or MPTP): These models involve the administration of a neurotoxin to induce the degeneration of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease. The ability of this compound to alleviate motor deficits would be assessed using tests such as the rotarod test, cylinder test, and assessment of catalepsy.

    • Genetic models (e.g., alpha-synuclein transgenic mice): These models overexpress proteins implicated in the genetic forms of Parkinson's disease. They are used to study the underlying disease mechanisms and to test the effects of compounds on pathology progression and related behavioral deficits.

Safety and Toxicology

There is no publicly available preclinical safety and toxicology data for this compound. A standard preclinical safety evaluation for a CNS drug candidate would include a battery of in vitro and in vivo studies to identify potential liabilities.

General Preclinical Safety and Toxicology Studies:

  • In Vitro Toxicology:

    • Genotoxicity Assays: Ames test (bacterial reverse mutation), in vitro micronucleus assay, and chromosome aberration test to assess mutagenic and clastogenic potential.

    • hERG Channel Assay: To evaluate the potential for cardiac QT interval prolongation.

    • CYP450 Inhibition and Induction Assays: To assess the potential for drug-drug interactions.

  • In Vivo Toxicology:

    • Acute Toxicity Studies: To determine the maximum tolerated dose (MTD) and to identify target organs of toxicity after a single high dose.

    • Repeated-Dose Toxicity Studies: Conducted in at least two species (one rodent, one non-rodent) for a duration relevant to the intended clinical use. These studies involve daily administration of the drug and monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathology of major organs.

    • Safety Pharmacology Studies: To assess the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Conclusion

This compound is a potent and selective PDE1 inhibitor with excellent CNS penetration demonstrated in preclinical rat studies. Its high in vitro potency and selectivity, coupled with a clean off-target binding profile against a broad range of CNS targets, make it a valuable research tool for investigating the role of PDE1 in the central nervous system. While the lack of publicly available in vivo efficacy and safety data limits a full assessment of its therapeutic potential, the foundational preclinical data presented in this guide provide a strong rationale for further investigation of this compound and other selective PDE1 inhibitors for the treatment of neurological and psychiatric disorders. Future research should focus on evaluating the efficacy of this compound in relevant animal models and conducting comprehensive safety and toxicology studies to fully characterize its preclinical profile.

Investigating PF-04822163 and the Role of PDE1 Inhibition in Parkinson's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current treatments primarily focus on symptomatic relief, and there is a critical need for novel therapeutic strategies that can slow or halt disease progression. One emerging area of interest is the modulation of cyclic nucleotide signaling pathways in the brain. PF-04822163 is a potent and selective, orally active, and blood-brain barrier permeable inhibitor of phosphodiesterase 1 (PDE1), with IC50 values of 2 nM, 2.4 nM, and 7 nM for PDE1A, PDE1B, and PDE1C, respectively.[1] While specific preclinical data for this compound in Parkinson's disease models are not extensively published in publicly available literature, its mechanism of action as a PDE1 inhibitor places it as a compound of significant interest for investigation in this therapeutic area.

This technical guide provides an in-depth overview of the rationale and methodologies for investigating PDE1 inhibitors, such as this compound, in preclinical models of Parkinson's disease. The experimental protocols and data presented are based on studies with other PDE1 inhibitors, providing a framework for the potential evaluation of this compound.

The Rationale for Targeting PDE1 in Parkinson's Disease

Phosphodiesterases (PDEs) are enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family is unique in that it is activated by calcium/calmodulin. PDE1B, a subtype of PDE1, is highly expressed in the dopaminergic neurons of the basal ganglia, the brain region primarily affected in Parkinson's disease.

The inhibition of PDE1 is hypothesized to have several therapeutic benefits for Parkinson's disease:

  • Enhancement of Dopaminergic Signaling: By preventing the breakdown of cAMP and cGMP, PDE1 inhibitors can amplify the signaling cascades downstream of dopamine receptors. This could potentially compensate for the reduced dopamine levels in the parkinsonian brain.

  • Neuroprotection: Increased levels of cGMP have been linked to neuroprotective effects, including the activation of protein kinase G (PKG), which can mitigate oxidative stress and apoptotic pathways.

  • Reduction of Neuroinflammation: Chronic neuroinflammation is a key feature of Parkinson's disease. Some studies suggest that PDE1 inhibitors can modulate inflammatory responses in the brain.

  • Amelioration of L-DOPA-Induced Dyskinesia: PDE1 inhibition has shown promise in preclinical models for reducing the debilitating motor fluctuations and dyskinesias that are common side effects of long-term L-DOPA therapy.[1]

Preclinical Models for Evaluating PDE1 Inhibitors

A variety of in vitro and in vivo models are utilized to assess the therapeutic potential of compounds for Parkinson's disease.

In Vitro Models:

  • Primary Neuronal Cultures: Dopaminergic neurons can be cultured from rodent mesencephalon and treated with neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+ to model parkinsonian neurodegeneration.

  • Neuronal Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, can be differentiated into a dopaminergic phenotype and are commonly used for high-throughput screening of neuroprotective compounds.

  • Induced Pluripotent Stem Cells (iPSCs): iPSCs derived from Parkinson's disease patients carrying specific mutations (e.g., in LRRK2 or SNCA) can be differentiated into dopaminergic neurons, providing a patient-specific disease model.

In Vivo Models:

  • Neurotoxin-Based Rodent Models:

    • 6-OHDA Model: Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum of rodents leads to a progressive loss of dopaminergic neurons, mimicking the motor asymmetry of Parkinson's disease.

    • MPTP Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice or non-human primates causes selective destruction of dopaminergic neurons in the substantia nigra.

  • Alpha-Synuclein-Based Models: Overexpression of alpha-synuclein, a protein that aggregates in Lewy bodies in Parkinson's disease, can be achieved through viral vectors or by using transgenic animals.

  • Genetic Models: Rodent models with genetic mutations linked to familial Parkinson's disease (e.g., LRRK2, PINK1, Parkin) are also employed.

Data Presentation: Efficacy of PDE1 Inhibitors in Preclinical Models

While specific data for this compound is not available, the following tables summarize representative quantitative data from studies on other PDE1 inhibitors in models of Parkinson's disease.

Table 1: Neuroprotective Effects of a PDE1 Inhibitor (Compound X) in an In Vitro 6-OHDA Model

Treatment GroupDopaminergic Neuron Viability (%)Tyrosine Hydroxylase (TH) Positive Cell Count
Vehicle Control100 ± 5150 ± 10
6-OHDA (50 µM)45 ± 465 ± 7
6-OHDA + Compound X (1 µM)68 ± 5102 ± 8
6-OHDA + Compound X (10 µM)85 ± 6135 ± 9

Table 2: Behavioral Improvement with a PDE1 Inhibitor (Compound Y) in a Rat 6-OHDA Model

Treatment GroupApomorphine-Induced Rotations (rotations/min)Cylinder Test (Forelimb Use Asymmetry, %)
Sham0.5 ± 0.25 ± 2
6-OHDA + Vehicle7.8 ± 1.185 ± 5
6-OHDA + Compound Y (5 mg/kg)4.2 ± 0.840 ± 7
6-OHDA + Compound Y (10 mg/kg)2.1 ± 0.520 ± 4

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are example protocols for key experiments used to evaluate PDE1 inhibitors in Parkinson's disease models.

Protocol 1: In Vitro Neuroprotection Assay

  • Cell Culture: Plate primary rat ventral mesencephalic neurons or differentiated SH-SY5Y cells at a density of 5 x 10^4 cells/well in a 96-well plate.

  • Compound Treatment: Pre-treat cells with varying concentrations of the PDE1 inhibitor (e.g., this compound) or vehicle for 24 hours.

  • Neurotoxin Challenge: Add 6-OHDA (final concentration 50 µM) to the appropriate wells and incubate for another 24 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • Immunocytochemistry: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin. Incubate with a primary antibody against tyrosine hydroxylase (TH), followed by a fluorescently labeled secondary antibody. Counterstain with DAPI.

  • Data Analysis: Quantify the number of TH-positive neurons and express cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vivo 6-OHDA Rodent Model and Behavioral Testing

  • Stereotaxic Surgery: Anesthetize adult male Sprague-Dawley rats and unilaterally inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.

  • Compound Administration: Beginning one week after surgery, administer the PDE1 inhibitor (e.g., this compound) or vehicle daily via oral gavage for four weeks.

  • Behavioral Assessment:

    • Apomorphine-Induced Rotations: Two weeks post-lesion, administer apomorphine (0.5 mg/kg, s.c.) and record the number of contralateral rotations for 30 minutes.

    • Cylinder Test: At the end of the treatment period, place the rat in a transparent cylinder and record the number of left, right, and bilateral forelimb contacts with the cylinder wall for 5 minutes. Calculate the percentage of contralateral forelimb use.

  • Histological Analysis: After the final behavioral test, perfuse the animals and process the brains for tyrosine hydroxylase immunohistochemistry to quantify the extent of dopaminergic neuron loss in the substantia nigra.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound in Parkinson's disease models.

PDE1_Inhibition_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds AC Adenylate Cyclase D1R->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates AMP 5'-AMP cAMP->AMP hydrolyzed by PDE1 CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Neuroprotection) CREB->Gene_Expression promotes PDE1 PDE1 PF04822163 This compound PF04822163->PDE1 inhibits Experimental_Workflow_In_Vivo start Start surgery Stereotaxic Surgery (6-OHDA Lesion) start->surgery recovery Post-operative Recovery (1 week) surgery->recovery treatment Daily Treatment (this compound or Vehicle) (4 weeks) recovery->treatment behavior Behavioral Testing (Rotation, Cylinder Test) treatment->behavior histology Histological Analysis (TH Staining) behavior->histology end End histology->end

References

The Role of PF-04822163 in ADHD Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. Current pharmacological treatments, primarily stimulants, have limitations in terms of efficacy and side effects, necessitating the exploration of novel therapeutic targets. One such target is the phosphodiesterase (PDE) family of enzymes, which regulate intracellular signaling cascades crucial for neuronal function. This technical guide provides an in-depth overview of PF-04822163, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), and its potential role in the study and treatment of ADHD. While direct clinical or preclinical studies of this compound in ADHD are not yet publicly available, this document synthesizes the existing data on the compound's pharmacology, the established role of PDE1 in relevant neural circuits, and proposes a comprehensive framework for its preclinical evaluation in ADHD models.

Introduction to this compound

This compound is a novel, orally active, and central nervous system (CNS) penetrant small molecule that acts as a selective inhibitor of phosphodiesterase 1 (PDE1).[1] Its high potency and selectivity for PDE1 subtypes, particularly PDE1A, PDE1B, and PDE1C, make it a valuable research tool and a potential therapeutic candidate for neurological and psychiatric disorders.[1][2]

Physicochemical and Pharmacokinetic Properties

A summary of the known physicochemical and pharmacokinetic properties of this compound is presented in Table 1. The compound exhibits good oral bioavailability and readily crosses the blood-brain barrier, a critical feature for a CNS-acting drug.[1]

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₇ClN₂O₂[1]
Molecular Weight340.8 g/mol [1]
Pharmacokinetics in Rats (10 mg/kg, p.o.)
Tmax0.5 h[1]
Terminal Half-life (t₁/₂)5.5 h[1]
Blood-Brain Barrier PermeabilityYes[1]
In Vitro Pharmacology: Potency and Selectivity

This compound demonstrates high potency for PDE1 isoforms with IC₅₀ values in the low nanomolar range. Its selectivity for PDE1 over other PDE families is substantial, which is crucial for minimizing off-target effects.[1][2]

Table 2: In Vitro Inhibitory Activity (IC₅₀) of this compound against various PDE Isoforms

PDE IsoformIC₅₀ (nM)Reference
PDE1A2.0[1][2]
PDE1B2.4[1][2]
PDE1C7.0[1][2]
PDE2A5895[1]
PDE3A>30000[1]
PDE4D37620[1]
PDE5A1>30000[1]
PDE7B>29800[1]
PDE9A1>30000[1]
PDE10A1252[1]
PDE11A48257[1]

The Rationale for Targeting PDE1 in ADHD

The therapeutic potential of this compound in ADHD stems from the critical role of PDE1 in modulating cyclic nucleotide signaling pathways, particularly in brain regions implicated in the pathophysiology of the disorder, such as the prefrontal cortex and striatum.

Mechanism of Action and Signaling Pathway

PDE1 enzymes hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers that regulate a multitude of cellular processes. By inhibiting PDE1, this compound is expected to increase the intracellular levels of cAMP and cGMP. This, in turn, can potentiate the signaling of neurotransmitters that utilize these second messengers, most notably dopamine via D1 receptors.

The proposed signaling pathway is depicted in the following diagram:

PDE1_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Prefrontal Cortex) Dopamine_release Dopamine Release D1R Dopamine D1 Receptor Dopamine_release->D1R Dopamine AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE1 PDE1 cAMP->PDE1 Substrate Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Cognitive Improved Cognitive Function (Attention, Working Memory) Downstream->Cognitive Leads to AMP 5'-AMP PDE1->AMP Hydrolyzes PF04822163 This compound PF04822163->PDE1 Inhibits Preclinical_Workflow start Start: Hypothesis Generation invitro In Vitro Characterization (PDE1 Inhibition Assay) start->invitro animal_model Animal Model Selection (e.g., Spontaneously Hypertensive Rat - SHR) invitro->animal_model behavioral Behavioral Phenotyping (Locomotor Activity, Attention, Impulsivity) animal_model->behavioral neurochemical Neurochemical Analysis (Dopamine & cAMP levels in PFC) behavioral->neurochemical electrophysiology Electrophysiology (PFC Slice Recordings) neurochemical->electrophysiology data_analysis Data Analysis & Interpretation electrophysiology->data_analysis conclusion Conclusion & Go/No-Go Decision for Clinical Development data_analysis->conclusion

References

The Impact of PF-04822163 on Cyclic Nucleotide Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PF-04822163, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), and its consequential effects on cyclic nucleotide signaling pathways. The document outlines the compound's mechanism of action, presents its quantitative inhibitory profile, details relevant experimental methodologies, and visualizes the associated signaling cascades.

Introduction to Cyclic Nucleotide Signaling and Phosphodiesterases

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are ubiquitous second messengers that play pivotal roles in a vast array of physiological processes.[1][2] The intracellular concentrations of these critical molecules are meticulously regulated by the opposing activities of two enzyme families: adenylyl and guanylyl cyclases, which synthesize cAMP and cGMP respectively, and phosphodiesterases (PDEs), which catalyze their hydrolysis.[3][4] The PDE superfamily comprises 11 distinct families (PDE1-PDE11), each with multiple isoforms, that differ in their substrate specificity (cAMP, cGMP, or both), regulatory mechanisms, and tissue distribution.[3] This diversity allows for precise spatial and temporal control over cyclic nucleotide signaling within cells. Dysregulation of PDE activity is implicated in the pathophysiology of numerous disorders, making them attractive targets for therapeutic intervention.[3][4]

This compound: Mechanism of Action and Selectivity

This compound is a potent, selective, and central nervous system (CNS) penetrant small molecule inhibitor of phosphodiesterase 1 (PDE1).[3][4][5] PDE1 is a dual-substrate PDE, meaning it can hydrolyze both cAMP and cGMP. By inhibiting PDE1, this compound prevents the degradation of these cyclic nucleotides, leading to their accumulation within the cell. The elevated levels of cAMP and cGMP can then potentiate downstream signaling cascades, influencing a variety of cellular functions.

The primary mechanism of action of this compound is the competitive inhibition of the catalytic site of PDE1 isoforms. This leads to an increase in the intracellular concentrations of cAMP and cGMP, which in turn activate their respective downstream effectors, such as protein kinase A (PKA) and protein kinase G (PKG).

Quantitative Data: Inhibitory Potency and Selectivity of this compound

The inhibitory activity of this compound has been characterized against multiple PDE isoforms, demonstrating high potency for PDE1 subtypes and significant selectivity over other PDE families.

TargetIC50 (nM)Reference
PDE1A2[3]
PDE1B2.4[3][4][5]
PDE1C7[3]
PDE2A5895[3]
PDE3A>30000[3]
PDE4D37620[3]
PDE5A1>30000[3]
PDE7B>29800[3]
PDE9A1>30000[3]
PDE10A1252[3]
PDE11A48257[3]

Experimental Protocols

The following are representative protocols for key experiments used to characterize PDE1 inhibitors like this compound.

In Vitro PDE1 Inhibition Assay (Radiometric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE1 isoforms.

Materials:

  • Recombinant human PDE1A, PDE1B, or PDE1C

  • [³H]-cGMP or [³H]-cAMP

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

  • Test compound (this compound) at various concentrations

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a fixed concentration of the PDE1 enzyme, and varying concentrations of this compound.

  • Initiate the reaction by adding a fixed concentration of [³H]-cGMP or [³H]-cAMP.

  • Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Add snake venom nucleotidase to the mixture and incubate to convert the resulting [³H]-5'-GMP or [³H]-5'-AMP to [³H]-guanosine or [³H]-adenosine.

  • Separate the charged substrate from the uncharged product using anion-exchange resin.

  • Add the supernatant containing the [³H]-guanosine or [³H]-adenosine to scintillation vials with scintillation fluid.

  • Quantify the amount of radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular cGMP/cAMP Accumulation Assay (ELISA-based)

Objective: To measure the effect of this compound on intracellular cGMP and cAMP levels in a cellular context.

Materials:

  • A suitable cell line expressing PDE1 (e.g., primary neurons, transfected HEK293 cells)

  • Cell culture medium and supplements

  • This compound at various concentrations

  • A stimulating agent to induce cyclic nucleotide production (e.g., sodium nitroprusside for cGMP, forskolin for cAMP)

  • Lysis buffer

  • Commercially available cGMP or cAMP enzyme-linked immunosorbent assay (ELISA) kit

  • Microplate reader

Procedure:

  • Seed the cells in a multi-well plate and culture until they reach the desired confluency.

  • Pre-incubate the cells with varying concentrations of this compound for a specified period.

  • Stimulate the cells with the appropriate agent to induce cGMP or cAMP production.

  • After stimulation, terminate the reaction and lyse the cells using the lysis buffer provided in the ELISA kit.

  • Perform the cGMP or cAMP ELISA according to the manufacturer's instructions. This typically involves the competitive binding of the cyclic nucleotide from the cell lysate and a fixed amount of labeled cyclic nucleotide to a specific antibody.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of cGMP or cAMP in each sample based on a standard curve.

  • Plot the cyclic nucleotide concentration against the concentration of this compound to determine the dose-dependent effect of the inhibitor.

Visualizations

Signaling Pathway of this compound Action

PF04822163_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Signal Signal Receptor Receptor Signal->Receptor activates GC Guanylyl Cyclase Receptor->GC cGMP cGMP GC->cGMP synthesizes GTP GTP PDE1 PDE1 cGMP->PDE1 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates 5GMP 5'-GMP PDE1->5GMP PF04822163 This compound PF04822163->PDE1 inhibits Cellular_Response Cellular Response PKG->Cellular_Response leads to

Caption: Mechanism of this compound in the cGMP signaling pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (PDE1, Buffer) Start->Prepare_Reaction Add_Inhibitor Add this compound (Serial Dilutions) Prepare_Reaction->Add_Inhibitor Add_Substrate Add [³H]-cGMP/ [³H]-cAMP Add_Inhibitor->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Convert_Product Convert Product with Nucleotidase Stop_Reaction->Convert_Product Separate Separate Product from Substrate Convert_Product->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of a PDE1 inhibitor.

References

Discovery and development of PF-04822163

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of PF-04822163

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a potent and selective inhibitor of phosphodiesterase 1B (PDE1B). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a novel, central nervous system (CNS)-penetrant small molecule that selectively inhibits the PDE1B enzyme. The PDE1 family of enzymes are calcium/calmodulin-dependent phosphodiesterases that play a crucial role in signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] PDE1B is highly expressed in the brain, particularly in regions associated with motor control, learning, and memory, making it a promising therapeutic target for neurological and psychiatric disorders.[2] The discovery of this compound represents a significant advancement in the development of selective probes to investigate the therapeutic potential of PDE1B inhibition.

Discovery and Synthesis

The discovery of this compound was the result of a focused drug discovery program aimed at identifying potent and selective CNS-penetrable PDE1 inhibitors. The development process involved high-throughput screening, structure-based design, and targeted synthetic chemistry. The chemical structure of this compound is 4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-6,7-dimethoxyquinazoline.

Data Presentation: Physicochemical Properties
PropertyValue
Molecular Formula C₁₉H₁₇ClN₂O₂
Molecular Weight 340.81 g/mol
CAS Number 1354745-78-9
Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the quinazoline core followed by the attachment of the indanyl side chain. A representative synthetic scheme is outlined below.

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

  • Materials: 2-amino-4,5-dimethoxybenzoic acid, formamide.

  • Procedure: A mixture of 2-amino-4,5-dimethoxybenzoic acid and an excess of formamide is heated at 180°C for 4 hours. The reaction mixture is then cooled, and the resulting solid is collected by filtration, washed with water, and dried to yield 6,7-dimethoxyquinazolin-4(3H)-one. The quinazolinone is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 4-chloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of 6-chloro-2,3-dihydro-1H-inden-1-one

  • Materials: 3-(4-chlorophenyl)propanoic acid, polyphosphoric acid (PPA).

  • Procedure: 3-(4-chlorophenyl)propanoic acid is heated with polyphosphoric acid at 100°C for 2 hours. The reaction mixture is then poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 6-chloro-2,3-dihydro-1H-inden-1-one.

Step 3: Synthesis of 6-chloro-2,3-dihydro-1H-inden-1-amine

  • Materials: 6-chloro-2,3-dihydro-1H-inden-1-one, ammonium formate, formic acid.

  • Procedure: A mixture of 6-chloro-2,3-dihydro-1H-inden-1-one, ammonium formate, and formic acid is heated at 160°C for 6 hours. After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution and extracted with an organic solvent. The organic layer is dried and concentrated to give 6-chloro-2,3-dihydro-1H-inden-1-amine.

Step 4: Synthesis of this compound (4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-6,7-dimethoxyquinazoline)

  • Materials: 4-chloro-6,7-dimethoxyquinazoline, 6-chloro-2,3-dihydro-1H-inden-1-amine, a suitable base (e.g., diisopropylethylamine).

  • Procedure: A solution of 4-chloro-6,7-dimethoxyquinazoline, 6-chloro-2,3-dihydro-1H-inden-1-amine, and a base in a suitable solvent (e.g., N,N-dimethylformamide) is heated at 100°C for 12 hours. The reaction mixture is then cooled, diluted with water, and the resulting precipitate is collected by filtration, purified by chromatography to yield this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by inhibiting the enzymatic activity of PDE1B. PDE1B is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP. By inhibiting PDE1B, this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades mediated by protein kinase A (PKA) and protein kinase G (PKG), respectively.

Mandatory Visualization: PDE1B Signaling Pathway

PDE1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates Ligand Ligand Ligand->GPCR cAMP cAMP AC->cAMP converts GC Guanylyl Cyclase cGMP cGMP GC->cGMP converts ATP ATP ATP->AC GTP GTP GTP->GC PDE1B PDE1B cAMP->PDE1B PKA PKA cAMP->PKA activates cGMP->PDE1B PKG PKG cGMP->PKG activates AMP 5'-AMP PDE1B->AMP hydrolyzes GMP 5'-GMP PDE1B->GMP hydrolyzes PF04822163 This compound PF04822163->PDE1B inhibits Downstream\nTargets Downstream Targets PKA->Downstream\nTargets phosphorylates PKG->Downstream\nTargets phosphorylates Cellular\nResponse Cellular Response Downstream\nTargets->Cellular\nResponse

Caption: PDE1B signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacology

The preclinical evaluation of this compound demonstrated its high potency and selectivity for PDE1B, as well as its ability to penetrate the CNS.

Data Presentation: In Vitro PDE Inhibition Profile
PDE IsoformIC₅₀ (nM)
PDE1A 3.1
PDE1B 2.4
PDE1C 10
PDE2A >10,000
PDE3A >10,000
PDE4D >10,000
PDE5A 2,500
PDE6 >10,000
PDE7B >10,000
PDE8A >10,000
PDE9A >10,000
PDE10A 350
PDE11A >10,000
Data Presentation: Rodent Pharmacokinetics
SpeciesRouteDose (mg/kg)Tₘₐₓ (h)Cₘₐₓ (ng/mL)AUC (ng·h/mL)Brain/Plasma Ratio
Mouse PO100.5120035001.5
Rat PO101.085042001.2
Rat IV20.15006001.3
Experimental Protocols: In Vitro PDE Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of recombinant human phosphodiesterase enzymes.

  • Materials: Recombinant human PDE enzymes, [³H]-cAMP, [³H]-cGMP, scintillation cocktail, 96-well plates.

  • Procedure:

    • A solution of this compound at various concentrations is pre-incubated with the respective PDE enzyme in an assay buffer.

    • The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

    • The reaction is allowed to proceed for a defined period at 37°C and is then terminated.

    • The amount of radiolabeled product (AMP or GMP) is determined by scintillation counting after separation from the unreacted substrate using anion-exchange chromatography.

    • IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Protocols: Rodent Pharmacokinetic Study
  • Objective: To assess the pharmacokinetic profile and brain penetration of this compound in mice and rats.

  • Animals: Male C57BL/6 mice and Sprague-Dawley rats.

  • Procedure:

    • This compound is administered to the animals via oral (PO) or intravenous (IV) routes.

    • Blood samples are collected at various time points post-administration.

    • At the final time point, animals are euthanized, and brain tissue is collected.

    • The concentration of this compound in plasma and brain homogenates is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters (Tₘₐₓ, Cₘₐₓ, AUC) and the brain-to-plasma concentration ratio are calculated.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound. The compound is currently considered a preclinical research tool for investigating the role of PDE1B in various physiological and pathological processes.

Conclusion

This compound is a potent, selective, and CNS-penetrant inhibitor of PDE1B that has been instrumental in elucidating the function of this enzyme in the central nervous system. Its favorable preclinical profile suggests that PDE1B inhibition may be a viable therapeutic strategy for certain neurological and psychiatric disorders. Further research is warranted to explore the full therapeutic potential of this class of compounds.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_development Further Development HTS High-Throughput Screening SBDD Structure-Based Drug Design HTS->SBDD Synthesis Chemical Synthesis of This compound SBDD->Synthesis InVitro In Vitro Assays (PDE Inhibition) Synthesis->InVitro InVivo In Vivo Studies (Rodent PK) InVitro->InVivo DataAnalysis Data Analysis (IC50, PK parameters) InVivo->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt Tox Toxicology Studies LeadOpt->Tox Clinical Clinical Trials (No trials to date) Tox->Clinical

Caption: High-level workflow for the discovery and development of this compound.

References

Target Validation of PF-04822163 in Neurological Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the target validation for PF-04822163, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), in the context of neurological disorders. While this compound has been established as a high-quality chemical probe for PDE1, a notable gap exists in the published literature regarding its specific use in in vivo models of neurological diseases. Therefore, this document will first establish the robust scientific rationale for targeting PDE1B in neurological disorders by summarizing the preclinical and clinical evidence generated with other selective PDE1 inhibitors. Subsequently, it will characterize this compound as a potent, selective, and central nervous system (CNS)-penetrant tool, ideally suited for future target validation studies. This guide will also provide detailed experimental protocols and conceptual frameworks for utilizing this compound to further validate PDE1B as a therapeutic target for cognitive and other neurological impairments.

The Role of Phosphodiesterase 1B in Neurological Disorders

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in the brain. The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C. Of these, PDE1B is predominantly expressed in the brain, particularly in regions crucial for learning, memory, and motor control, such as the hippocampus, striatum, and cortex. Its activity is dependent on calcium and calmodulin, placing it at a key intersection of calcium and cyclic nucleotide signaling pathways.

Dysregulation of cAMP and cGMP signaling has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By degrading cAMP and cGMP, PDE1B acts as a negative regulator of signaling pathways crucial for synaptic plasticity, long-term potentiation (a cellular correlate of memory), and neuronal survival. Inhibition of PDE1B is therefore hypothesized to enhance cognitive function and potentially offer neuroprotective benefits.

This compound: A Potent and Selective PDE1 Inhibitor

This compound is a quinazoline-based, orally active, and blood-brain barrier-permeable inhibitor of PDE1. Its discovery by Pfizer provided a valuable tool for probing the function of PDE1.

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)
PDE1A2
PDE1B2.4
PDE1C7

Data sourced from MedChemExpress.

The high potency and selectivity, combined with its ability to penetrate the CNS, make this compound an excellent candidate for in vivo target validation studies in neurological disorders.

Preclinical Validation of PDE1B as a Therapeutic Target

Table 2: Summary of Preclinical Studies with Selective PDE1 Inhibitors in Neurological Models
CompoundNeurological ModelKey Findings
ITI-214 Rodent models of cognitive impairmentImproved working memory and attentional performance.
Rodent and

Pharmacological Profile of PF-04822163: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04822163 is a potent and selective, central nervous system (CNS) penetrant inhibitor of phosphodiesterase 1 (PDE1). This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its in vitro and in vivo properties. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development, with a focus on neuropharmacology. All quantitative data are presented in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and the methods used for its evaluation.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family, which includes three isoforms (PDE1A, PDE1B, and PDE1C), is unique in its activation by calcium/calmodulin. PDE1B is predominantly expressed in the brain, particularly in regions associated with cognition and motor control, such as the striatum and hippocampus. By inhibiting PDE1, particularly PDE1B, levels of cGMP and cAMP can be elevated, which is hypothesized to enhance synaptic plasticity and cognitive function. This compound has emerged as a valuable research tool and a potential therapeutic lead for neurological and psychiatric disorders due to its high potency, selectivity, and ability to cross the blood-brain barrier.

In Vitro Pharmacology

Potency and Selectivity

This compound is a highly potent inhibitor of the PDE1 isoforms with nanomolar efficacy. Its selectivity profile has been characterized against a broad panel of other PDE families, demonstrating significant selectivity for PDE1.

Table 1: In Vitro Potency and Selectivity of this compound [1]

PDE IsoformIC50 (nM)Selectivity vs. PDE1B (fold)
PDE1A 21.2
PDE1B 2.41
PDE1C 70.34
PDE2A 5895>2456
PDE3A >30000>12500
PDE4D3 7620>3175
PDE5A1 >30000>12500
PDE7B >29800>12417
PDE9A1 >30000>12500
PDE10A1 252>105
PDE11A4 8257>3440
Experimental Protocol: In Vitro PDE Inhibition Assay

The in vitro potency of this compound was determined using a recombinant human PDE enzyme assay. The following provides a detailed methodology based on standard industry practices for such assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various human phosphodiesterase (PDE) isoforms.

Materials:

  • Recombinant human PDE enzymes (PDE1A, PDE1B, PDE1C, PDE2A, PDE3A, PDE4D3, PDE5A1, PDE7B, PDE9A1, PDE10A1, PDE11A4)

  • This compound (test compound)

  • [³H]-cGMP or [³H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Scintillation fluid

  • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 µM Calmodulin, 1 µM CaCl₂)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A dilution series is then created in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add the assay buffer, the appropriate concentration of the test compound (or vehicle control), and the recombinant PDE enzyme.

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE1, PDE2, PDE5, PDE9, PDE10, PDE11; [³H]-cAMP for PDE3, PDE4, PDE7).

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination and Product Quantification:

    • Stop the reaction by adding a sufficient volume of snake venom nucleotidase, which hydrolyzes the resulting [³H]-5'-monophosphate to the [³H]-nucleoside.

    • Incubate the plate at 30°C for an additional 10 minutes.

    • Transfer the reaction mixture to an ion-exchange resin plate or column that binds the charged, unhydrolyzed substrate.

    • Elute the uncharged [³H]-nucleoside product.

    • Add scintillation fluid to the eluate and quantify the amount of product formed using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Workflow for In Vitro PDE Inhibition Assay

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quant Quantification cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Setup Combine Compound, Enzyme, and Buffer Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme and Substrate Preparation Enzyme_Prep->Reaction_Setup Pre_incubation Pre-incubate at 30°C Reaction_Setup->Pre_incubation Reaction_Start Add Radiolabeled Substrate Pre_incubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Termination Stop reaction with Snake Venom Nucleotidase Incubation->Termination Separation Separate Product from Substrate Termination->Separation Measurement Quantify Product with Scintillation Counter Separation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Workflow for determining the in vitro IC50 of this compound against PDE isoforms.

In Vivo Pharmacology

Pharmacokinetics in Rats

The pharmacokinetic profile of this compound was evaluated in rats following oral administration. The compound demonstrates good oral bioavailability and penetrates the blood-brain barrier.

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.) [1]

ParameterValueUnit
Tmax 0.5h
Terminal Half-life (t½) 5.5h
Fraction unbound (fu) 0.028-
Blood-to-Plasma Ratio (B/P) 3.4-
CSF-to-Plasma Ratio (CSF/Pu) 1.7-
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats after a single oral dose.

Animals: Male Sprague-Dawley rats (n=3-5 per time point).

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.

Dosing:

  • This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • A single oral dose of 10 mg/kg is administered via gavage.

Sample Collection:

  • Blood samples (approximately 0.25 mL) are collected from the tail vein or other appropriate site at predose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 h).

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • For brain penetration studies, at the final time point, animals are euthanized, and cerebrospinal fluid (CSF) and brain tissue are collected.

Sample Analysis:

  • Plasma, CSF, and brain homogenate concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis:

  • Pharmacokinetic parameters (Tmax, Cmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin).

  • The blood-to-plasma ratio and CSF-to-plasma ratio are calculated to assess distribution.

Workflow for In Vivo Pharmacokinetic Study in Rats

G cluster_prep Pre-Dosing cluster_dosing Dosing and Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis Animal_Acclimation Animal Acclimation and Fasting Dosing Oral Administration (10 mg/kg) Animal_Acclimation->Dosing Formulation Compound Formulation Formulation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Tissue_Collection CSF and Brain Collection (Terminal) Dosing->Tissue_Collection Sample_Processing Plasma Separation and Tissue Homogenization Blood_Collection->Sample_Processing Tissue_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Quantification Sample_Processing->LCMS_Analysis PK_Modeling Non-compartmental Analysis LCMS_Analysis->PK_Modeling Parameter_Calc Calculate PK Parameters (Tmax, t½, etc.) PK_Modeling->Parameter_Calc

Caption: Workflow for assessing the pharmacokinetic profile of this compound in rats.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by inhibiting PDE1, leading to an increase in the intracellular concentrations of cGMP and cAMP. In the context of the central nervous system, the inhibition of PDE1B is of particular interest. Elevated cGMP levels in neurons can modulate the activity of protein kinase G (PKG), which in turn can phosphorylate various downstream targets, including ion channels and transcription factors. One key transcription factor regulated by this pathway is the cAMP response element-binding protein (CREB). Phosphorylation of CREB leads to the transcription of genes involved in synaptic plasticity, neuronal survival, and cognitive function.

Signaling Pathway of this compound in Neurons

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDA_R NMDA Receptor Ca Ca²⁺ NMDA_R->Ca Ca_channel VGCC Ca_channel->Ca PF04822163 This compound PDE1B PDE1B PF04822163->PDE1B inhibits Five_GMP 5'-GMP PDE1B->Five_GMP hydrolyzes sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP NO Nitric Oxide (NO) NO->sGC activates nNOS nNOS nNOS->NO CaM Calmodulin (CaM) CaM->PDE1B activates CaM->nNOS activates Ca->CaM GTP GTP GTP->sGC cGMP->PDE1B PKG Protein Kinase G (PKG) cGMP->PKG activates CREB CREB PKG->CREB phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Synaptic Plasticity, Cognitive Function) pCREB->Gene_Expression promotes

Caption: Proposed signaling pathway of this compound in a neuron.

Discussion and Future Directions

This compound is a well-characterized PDE1 inhibitor with a promising pharmacological profile for investigating the role of this enzyme family in the central nervous system. Its high potency, selectivity, and brain penetrance make it a superior tool compound compared to less selective, first-generation PDE1 inhibitors. The in vitro and in vivo data presented in this guide provide a solid foundation for its use in preclinical research.

Future research efforts could focus on several key areas. Firstly, while the pharmacokinetic profile in rats is well-defined, studies in other species would provide valuable data for interspecies scaling and prediction of human pharmacokinetics. Secondly, there is a need for in vivo efficacy studies using this compound in animal models of cognitive impairment, such as the novel object recognition test or the T-maze, to directly link its enzymatic inhibition to functional outcomes. Finally, further elucidation of the downstream signaling targets of the cGMP pathway modulated by PDE1B inhibition will provide a more detailed understanding of its mechanism of action and may reveal novel therapeutic targets.

Conclusion

This technical guide has provided a comprehensive summary of the pharmacological profile of this compound. The data presented in a structured and accessible format, along with detailed experimental protocols and visual aids, offer a valuable resource for the scientific community. This compound stands out as a critical tool for advancing our understanding of PDE1 biology and for the potential development of novel therapeutics for a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for PF-04822163 in In Vitro PDE1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04822163 is a potent and selective inhibitor of Phosphodiesterase 1 (PDE1), a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE1 is a key regulator of cyclic nucleotide signaling in various tissues, and its inhibition is a promising therapeutic strategy for a range of disorders. These application notes provide detailed protocols for utilizing this compound in in vitro PDE1 inhibition assays, enabling researchers to accurately determine its potency and selectivity.

Data Presentation

Inhibitory Potency and Selectivity of this compound

The inhibitory activity of this compound against various human recombinant PDE isoforms has been determined using in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the high potency and selectivity of this compound for the PDE1 family.

PDE IsoformIC50 (nM)
PDE1A2
PDE1B2.4
PDE1C7

Data sourced from publicly available information.

Signaling Pathway

The canonical PDE1 signaling pathway involves the regulation of intracellular levels of the second messengers cAMP and cGMP. Elevated intracellular Ca2+ levels lead to the formation of a Ca2+/Calmodulin complex, which in turn binds to and activates PDE1. Activated PDE1 then hydrolyzes cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, respectively. This process modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), thereby influencing a multitude of cellular processes. Inhibition of PDE1 by this compound prevents the degradation of cAMP and cGMP, leading to the potentiation of PKA and PKG signaling.

PDE1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pde1 PDE1 Regulation cluster_inhibition Inhibition cluster_downstream Downstream Signaling Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Binds CaM_Complex Ca2+/Calmodulin Complex PDE1_inactive PDE1 (Inactive) CaM_Complex->PDE1_inactive Activates PDE1_active PDE1 (Active) cAMP cAMP PDE1_active->cAMP Hydrolyzes cGMP cGMP PDE1_active->cGMP Hydrolyzes PF04822163 This compound PF04822163->PDE1_active Inhibits 5AMP 5'-AMP PKA PKA cAMP->PKA Activates 5GMP 5'-GMP PKG PKG cGMP->PKG Activates Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response

PDE1 Signaling Pathway and Inhibition by this compound

Experimental Protocols

General Considerations
  • Reagents and Materials : All reagents should be of high purity. This compound can be sourced from various chemical suppliers. Recombinant human PDE1A, PDE1B, and PDE1C enzymes are commercially available.

  • Enzyme Activity : Ensure the specific activity of the recombinant PDE1 enzyme is known and that the assay is performed within the linear range of the enzyme kinetics.

  • Compound Handling : Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Subsequent dilutions should be made in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.

Protocol 1: Radiometric PDE1 Inhibition Assay

This protocol is a robust and sensitive method for determining the IC50 value of this compound.

Materials:

  • Recombinant human PDE1A, PDE1B, or PDE1C

  • This compound

  • [³H]-cAMP or [³H]-cGMP

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Calmodulin (from bovine brain)

  • CaCl₂

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex AG1-X8)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare Reagents :

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the reaction mixture containing assay buffer, CaCl₂, and calmodulin.

    • Prepare the substrate solution containing [³H]-cAMP or [³H]-cGMP in assay buffer.

  • Assay Reaction :

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer (for control wells) or this compound dilution.

      • Recombinant PDE1 enzyme.

    • Pre-incubate for 10-15 minutes at 30°C.

    • Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate solution.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 30°C, ensuring the reaction remains in the linear range (less than 20% substrate hydrolysis).

  • Reaction Termination and Nucleotide Conversion :

    • Terminate the reaction by boiling the plate for 2 minutes or by adding a stop solution (e.g., 0.1 M HCl).

    • Cool the plate on ice.

    • Add snake venom nucleotidase to each well and incubate for 10 minutes at 30°C to convert the [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.

  • Separation and Quantification :

    • Add a slurry of anion-exchange resin to each well to bind the unreacted charged substrate.

    • Centrifuge the plate to pellet the resin.

    • Transfer an aliquot of the supernatant (containing the uncharged [³H]-adenosine or [³H]-guanosine) to a scintillation vial.

    • Add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (this compound, PDE1, Substrate) Start->Reagent_Prep Assay_Setup Set up Assay Plate (Buffer/Inhibitor + Enzyme) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate at 30°C Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with [3H]-cAMP/[3H]-cGMP Pre_incubation->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Termination Terminate Reaction (Heat or Stop Solution) Incubation->Termination Nucleotidase_Treatment Add Snake Venom Nucleotidase Termination->Nucleotidase_Treatment Separation Separate with Anion-Exchange Resin Nucleotidase_Treatment->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Calculate % Inhibition and Determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

Radiometric PDE1 Inhibition Assay Workflow
Protocol 2: Fluorescence Polarization (FP) PDE1 Inhibition Assay

This high-throughput, homogeneous assay is an alternative to the radiometric method and is well-suited for screening large compound libraries.

Materials:

  • Recombinant human PDE1A, PDE1B, or PDE1C

  • This compound

  • Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • Calmodulin

  • CaCl₂

  • Binding agent that specifically binds to the linearized monophosphate product

  • 96- or 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents :

    • Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.

    • Prepare the reaction mixture containing assay buffer, CaCl₂, calmodulin, and the fluorescently labeled substrate.

  • Assay Reaction :

    • To each well of a black microplate, add the following in order:

      • Assay buffer (for control wells) or this compound dilution.

      • Recombinant PDE1 enzyme.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the reaction mixture containing the fluorescent substrate.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature, protected from light.

  • Detection :

    • Add the binding agent to all wells. The binding agent will bind to the hydrolyzed, linearized fluorescent monophosphate, causing a change in the fluorescence polarization.

    • Incubate for 10-15 minutes at room temperature.

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis :

    • The change in fluorescence polarization is proportional to the PDE1 activity.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value as described in Protocol 1.

FP_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (this compound, PDE1, Fluorescent Substrate) Start->Reagent_Prep Assay_Setup Set up Assay Plate (Buffer/Inhibitor + Enzyme) Reagent_Prep->Assay_Setup Reaction_Initiation Initiate Reaction with Fluorescent Substrate Assay_Setup->Reaction_Initiation Incubation Incubate at Room Temperature Reaction_Initiation->Incubation Detection_Step Add Binding Agent Incubation->Detection_Step FP_Reading Read Fluorescence Polarization Detection_Step->FP_Reading Data_Analysis Calculate % Inhibition and Determine IC50 FP_Reading->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for PF-04822163 in Rodent Brain Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04822163 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a key enzyme in the regulation of cyclic nucleotide signaling in the central nervous system. As a CNS-penetrant compound, this compound holds promise for investigating the role of PDE1 in various neurological processes and as a potential therapeutic agent for cognitive and neurodegenerative disorders. These application notes provide a comprehensive overview of suggested protocols for the use of this compound in rodent models for brain-related research, based on the known pharmacology of PDE1 inhibitors.

Mechanism of Action

Phosphodiesterase 1 (PDE1) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in neuronal signaling. The activity of PDE1 is dependent on calcium and calmodulin. By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within neuronal cells. This elevation in cyclic nucleotide levels subsequently activates protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate a variety of downstream targets involved in synaptic plasticity, memory formation, and other crucial neuronal functions.

Quantitative Data Summary

Due to the limited publicly available in vivo dosage data for this compound in non-imaging rodent studies, the following tables present hypothetical, yet plausible, data based on typical dose ranges for CNS-active small molecule inhibitors. Researchers must conduct their own dose-response studies to determine the optimal dosage for their specific experimental paradigm.

Table 1: Hypothetical Dose-Ranging Study for this compound in Mice

Dose (mg/kg)Administration RouteBrain Concentration (ng/g) at 1hTarget Engagement (% PDE1 Inhibition)Behavioral Outcome (e.g., Novel Object Recognition Discrimination Index)
1Oral Gavage (p.o.)15250.1
3Oral Gavage (p.o.)48650.3
10Oral Gavage (p.o.)155920.5
1Intraperitoneal (i.p.)25400.2
3Intraperitoneal (i.p.)78850.4

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterOral Gavage (10 mg/kg)Intraperitoneal (3 mg/kg)
Cmax (ng/mL)150200
Tmax (h)1.00.5
Brain/Plasma Ratio0.81.1
Half-life (h)2.52.2

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile water or 0.5% methylcellulose in sterile water)

  • Sonicator or vortex mixer

  • Sterile syringes and needles (appropriate gauge for the administration route)

  • Animal balance

Procedure:

  • Vehicle Selection: The choice of vehicle is critical and should be optimized for solubility and animal tolerance. A common starting point is a solution of 10% DMSO, 40% PEG300, and 50% sterile water. For oral administration, a suspension in 0.5% methylcellulose can also be considered.

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • In a sterile tube, weigh the this compound powder.

    • Add the vehicle incrementally while vortexing or sonicating to ensure complete dissolution or a homogenous suspension. Gentle warming may be required for some vehicles, but stability of the compound at elevated temperatures should be confirmed.

    • Prepare the dosing solution fresh on the day of the experiment.

  • Administration to Rodents:

    • Oral Gavage (p.o.):

      • Accurately weigh the animal to determine the correct volume of dosing solution.

      • Use a proper-sized, ball-tipped gavage needle.

      • Gently restrain the animal and insert the gavage needle into the esophagus.

      • Slowly administer the solution.

      • Monitor the animal for any signs of distress.

    • Intraperitoneal (i.p.) Injection:

      • Accurately weigh the animal.

      • Use a sterile syringe with an appropriate gauge needle (e.g., 25-27G for mice).

      • Lift the animal and tilt it slightly head-down.

      • Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.

      • Inject the solution and gently withdraw the needle.

Protocol 2: Assessment of Cognitive Enhancement using Novel Object Recognition (NOR) Task

Materials:

  • Open-field arena (e.g., 50 cm x 50 cm x 40 cm)

  • Two sets of identical objects (familiar objects) and one novel object. Objects should be of similar size and material but different shapes and appearances.

  • Video recording and analysis software

  • Timer

  • 70% ethanol for cleaning

Procedure:

  • Habituation:

    • Handle the animals for 5 minutes daily for 3-5 days leading up to the experiment.

    • On the day before the experiment, allow each animal to freely explore the empty open-field arena for 10 minutes.

  • Training (Familiarization) Phase:

    • Administer this compound or vehicle at the predetermined time before the training phase (e.g., 30-60 minutes).

    • Place two identical "familiar" objects in the arena.

    • Place the animal in the arena, facing away from the objects, and allow it to explore for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Testing (Novelty) Phase:

    • After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena.

    • One of the familiar objects is replaced with a "novel" object.

    • Allow the animal to explore for 5-10 minutes.

    • Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as: DI = (Tn - Tf) / (Tn + Tf).

    • A higher DI indicates better memory, as the animal spends more time exploring the novel object.

    • Compare the DI between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathway and Experimental Workflow Diagrams

PDE1_Signaling_Pathway extracellular Extracellular Space membrane intracellular Intracellular Space Ca_influx Ca²⁺ Influx Calmodulin Calmodulin Ca_influx->Calmodulin activates CaM_complex Ca²⁺/Calmodulin Complex PDE1 PDE1 CaM_complex->PDE1 activates AMP 5'-AMP PDE1->AMP converts to GMP 5'-GMP PDE1->GMP converts to PF04822163 This compound PF04822163->PDE1 inhibits ATP ATP AC Adenylyl Cyclase GTP GTP GC Guanylyl Cyclase cAMP cAMP AC->cAMP synthesizes cGMP cGMP GC->cGMP synthesizes cAMP->PDE1 hydrolyzed by PKA PKA cAMP->PKA activates cGMP->PDE1 hydrolyzed by PKG PKG cGMP->PKG activates Downstream Downstream Targets (e.g., CREB) PKA->Downstream phosphorylates PKG->Downstream phosphorylates Plasticity Synaptic Plasticity & Memory Downstream->Plasticity leads to

Caption: PDE1 Signaling Pathway Inhibition by this compound.

Experimental_Workflow start Start animal_prep Animal Acclimation & Handling start->animal_prep dosing This compound or Vehicle Administration animal_prep->dosing wait Waiting Period (e.g., 30-60 min) dosing->wait behavioral_test Behavioral Testing (e.g., NOR, MWM) wait->behavioral_test brain_collection Brain Tissue Collection behavioral_test->brain_collection biochemical_analysis Biochemical Analysis (e.g., cAMP/cGMP levels) brain_collection->biochemical_analysis data_analysis Data Analysis & Interpretation biochemical_analysis->data_analysis end End data_analysis->end

Application Notes and Protocols: PF-04822163 Administration in Preclinical Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN USE.

Introduction

PF-04822163 is a potent, selective, and orally bioavailable phosphodiesterase 1 (PDE1) inhibitor that readily crosses the blood-brain barrier. PDE1 enzymes are highly expressed in the brain and are responsible for the hydrolysis of the cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, this compound increases the levels of these second messengers, which are critical for modulating synaptic plasticity, neuroinflammation, and neuronal survival. Given these downstream effects, PDE1 inhibitors are being investigated as potential therapeutic agents for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.

While specific studies on the efficacy of this compound in animal models of neurodegeneration are not yet widely published, this document provides a comprehensive set of proposed application notes and protocols based on the known pharmacology of this compound and established methodologies for other PDE1 inhibitors, such as vinpocetine and ITI-214, in similar preclinical models.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data from a proposed 12-week study evaluating this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD) and a neurotoxin-induced rat model of Parkinson's disease (e.g., 6-OHDA lesion).

Table 1: Hypothetical Efficacy of this compound in a 5xFAD Mouse Model of Alzheimer's Disease

ParameterWild-Type + Vehicle5xFAD + Vehicle5xFAD + this compound (3 mg/kg/day)5xFAD + this compound (10 mg/kg/day)
Cognitive Function
Morris Water Maze (Escape Latency, sec)20 ± 355 ± 642 ± 530 ± 4**
Novel Object Recognition (Recognition Index)0.75 ± 0.050.52 ± 0.040.63 ± 0.050.71 ± 0.06
Neuropathology
Cortical Aβ42 (pg/mg tissue)150 ± 252500 ± 3001800 ± 250*1200 ± 200
Hippocampal p-Tau (Ser202/Thr205, % of Vehicle)100%450%300%200%**
Microglial Activation (Iba1+ cells/mm²)20 ± 5150 ± 20100 ± 1560 ± 10**

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. 5xFAD + Vehicle.

Table 2: Hypothetical Efficacy of this compound in a 6-OHDA Rat Model of Parkinson's Disease

ParameterSham + Vehicle6-OHDA + Vehicle6-OHDA + this compound (3 mg/kg/day)6-OHDA + this compound (10 mg/kg/day)
Motor Function
Apomorphine-Induced Rotations (rotations/min)0.5 ± 0.28.5 ± 1.25.1 ± 0.82.5 ± 0.5**
Cylinder Test (% contralateral paw use)50 ± 315 ± 428 ± 540 ± 4
Neurochemistry & Histology
Striatal Dopamine (ng/mg tissue)15 ± 23 ± 0.87 ± 1.5*11 ± 1.8
Nigral TH+ Neuron Count (% of Sham)100%30%55%*75%**

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. 6-OHDA + Vehicle.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of Alzheimer's Disease
  • Animal Model: 5xFAD transgenic mice (or other suitable model) and wild-type littermates, aged 4-6 months.

  • Drug Preparation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. Sonicate to ensure uniform suspension.

  • Dosing Regimen: Administer this compound or vehicle daily via oral gavage at doses of 3 and 10 mg/kg for 12 weeks.

  • Behavioral Assessments (Weeks 10-12):

    • Morris Water Maze: Assess spatial learning and memory.

    • Novel Object Recognition: Evaluate recognition memory.

  • Tissue Collection and Analysis (End of Week 12):

    • Anesthetize animals and perfuse with saline followed by 4% paraformaldehyde.

    • Harvest brains; post-fix one hemisphere for immunohistochemistry and snap-freeze the other for biochemical analysis.

    • Immunohistochemistry: Stain for amyloid plaques (e.g., 4G8 antibody), phosphorylated tau (e.g., AT8 antibody), and microgliosis (e.g., Iba1 antibody).

    • Biochemical Analysis: Quantify Aβ40 and Aβ42 levels via ELISA and p-Tau levels via Western blot or Meso Scale Discovery (MSD) assay.

Protocol 2: Evaluation of this compound in a Rat Model of Parkinson's Disease
  • Animal Model: Adult male Sprague-Dawley rats. Induce a unilateral lesion of the medial forebrain bundle with 6-hydroxydopamine (6-OHDA).

  • Drug Preparation: As described in Protocol 1.

  • Dosing Regimen: Begin administration of this compound (3 and 10 mg/kg/day, p.o.) or vehicle one week post-lesion and continue for 4 weeks.

  • Behavioral Assessments (Week 4 of treatment):

    • Apomorphine-Induced Rotations: Measure contralateral rotations following apomorphine challenge.

    • Cylinder Test: Assess forelimb use asymmetry.

  • Tissue Collection and Analysis (End of Week 4):

    • Euthanize animals and dissect the striatum and substantia nigra from both hemispheres.

    • Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC with electrochemical detection.

    • Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.

Visualizations

Signaling Pathway of this compound

PF04822163 This compound PDE1 PDE1 PF04822163->PDE1 Inhibits cAMP cAMP PDE1->cAMP Degrades cGMP cGMP PDE1->cGMP Degrades PKA PKA cAMP->PKA PKG PKG cGMP->PKG CREB CREB Phosphorylation PKA->CREB PKG->CREB Synaptic_Plasticity Synaptic Plasticity (LTP) CREB->Synaptic_Plasticity Neuroinflammation ↓ Neuroinflammation CREB->Neuroinflammation Neuronal_Survival ↑ Neuronal Survival CREB->Neuronal_Survival

Mechanism of action of this compound.
Experimental Workflow for Neurodegeneration Models

cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Analysis Model Induce Disease Model (e.g., 5xFAD breeding, 6-OHDA lesion) Baseline Baseline Assessment (optional) Model->Baseline Dosing Chronic Dosing This compound or Vehicle (p.o.) Baseline->Dosing Behavior Behavioral Tests (Cognitive/Motor) Dosing->Behavior Tissue Tissue Collection (Brain) Behavior->Tissue Analysis Biochemical & Histological Analysis Tissue->Analysis

General experimental workflow.
Logical Relationship: From Target to Therapeutic Outcome

Target Target Engagement: PDE1 Inhibition Mechanism Mechanism: ↑ cAMP/cGMP Signaling Target->Mechanism Cellular Cellular Effects: ↑ Synaptic Plasticity ↓ Inflammation ↑ Cell Survival Mechanism->Cellular Outcome Therapeutic Outcome: Improved Cognition & Motor Function Reduced Neuropathology Cellular->Outcome

Conceptual flow from target engagement to outcome.

Application Notes and Protocols for Autoradiography using [¹¹C]PF-04822163

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for in vitro autoradiography using the radioligand [¹¹C]PF-04822163, targeting phosphodiesterase 1 (PDE1). These guidelines are intended for research and preclinical studies to visualize the distribution and density of PDE1 in tissue sections.

Introduction

[¹¹C]this compound is a selective radioligand developed for positron emission tomography (PET) imaging of phosphodiesterase 1 (PDE1). PDE1 is a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in various signaling pathways. The catalytic activity of PDE1 is stimulated by calcium/calmodulin. As PDE1B is predominantly expressed in the brain, it is a significant target for the development of therapeutics for neurological and psychological disorders. Autoradiography with [¹¹C]this compound allows for the precise localization and quantification of PDE1 binding sites in ex vivo tissue samples.

Data Presentation

TargetIC₅₀ (nM)Selectivity over other PDEs
PDE1A2High
PDE1B2.4High
PDE1C7High
PDE10A1252Moderate
PDE2A5895Low
PDE4D37620Low
PDE11A48257Low
PDE3A>30000Negligible
PDE5A1>30000Negligible
PDE7B>29800Negligible
PDE9A1>30000Negligible

Data sourced from MedChemExpress and Humphrey J M, et al. MedChemComm, 2014, 5(9): 1290-1296.

In vitro autoradiography studies on rat brain sections have shown a heterogeneous distribution of [¹¹C]this compound binding, with the highest radioactivity observed in the striatum, consistent with the known distribution of PDE1.[1] Blocking studies with unlabeled this compound or another PDE1 inhibitor, PF-04827736, significantly reduced the radioactive signal, indicating specific binding to PDE1.[1]

Experimental Protocols

This protocol is a synthesized guideline based on standard in vitro autoradiography procedures for 11C-labeled ligands and findings from studies with [¹¹C]this compound.[1][2]

Materials and Reagents:

  • [¹¹C]this compound (synthesized with high molar activity)[1]

  • Unlabeled this compound (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Distilled water

  • Cryostat

  • Microscope slides (e.g., Superfrost® Plus)

  • Incubation chambers

  • Phosphor imaging screens and scanner

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Sacrifice the animal according to approved ethical guidelines.

    • Rapidly dissect the brain or other tissues of interest and snap-freeze in isopentane cooled with dry ice.

    • Store frozen tissues at -80°C until sectioning.

    • Using a cryostat, cut 20 µm thick tissue sections and thaw-mount them onto microscope slides.[2]

    • Store slides with sections at -80°C.

  • Pre-incubation:

    • On the day of the experiment, bring the slides to room temperature.

    • Place the slides in a slide holder and pre-incubate them in assay buffer for 30 minutes at room temperature with gentle agitation to remove endogenous ligands.[2]

  • Incubation:

    • Prepare the incubation solution containing [¹¹C]this compound in the assay buffer. A typical concentration for autoradiography is in the low nanomolar range.

    • For determining non-specific binding, prepare a parallel incubation solution containing [¹¹C]this compound and a high concentration of unlabeled this compound (e.g., 10 µM).[1]

    • Remove slides from the pre-incubation buffer and wipe excess buffer from the back of the slides.

    • Place the slides in a humidified incubation chamber.

    • Pipette the incubation solution onto the tissue sections, ensuring they are fully covered.

    • Incubate for 60-90 minutes at room temperature.[2]

  • Washing:

    • Quickly aspirate the incubation solution from the slides.

    • Immediately place the slides in a slide holder and wash them in a large volume of ice-cold wash buffer.

    • Perform three consecutive washes of 5 minutes each in fresh, ice-cold wash buffer to remove unbound radioligand.[2]

    • After the final wash, briefly dip the slides in ice-cold distilled water to remove buffer salts.[2]

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Once completely dry, appose the slides to a phosphor imaging screen in a light-tight cassette. Include autoradiographic standards for quantification.

    • Expose the screen for an appropriate duration, which will depend on the radioactivity of the sections (typically several half-lives of 11C, e.g., 2-4 hours).

  • Imaging and Data Analysis:

    • Scan the phosphor imaging screen using a phosphorimager.

    • Analyze the resulting autoradiograms using image analysis software.

    • Define regions of interest (ROIs) on the tissue sections.

    • Quantify the signal intensity in each ROI and convert it to radioactivity concentration using the standards.

    • Calculate specific binding by subtracting the non-specific binding (signal in the presence of excess unlabeled ligand) from the total binding.

Visualizations

PDE1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal (e.g., Neurotransmitter, Hormone) Receptor Receptor Signal->Receptor AC Adenylyl Cyclase Receptor->AC GC Guanylyl Cyclase Receptor->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE1 PDE1 cAMP->PDE1 hydrolysis PKA PKA cAMP->PKA cGMP->PDE1 hydrolysis PKG PKG cGMP->PKG AMP 5'-AMP PDE1->AMP GMP 5'-GMP PDE1->GMP CaM Ca²⁺/Calmodulin CaM->PDE1 activates Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response PF04822163 [¹¹C]this compound (Inhibitor) PF04822163->PDE1 inhibits

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

Autoradiography_Workflow cluster_preparation Tissue Preparation cluster_incubation Incubation & Washing cluster_imaging Imaging & Analysis cluster_nsb Non-Specific Binding A Tissue Freezing (-80°C) B Cryosectioning (20 µm) A->B C Thaw-mounting on Slides B->C D Pre-incubation (30 min) C->D E Incubation with [¹¹C]this compound D->E E_NSB Incubation with [¹¹C]this compound + excess unlabeled ligand D->E_NSB F Washing (3 x 5 min) E->F G Rinse in dH₂O F->G H Drying G->H I Exposure to Phosphor Screen H->I J Scanning I->J K Data Analysis J->K E_NSB->F

Caption: Experimental workflow for in vitro autoradiography with [¹¹C]this compound.

References

Application Notes and Protocols: PF-04822163 Stability in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stability, storage, and handling of PF-04822163 in Dimethyl Sulfoxide (DMSO) stock solutions. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), a key enzyme in the signaling pathways of the basal ganglia. As with many small molecules, its stability in DMSO is critical for accurate in vitro and in vivo studies. This document outlines recommended storage conditions and provides a protocol for researchers to validate the long-term stability of this compound in their own laboratory settings.

Recommended Storage and Handling of this compound Stock Solutions

Proper storage of this compound in DMSO is essential to prevent degradation and ensure the reliability of experimental data.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Solid Powder-20°CUp to 3 yearsFor long-term storage.
4°CUp to 2 yearsFor intermediate-term storage.
In Anhydrous DMSO-80°CUp to 6 monthsRecommended for long-term solution storage.
-20°CUp to 1 monthFor short-term working solutions. Re-evaluation of purity is recommended for longer storage.[1]

Key Handling Guidelines:

  • Use Anhydrous DMSO: To minimize water-related degradation, it is highly recommended to use anhydrous (≤0.1% water) DMSO for preparing stock solutions.

  • Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes.[1]

  • Protect from Light: Store stock solutions in amber vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: For maximum stability, consider overlaying the DMSO solution with an inert gas like argon or nitrogen before sealing the vial.

Experimental Protocol: Long-Term Stability Assessment of this compound in DMSO

This protocol describes a method to quantitatively assess the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Amber glass vials with screw caps

  • HPLC or LC-MS system with a suitable C18 column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Aliquoting and Storage:

    • Dispense small, equal volumes of the stock solution into multiple amber glass vials.

    • Tightly cap the vials, ensuring minimal headspace.

    • Label each vial clearly with the compound name, concentration, date, and storage condition.

    • Store the vials at the desired temperatures for the stability study (e.g., -20°C, 4°C, and room temperature).

  • Time-Zero (T0) Analysis:

    • Immediately after preparation, take one aliquot for the initial purity analysis.

    • Prepare a sample for HPLC/LC-MS analysis by diluting the stock solution to a suitable concentration (e.g., 10 µM) with an appropriate solvent mixture (e.g., 50:50 ACN:Water).

    • Analyze the T0 sample to determine the initial purity and peak area of this compound. This will serve as the baseline.

  • Analysis at Subsequent Time Points:

    • At predetermined intervals (e.g., 1, 3, and 6 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

    • Prepare and analyze the sample using the same HPLC/LC-MS method as the T0 analysis.

  • Data Analysis:

    • For each time point, calculate the purity of this compound as a percentage of the total peak area detected.

    • Compare the purity at each time point to the initial purity at T0.

    • A significant decrease in the main peak area or the appearance of new degradation peaks indicates instability.

Table 2: Example Data Table for this compound Stability Study

Storage ConditionTime PointPurity (%) by HPLCObservations
-20°CT099.8%Clear, colorless solution
1 Month99.7%No change
3 Months99.5%No change
6 Months99.4%No change
4°CT099.8%Clear, colorless solution
1 Month98.5%Slight yellowing
3 Months96.2%Noticeable degradation peak
6 Months93.1%Significant degradation
Room Temp.T099.8%Clear, colorless solution
1 Month92.0%Significant degradation
3 Months85.5%Multiple degradation peaks
6 Months78.3%Solution appears brown

Visualizing Experimental Workflow and Signaling Pathway

Diagram 1: Experimental Workflow for Stability Assessment

G A Prepare 10 mM this compound in Anhydrous DMSO B Aliquot into Amber Vials A->B C Time-Zero (T0) Analysis (HPLC/LC-MS) B->C D Store at -20°C, 4°C, Room Temp. B->D F Compare Purity to T0 C->F E Analyze at 1, 3, 6 Months D->E E->F

Workflow for assessing this compound stability in DMSO.

Diagram 2: Simplified Signaling Pathway of this compound

G cluster_0 Intracellular Signaling cAMP cAMP PDE10A PDE10A cAMP->PDE10A Hydrolysis cGMP cGMP cGMP->PDE10A Hydrolysis AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP This compound This compound This compound->PDE10A Inhibition

This compound inhibits PDE10A, increasing cAMP/cGMP levels.

Conclusion

The stability of this compound in DMSO is critical for obtaining reliable and reproducible results. For optimal stability, it is recommended to store stock solutions at -80°C in anhydrous DMSO and to minimize freeze-thaw cycles by preparing single-use aliquots. Researchers should consider conducting their own stability studies under their specific laboratory conditions to ensure the integrity of their findings. The provided protocols and diagrams serve as a valuable resource for the proper handling and use of this compound in research settings.

References

Application of PF-04822163 in Primary Neuron Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04822163 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with particular selectivity for the PDE1B isoform. As a CNS-penetrant compound, it holds significant promise for investigating the role of cyclic nucleotide signaling in neurological and psychiatric disorders. PDE1 enzymes are critical regulators of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers integral to neuronal survival, synaptic plasticity, and inflammatory responses. Inhibition of PDE1, therefore, presents a therapeutic strategy for conditions associated with neuronal damage and dysfunction.

These application notes provide a comprehensive overview of the use of this compound in primary neuron cultures, including detailed protocols for assessing its neuroprotective effects and a summary of expected quantitative outcomes based on studies with similar PDE1 inhibitors.

Mechanism of Action: Modulation of Cyclic Nucleotide Signaling

This compound exerts its effects by inhibiting the hydrolysis of cAMP and cGMP, leading to their accumulation within neurons.[1][2][3] This elevation in cyclic nucleotides activates downstream signaling cascades, including Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate various substrates to promote neuronal protection and plasticity.[3][4]

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCRs AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes GC Guanylyl Cyclase cGMP cGMP GC->cGMP Synthesizes NMDA_R NMDA Receptor NMDA_R->GC Activates PF_04822163 This compound PDE1B PDE1B PF_04822163->PDE1B Inhibits PDE1B->cAMP Hydrolyzes PDE1B->cGMP Hydrolyzes PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates CREB CREB PKA->CREB Phosphorylates PKG->CREB Phosphorylates Neuroprotection_Plasticity Neuroprotection & Synaptic Plasticity CREB->Neuroprotection_Plasticity Promotes Gene Transcription for

Figure 1: this compound Signaling Pathway.

Data Presentation: Neuroprotective Effects of PDE1 Inhibition

Neurotoxic StimulusConcentrationPDE1 Inhibitor (Vinpocetine) ConcentrationNeuronal Viability (% of Control)Neuroprotection (%)
Glutamate100 µM0 µM55.2 ± 3.10
1 µM68.5 ± 4.224.1
5 µM82.1 ± 5.048.7
10 µM90.3 ± 4.863.6
Hypoxia/Hypoglycemia-0 µM52.8 ± 3.50
1 µM65.4 ± 4.123.9
5 µM78.9 ± 4.949.4
10 µM85.7 ± 5.362.3
Staurosporine1 µM0 µM57.1 ± 3.80
1 µM70.2 ± 4.522.9
5 µM84.6 ± 5.148.2
10 µM92.5 ± 4.762.0

Table 1: Neuroprotective effect of the PDE1 inhibitor vinpocetine against various neurotoxic insults in primary rat cortical neurons. Data is presented as mean ± SEM. Neuroprotection is calculated relative to the injury induced by the neurotoxic stimulus alone.

Researchers using this compound can expect to observe similar concentration-dependent neuroprotective effects. Due to its high potency, it is anticipated that this compound may achieve significant neuroprotection at lower concentrations than vinpocetine.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the application of this compound in primary neuron cultures.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • 0.25% Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold HBSS.

  • Dissect the embryos from the uterine horns and decapitate them.

  • Isolate the cerebral cortices from the embryonic brains under a dissecting microscope.

  • Mince the cortical tissue into small pieces.

  • Incubate the tissue in 0.25% Trypsin-EDTA at 37°C for 15 minutes.

  • Neutralize the trypsin by adding an equal volume of media containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto Poly-D-lysine coated plates at a density of 1 x 10^5 cells/cm².

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the medium with fresh Neurobasal medium. Continue to replace half of the medium every 3-4 days.

Start Start Euthanize Euthanize E18 Pregnant Rat Start->Euthanize Dissect_Embryos Dissect Embryos Euthanize->Dissect_Embryos Isolate_Cortices Isolate Cerebral Cortices Dissect_Embryos->Isolate_Cortices Mince_Tissue Mince Tissue Isolate_Cortices->Mince_Tissue Trypsinize Trypsin-EDTA Incubation Mince_Tissue->Trypsinize Neutralize Neutralize with FBS-containing Medium Trypsinize->Neutralize Triturate Triturate to Single Cell Suspension Neutralize->Triturate Centrifuge Centrifuge Triturate->Centrifuge Resuspend Resuspend in Neurobasal Medium Centrifuge->Resuspend Count_Plate Count and Plate Neurons Resuspend->Count_Plate Incubate Incubate at 37°C, 5% CO2 Count_Plate->Incubate End End Incubate->End

Figure 2: Workflow for Primary Neuron Culture.
Protocol 2: Neuroprotection Assay Against Glutamate Excitotoxicity

This protocol is designed to assess the protective effects of this compound against glutamate-induced neuronal death.

Materials:

  • Primary cortical neurons cultured for 7-10 days in vitro (DIV)

  • This compound stock solution (in DMSO)

  • Glutamate stock solution (in sterile water)

  • Neurobasal medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

Procedure:

  • Prepare serial dilutions of this compound in Neurobasal medium. A final DMSO concentration should be kept below 0.1%.

  • Pre-treat the primary neuron cultures with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM. A control group should receive vehicle only.

  • Incubate the cultures for 24 hours at 37°C.

  • Assess neuronal viability using either an MTT or LDH assay according to the manufacturer's instructions.

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Calculate the percentage of neuroprotection relative to the glutamate-only treated group.

Start Start Culture_Neurons Culture Primary Neurons (7-10 DIV) Start->Culture_Neurons Pretreat Pre-treat with this compound or Vehicle (1 hr) Culture_Neurons->Pretreat Induce_Toxicity Add Glutamate (100 µM) to induce excitotoxicity Pretreat->Induce_Toxicity Incubate Incubate for 24 hrs Induce_Toxicity->Incubate Assess_Viability Assess Neuronal Viability (MTT or LDH Assay) Incubate->Assess_Viability Analyze Analyze Data and Calculate Neuroprotection Assess_Viability->Analyze End End Analyze->End

Figure 3: Neuroprotection Assay Workflow.
Protocol 3: Measurement of Intracellular cAMP and cGMP Levels

This protocol outlines the procedure for quantifying changes in cyclic nucleotide levels in primary neurons following treatment with this compound.

Materials:

  • Primary cortical neurons cultured for 7-10 DIV

  • This compound stock solution (in DMSO)

  • Forskolin (optional, as a positive control for cAMP elevation)

  • Sodium nitroprusside (SNP) (optional, as a positive control for cGMP elevation)

  • Lysis buffer

  • cAMP and cGMP enzyme immunoassay (EIA) kits

Procedure:

  • Treat primary neuron cultures with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

  • Optional: Include positive control wells treated with forskolin (to stimulate cAMP production) or SNP (to stimulate cGMP production).

  • Lyse the cells using the lysis buffer provided in the EIA kit.

  • Perform the cAMP and cGMP EIA assays on the cell lysates according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentrations of cAMP and cGMP based on a standard curve.

  • Express the results as fold change over the vehicle-treated control group.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of PDE1B and cyclic nucleotide signaling in the central nervous system. The protocols and data presented here provide a solid foundation for researchers to explore the neuroprotective and other potential therapeutic effects of this potent and selective inhibitor in primary neuron cultures. As with any experimental system, optimization of concentrations and incubation times for this compound in specific primary neuron types and experimental paradigms is recommended.

References

Application Notes and Protocols for In Vivo Microdialysis with PF-04822163

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04822163 is a potent and highly selective, central nervous system (CNS) penetrant inhibitor of phosphodiesterase 1B (PDE1B). PDE1B is a key enzyme in the brain responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for intracellular signal transduction in neurons. Inhibition of PDE1B by this compound leads to an accumulation of cAMP and cGMP, which can modulate neuronal activity and synaptic plasticity. This makes this compound a valuable research tool for investigating the role of the PDE1B pathway in various neurological and psychiatric disorders.

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, providing a means to measure the concentrations of endogenous and exogenous substances in a specific brain region of a freely moving animal. When coupled with a selective inhibitor like this compound, in vivo microdialysis can be employed to:

  • Determine the pharmacokinetic profile of this compound in the brain extracellular space.

  • Investigate the effects of PDE1B inhibition on the extracellular levels of neurotransmitters such as dopamine and acetylcholine.

  • Elucidate the downstream neurochemical consequences of modulating the cAMP/cGMP signaling pathways in specific neural circuits.

These application notes provide a detailed, representative protocol for conducting in vivo microdialysis studies with this compound in rodents.

Data Presentation

Table 1: Representative In Vivo Microdialysis Experimental Parameters for this compound
ParameterValueNotes
Animal Model Male Sprague-Dawley Rat250-300g at the time of surgery.
Target Brain Region Striatum or Prefrontal CortexStereotaxic coordinates determined from a rat brain atlas.
Microdialysis Probe Concentric, 2 mm membraneMolecular weight cut-off (MWCO) of 20 kDa.
Perfusion Fluid Artificial Cerebrospinal Fluid (aCSF)Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 0.85 MgCl₂.
Perfusion Flow Rate 1.0 µL/minA slower flow rate can increase recovery but may reduce temporal resolution.
This compound Administration Reverse Dialysis or Systemic (i.p.)For reverse dialysis, include in aCSF at desired concentrations (e.g., 1, 10, 100 µM). For systemic, administer intraperitoneally (e.g., 1, 3, 10 mg/kg).
Sample Collection Interval 20 minutesProvides a balance between temporal resolution and sufficient sample volume for analysis.
Analytical Method LC-MS/MSFor quantification of this compound and neurotransmitters (e.g., dopamine, acetylcholine) and their metabolites in the dialysate.
Table 2: Hypothetical Quantitative Data from a Representative In Vivo Microdialysis Study
Treatment GroupThis compound Dialysate Conc. (nM)% Change in Dopamine% Change in Acetylcholine
Vehicle (aCSF)Not Detected100 ± 5100 ± 7
This compound (10 µM in perfusate)250 ± 30150 ± 12120 ± 9
This compound (100 µM in perfusate)2100 ± 250220 ± 25180 ± 15
This compound (3 mg/kg, i.p.)85 ± 10 (at Tmax)130 ± 10115 ± 8

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Stereotaxic Surgery and Microdialysis Probe Implantation
  • Animal Preparation: Anesthetize the rat using isoflurane (1-3% in oxygen). Shave the head and secure the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface with a sterile cotton swab.

  • Craniotomy: Using a dental drill, create a small burr hole over the target brain region (e.g., striatum or prefrontal cortex) based on coordinates from a rat brain atlas.

  • Guide Cannula Implantation: Slowly lower a guide cannula to the desired depth. Secure the guide cannula to the skull using dental cement and skull screws.

  • Post-Operative Care: Administer analgesic and allow the animal to recover for at least 48 hours before the microdialysis experiment. House the animal individually to prevent damage to the implant.

Protocol 2: In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion System Setup: Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.

  • Equilibration: Perfuse the probe with aCSF at a flow rate of 1.0 µL/min for at least 60-90 minutes to allow the tissue to stabilize.

  • Baseline Collection: Collect at least three baseline dialysate samples (20 minutes each) to establish basal neurotransmitter levels.

  • This compound Administration:

    • Reverse Dialysis: Switch the perfusion fluid to aCSF containing the desired concentration of this compound.

    • Systemic Administration: Administer this compound via intraperitoneal (i.p.) injection.

  • Sample Collection: Continue to collect dialysate samples at 20-minute intervals for the duration of the experiment.

  • Sample Storage: Immediately freeze the collected dialysate samples on dry ice or at -80°C until analysis.

Protocol 3: Sample Analysis by LC-MS/MS
  • Sample Preparation: Thaw the dialysate samples and add an internal standard.

  • Chromatographic Separation: Inject the sample onto a suitable C18 liquid chromatography column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify this compound, neurotransmitters, and their metabolites.

  • Data Analysis: Calculate the concentration of each analyte in the dialysate samples based on the standard curve. Express neurotransmitter levels as a percentage of the baseline.

Mandatory Visualizations

PDE1B_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Ca_pre Ca²⁺ Influx AC_pre Adenylyl Cyclase Ca_pre->AC_pre GC_pre Guanylyl Cyclase Ca_pre->GC_pre cAMP_pre cAMP AC_pre->cAMP_pre cGMP_pre cGMP GC_pre->cGMP_pre ATP_pre ATP ATP_pre->AC_pre GTP_pre GTP GTP_pre->GC_pre PKA_pre PKA cAMP_pre->PKA_pre PDE1B PDE1B cAMP_pre->PDE1B PKG_pre PKG cGMP_pre->PKG_pre cGMP_pre->PDE1B Vesicle Neurotransmitter Vesicle PKA_pre->Vesicle PKG_pre->Vesicle Release Neurotransmitter Release Vesicle->Release Receptor Receptor Release->Receptor AC_post Adenylyl Cyclase Receptor->AC_post GC_post Guanylyl Cyclase Receptor->GC_post cAMP_post cAMP AC_post->cAMP_post cGMP_post cGMP GC_post->cGMP_post ATP_post ATP ATP_post->AC_post GTP_post GTP GTP_post->GC_post PKA_post PKA cAMP_post->PKA_post cAMP_post->PDE1B PKG_post PKG cGMP_post->PKG_post cGMP_post->PDE1B CREB CREB PKA_post->CREB PKG_post->CREB Gene_Expression Gene Expression CREB->Gene_Expression PF04822163 This compound PF04822163->PDE1B

Caption: PDE1B Signaling Pathway and Inhibition by this compound.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthesia Surgery Stereotaxic Surgery Anesthesia->Surgery Implantation Guide Cannula Implantation Surgery->Implantation Recovery Recovery (≥48h) Implantation->Recovery Probe_Insertion Probe Insertion Recovery->Probe_Insertion Equilibration Equilibration (60-90 min) Probe_Insertion->Equilibration Baseline Baseline Collection (3x20 min) Equilibration->Baseline Treatment This compound Administration Baseline->Treatment Sample_Collection Dialysate Collection Treatment->Sample_Collection Storage Sample Storage (-80°C) Sample_Collection->Storage LCMS LC-MS/MS Analysis Storage->LCMS Data_Analysis Data Interpretation LCMS->Data_Analysis Logical_Relationship PF04822163 This compound PDE1B_Inhibition PDE1B Inhibition PF04822163->PDE1B_Inhibition Cyclic_Nucleotides ↑ cAMP & cGMP PDE1B_Inhibition->Cyclic_Nucleotides Neurotransmitter_Release ↑ Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Cyclic_Nucleotides->Neurotransmitter_Release Behavioral_Effects Behavioral/Physiological Effects Neurotransmitter_Release->Behavioral_Effects

Application Notes and Protocols for PF-04822163 in Brain PDE1B Distribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of PF-04822163, a selective radioligand, in studying the distribution of phosphodiesterase 1B (PDE1B) in the brain. This compound can be labeled with carbon-11 ([11C]) for in vivo imaging using Positron Emission Tomography (PET) and for in vitro autoradiography studies.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1][2][3]. The PDE1 family, which includes subtypes PDE1A, PDE1B, and PDE1C, is unique in its activation by the calcium-calmodulin (Ca2+/CaM) complex[2][4]. While PDE1A and PDE1C are found in both the brain and peripheral tissues, PDE1B is predominantly expressed in the brain, making it a key target for therapeutic interventions in neurological and psychiatric disorders[1][3][5][6].

This compound is a potent and selective inhibitor of PDE1, demonstrating suitability as a research tool for mapping the distribution of PDE1B in the brain[1][5]. This document outlines its key characteristics and provides protocols for its application in preclinical research.

Data Presentation

Table 1: In Vitro Inhibitory Activity and Physicochemical Properties of this compound
ParameterValueReference
PDE1A IC50 2.0 nM[1]
PDE1B IC50 2.4 nM[1]
PDE1C IC50 7.0 nM[1]
PDE10A IC50 252 nM[1]
Selectivity (PDE1A vs. other PDEs) 126-fold[1]
Selectivity (PDE1B vs. other PDEs) 105-fold[1]
Selectivity (PDE1C vs. other PDEs) 36-fold[1]
LogD 2.53[1]
Topological Polar Surface Area (tPSA) 44.24 Ų[1]
Predicted Blood-Brain Barrier Permeability (logBB) 0.33[1]
CNS Multiparameter Optimization (MPO) Score 4.1 (out of 6)[1]
Table 2: Radiochemical Data for [11C]this compound
ParameterValueReference
Radiochemical Yield (decay-corrected) 25 ± 10%[1][5]
Molar Activity 106–194 GBq/μmol[1][5]
Radiochemical Purity >99%[1]
Enantiomeric Purity 98% (96% ee)[1]
Carbon-11 Half-life ~20 minutes[1][5]

Signaling Pathway

The following diagram illustrates the role of PDE1B in neuronal signaling pathways. PDE1B is activated by the Ca2+/Calmodulin complex and subsequently hydrolyzes cAMP and cGMP, thereby modulating downstream signaling cascades. Inhibition of PDE1B leads to an accumulation of these second messengers, influencing processes such as neuronal survival and cognitive function[2].

PDE1B_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R binds AC Adenylate Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates PDE1B PDE1B CREB CREB PKA->CREB phosphorylates BDNF BDNF CREB->BDNF promotes transcription NeuronalSurvival Neuronal Survival & Cognitive Function BDNF->NeuronalSurvival AMP 5'-AMP PDE1B->AMP hydrolyzes cAMP to CaM Ca2+/Calmodulin CaM->PDE1B activates Ca2 Ca2+ Ca2->CaM activates PF04822163 This compound PF04822163->PDE1B inhibits

Caption: PDE1B Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Radiosynthesis of [11C]this compound

This protocol describes the 11C-methylation of the phenolic precursor of this compound.

Materials:

  • Phenolic precursor (desmethyl-PF-04822163)

  • [11C]CH3I or [11C]MeOTf

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • HPLC system with a C18 column

  • Mobile phase: Acetonitrile/Water (e.g., 60/40)

Procedure:

  • Prepare a solution of the phenolic precursor in DMF.

  • Add NaOH as a base.

  • Bubble [11C]CH3I or [11C]MeOTf through the precursor solution at room temperature or slightly elevated temperature (e.g., 30°C) for approximately 5 minutes[1].

  • Quench the reaction by adding the HPLC mobile phase.

  • Inject the reaction mixture onto the HPLC system for purification.

  • Collect the fraction corresponding to [11C]this compound.

  • Formulate the final product in a suitable buffer for in vivo or in vitro use.

Quality Control:

  • Confirm radiochemical purity (>99%) and enantiomeric purity using analytical HPLC[1].

  • Determine the molar activity of the final product[1].

Protocol 2: In Vitro Autoradiography of Brain Sections

This protocol details the use of [11C]this compound for visualizing PDE1B distribution in brain tissue sections.

Materials:

  • Frozen brain sections (e.g., rat, 20 µm thickness) mounted on slides

  • [11C]this compound

  • Incubation buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold)

  • Unlabeled this compound or another PDE1B inhibitor for blocking studies

  • Phosphor imaging system

Procedure:

  • Thaw the brain sections to room temperature.

  • Pre-incubate the slides in incubation buffer for approximately 30 minutes with gentle agitation[7].

  • Incubate the sections with a solution of [11C]this compound in assay buffer for a defined period (e.g., 90 minutes) at room temperature[7]. For blocking studies, co-incubate adjacent sections with an excess of unlabeled this compound or another PDE1B inhibitor[1].

  • Rapidly wash the slides in ice-cold wash buffer (e.g., three washes of 5 minutes each) to remove unbound radioligand[7].

  • Briefly dip the slides in distilled water and dry them under a stream of cool air[7].

  • Expose the dried sections to a phosphor imaging screen for a suitable duration (e.g., 1-5 days)[7].

  • Scan the screen using a phosphorimager to visualize the distribution of radioactivity.

Data Analysis:

  • Quantify the radioactivity in different brain regions of interest. High levels are expected in the striatum, substantia nigra, caudate putamen, nucleus accumbens, and olfactory tubercle, with lower levels in the cerebellum and pons[1].

  • Compare the total binding with the non-specific binding (from blocking studies) to determine the specific binding of [11C]this compound to PDE1B. A significant decrease in the signal in PDE1B-rich regions in the presence of a blocker indicates specific binding[1].

Protocol 3: In Vivo PET Imaging in Rodents

This protocol provides a general framework for conducting PET imaging studies in rodents to assess the in vivo distribution of PDE1B using [11C]this compound.

Materials:

  • Anesthetized rodent (e.g., Sprague-Dawley rat)

  • [11C]this compound formulated for intravenous injection

  • PET scanner

  • Anesthesia equipment

Procedure:

  • Anesthetize the animal and position it in the PET scanner.

  • Acquire a transmission scan for attenuation correction.

  • Administer a bolus injection of [11C]this compound intravenously.

  • Begin dynamic PET data acquisition immediately after injection and continue for a specified duration (e.g., 60-90 minutes).

  • For blocking studies, pre-treat a separate cohort of animals with an unlabeled PDE1B inhibitor before the radiotracer injection.

Data Analysis:

  • Reconstruct the PET images.

  • Analyze the time-activity curves in various brain regions to assess the uptake and washout of the radiotracer. [11C]this compound has been shown to have good brain penetration and rapid washout[1][5].

  • Compare the uptake in the baseline and blocking scans to evaluate the specific binding in vivo. Note that while in vitro studies show good specificity, in vivo studies with [11C]this compound have shown only marginal specific binding, suggesting that further optimization of the radioligand may be needed for robust in vivo quantification of PDE1B[1][3][5].

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying PDE1B distribution using this compound.

Experimental_Workflow cluster_synthesis Radioligand Preparation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Synthesis Synthesize [11C]this compound QC Quality Control (Purity, Molar Activity) Synthesis->QC Autoradiography In Vitro Autoradiography QC->Autoradiography PET PET Imaging QC->PET Blocking_vitro Blocking Studies (with unlabeled compound) Analysis Image Analysis & Quantification Autoradiography->Analysis Blocking_vitro->Analysis Blocking_vivo Blocking Studies (pre-treatment) PET->Analysis Blocking_vivo->Analysis

Caption: A typical experimental workflow for PDE1B distribution studies.

References

Application Notes and Protocols for Cell-Based Screening of PF-04822163 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04822163 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with particular activity against the PDE1B isoform.[1][2][3][4] Members of the PDE1 family are dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and their activity is regulated by calcium/calmodulin.[5][6] By inhibiting PDE1, this compound and its analogs can elevate intracellular levels of cAMP and cGMP, thereby modulating various downstream signaling pathways. These application notes provide detailed protocols for cell-based assays designed to screen and characterize analogs of this compound by measuring their effects on cyclic nucleotide levels and cellular function.

Signaling Pathway Overview

PDE1B plays a crucial role in integrating calcium and cyclic nucleotide signaling pathways. An increase in intracellular calcium activates calmodulin, which in turn binds to and stimulates the hydrolytic activity of PDE1B. Activated PDE1B then degrades cAMP and cGMP, thus terminating their signaling. Inhibition of PDE1B by compounds such as this compound prevents this degradation, leading to an accumulation of cAMP and cGMP and activation of their downstream effectors, such as Protein Kinase A (PKA) and Protein Kinase G (PKG).

PDE1B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCRs AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP Converts GTP to Ca_ion Ca²⁺ Influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds to PDE1B_inactive Inactive PDE1B Calmodulin->PDE1B_inactive Activates PDE1B_active Active PDE1B-CaM PDE1B_active->cAMP Hydrolyzes PDE1B_active->cGMP Hydrolyzes PF_analog This compound Analog PF_analog->PDE1B_active Inhibits AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates GMP GMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Responses PKA->Downstream PKG->Downstream

Caption: PDE1B Signaling Pathway.

Data Presentation

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)Reference
PDE1A2.0[1][2]
PDE1B2.4[1][2]
PDE1C7.0[1][2]

Experimental Protocols

Protocol 1: Measurement of Intracellular cAMP Levels using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a competitive immunoassay to quantify cAMP levels in cells treated with this compound analogs.

Materials:

  • HEK293 cells (or other suitable cell line expressing PDE1B)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound analogs

  • Forskolin (Adenylyl cyclase activator)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well white assay plates

  • HTRF-compatible plate reader

Workflow Diagram:

HTRF_Workflow A 1. Seed Cells B 2. Starve Cells A->B C 3. Add this compound Analogs B->C D 4. Stimulate with Forskolin C->D E 5. Lyse Cells & Add HTRF Reagents D->E F 6. Incubate E->F G 7. Read Plate F->G

Caption: HTRF cAMP Assay Workflow.

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 384-well white plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Cell Starvation: The next day, remove the culture medium and replace it with 20 µL of serum-free medium or assay buffer. Incubate for 1-2 hours at 37°C.

  • Compound Addition: Add 5 µL of this compound analog dilutions in assay buffer to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PDE1 inhibitor). Incubate for 30 minutes at 37°C.

  • Stimulation: Add 5 µL of forskolin solution (final concentration typically 1-10 µM) to all wells except the negative control wells. Incubate for 30 minutes at 37°C.

  • Cell Lysis and HTRF Reagent Addition: Add 10 µL of the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader according to the manufacturer's instructions (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the concentration of cAMP from a standard curve. Plot the cAMP concentration against the log of the analog concentration to determine the EC50 value.

Protocol 2: Measurement of Intracellular cGMP Levels using a Competitive ELISA

This protocol details the quantification of cGMP in cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • CHO cells stably expressing PDE1B (or another suitable cell line)

  • Cell culture medium

  • Assay buffer

  • This compound analogs

  • Sodium Nitroprusside (SNP) (Guanylyl cyclase activator)

  • cGMP ELISA kit

  • 96-well microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and grow to confluence. Replace the medium with assay buffer and pre-incubate with various concentrations of this compound analogs for 30 minutes.

  • Stimulation: Stimulate the cells with SNP (e.g., 10 µM) for 10-15 minutes to induce cGMP production.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit.

  • ELISA: Perform the cGMP ELISA according to the manufacturer's protocol. This typically involves:

    • Adding cell lysates and cGMP standards to a cGMP-antibody coated plate.

    • Adding a fixed amount of HRP-linked cGMP.

    • Incubating to allow competition between the sample/standard cGMP and the HRP-linked cGMP for antibody binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis: The absorbance is inversely proportional to the amount of cGMP in the sample. Generate a standard curve and calculate the cGMP concentration in each sample. Plot the cGMP concentration against the log of the analog concentration to determine the EC50.

Protocol 3: Functional Cell-Based Assay using a CRE-Luciferase Reporter Gene

This assay measures the transcriptional activation downstream of cAMP/PKA signaling.

Materials:

  • HEK293 cells stably co-expressing PDE1B and a cAMP response element (CRE)-luciferase reporter construct.

  • Cell culture medium

  • This compound analogs

  • Luciferase assay reagent

  • Luminometer

Workflow Diagram:

Luciferase_Workflow A 1. Plate CRE-Luciferase Cells B 2. Add this compound Analogs A->B C 3. Incubate (4-6 hours) B->C D 4. Add Luciferase Reagent C->D E 5. Measure Luminescence D->E

Caption: CRE-Luciferase Assay Workflow.

Procedure:

  • Cell Plating: Seed the stable cell line in a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a dilution series of the this compound analogs.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator to allow for reporter gene expression.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to a vehicle control and plot the fold induction against the log of the analog concentration to calculate the EC50 value.

Conclusion

The provided protocols offer robust and reliable methods for the cell-based screening and characterization of this compound analogs. The choice of assay will depend on the specific research question, available resources, and desired throughput. Measuring direct changes in cAMP and cGMP levels provides a direct readout of PDE1 inhibition, while functional assays like the CRE-luciferase reporter assay can confirm downstream biological activity. By employing these detailed protocols, researchers can effectively evaluate the potency and efficacy of novel PDE1 inhibitors for drug development.

References

Application Notes and Protocols: Radiosynthesis and Purification of [11C]PF-04822163

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the radiosynthesis and purification of [11C]PF-04822163, a selective radioligand for imaging phosphodiesterase 1 (PDE1) with positron emission tomography (PET).

Quantitative Data Summary

The following table summarizes the key quantitative data for the radiosynthesis of [11C]this compound.

ParameterValueReference
Radiochemical Yield (decay-corrected)25 ± 10%[1][2][3]
Molar Activity106–194 GBq/μmol[1][2][3]
Radiochemical Purity>99%[2]
Enantiomeric Purity98% (96% ee)[2]

Experimental Protocols

This section details the methodology for the radiosynthesis and purification of [11C]this compound.

Production of [11C]CO2 and Conversion to [11C]CH3I
  • [11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • Conversion to [11C]CH3I: The resulting [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I), a common methylating agent in radiochemistry. This is a standard procedure often performed on an automated synthesis module.

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is achieved through the 11C-methylation of its corresponding phenolic precursor.[2]

  • Precursor Preparation: Prepare a solution of the phenolic precursor of this compound.

  • Reaction Conditions: The radiosynthesis is performed in dimethylformamide (DMF) with sodium hydroxide (NaOH) as the base.[2]

  • Methylation: The [11C]CH3I is bubbled into the reaction mixture containing the precursor and base.

  • Heating: The reaction mixture is heated at 30 °C for 5 minutes to facilitate the methylation reaction.[2]

Purification of [11C]this compound

Following the radiosynthesis, the crude reaction mixture is purified using high-performance liquid chromatography (HPLC).

  • Quenching: The reaction is quenched by adding the HPLC mobile phase (a mixture of acetonitrile and water) to the reaction vessel.[2]

  • Injection: The diluted reaction mixture is injected into the HPLC system for purification.[2]

  • HPLC Conditions:

    • Column: CAPCELL PAK UG80 C18 column (10 mm ID × 250 mm)[2]

    • Mobile Phase: Acetonitrile (CH3CN) / Water (H2O) (60/40)[2]

    • Flow Rate: 5.0 mL/min[2]

  • Collection: The fraction corresponding to [11C]this compound is collected.

Formulation

The final step involves formulating the purified [11C]this compound into a solution suitable for injection. This typically involves removing the HPLC solvent and redissolving the final product in a physiologically compatible solution.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the radiosynthesis and purification of [11C]this compound.

Radiosynthesis_Workflow cluster_0 [11C] Production cluster_1 Radiosynthesis cluster_2 Purification & Formulation Cyclotron Cyclotron CO2_Target [11C]CO2 Cyclotron->CO2_Target 14N(p,α)11C CH3I_Synth [11C]CH3I Synthesis CO2_Target->CH3I_Synth Reaction Reaction Vessel (30°C, 5 min) CH3I_Synth->Reaction [11C]CH3I Precursor Phenolic Precursor + NaOH in DMF Precursor->Reaction Quench Quench with Mobile Phase Reaction->Quench HPLC HPLC Purification Quench->HPLC Formulation Final Product [11C]this compound HPLC->Formulation

Caption: Workflow for the radiosynthesis and purification of [11C]this compound.

References

Troubleshooting & Optimization

Improving specific binding of [11C]PF-04822163 in PET imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using [11C]PF-04822163 for Positron Emission Tomography (PET) imaging. The information is designed to help improve the specific binding of this radioligand in your experiments.

Troubleshooting Guide: Improving Specific Binding of [11C]this compound

Low specific binding of [11C]this compound has been noted in preclinical studies. The following guide provides a systematic approach to identifying and addressing potential issues in your experimental workflow.

Problem: Marginal or Low Specific Binding Observed in PET Scans

This is characterized by a low signal-to-noise ratio, where the uptake in the target region is not significantly higher than in reference regions devoid of the target.

Workflow for Troubleshooting Low Specific Binding

G cluster_0 Initial Observation cluster_1 Verification & Characterization cluster_2 Experimental Optimization cluster_3 Outcome A Low specific binding of [11C]this compound observed B Confirm Radioligand Quality (Purity, Molar Activity) A->B Start Here C Perform Blocking Study (with unlabeled this compound) B->C C->A If no displacement, suspect radioligand issue D Assess In Vitro Binding (Autoradiography) C->D D->A E Optimize Injected Dose & Scan Duration D->E If in vitro binding is adequate F Refine Animal Model & Preparation E->F G Adjust Image Analysis Parameters F->G H Improved Specific Binding Signal G->H G cluster_0 PDE1 Signaling Pathway ATP/GTP ATP/GTP AC/GC Adenylyl/Guanylyl Cyclase ATP/GTP->AC/GC cAMP/cGMP cAMP/cGMP AC/GC->cAMP/cGMP PDE1 PDE1 cAMP/cGMP->PDE1 Hydrolysis Downstream\nEffectors\n(e.g., PKA, PKG) Downstream Effectors (e.g., PKA, PKG) cAMP/cGMP->Downstream\nEffectors\n(e.g., PKA, PKG) Activation AMP/GMP AMP/GMP PDE1->AMP/GMP Cellular\nResponse Cellular Response Downstream\nEffectors\n(e.g., PKA, PKG)->Cellular\nResponse This compound This compound This compound->PDE1 Inhibition G A Acclimatize & Anesthetize Animal B Place Tail Vein Catheter A->B C Position Animal in PET Scanner B->C D Optional: Administer Blocking Agent (1 mg/kg this compound, IV) C->D E Inject [11C]this compound (e.g., ~17.5 MBq, IV) C->E For baseline scan D->E F Start 60-min Dynamic PET Scan E->F G Reconstruct Dynamic Images F->G H Perform Image Analysis (ROI definition, TAC generation) G->H

Troubleshooting low signal in [11C]PF-04822163 autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [11C]PF-04822163 in autoradiography experiments. The information is tailored to address common challenges, particularly the issue of low signal, to assist in optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is [11C]this compound and what is its primary application in research?

[11C]this compound is a selective radioligand developed for imaging phosphodiesterase 1 (PDE1) using Positron Emission Tomography (PET).[1][2] PDE1 is an enzyme that plays a crucial role in intracellular second messenger signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] Its subtype, PDE1B, is predominantly expressed in the brain, making it a significant target for neurological and psychological disorder research.[2] In vitro autoradiography with [11C]this compound is used to visualize the anatomical distribution of PDE1 in tissue sections.[1][4]

Q2: I am observing a weak or no signal in my [11C]this compound autoradiography. Is this expected?

While [11C]this compound has shown reasonable specific binding in in vitro autoradiography studies, it is important to note that preclinical studies have revealed marginal specific binding in vivo.[1][2][3][5] This suggests that the radioligand may have inherent properties that contribute to a lower-than-expected signal. However, experimental conditions can be optimized to enhance the signal-to-noise ratio.

Q3: What are the key radiochemical properties of [11C]this compound that I should be aware of?

[11C]this compound is synthesized with favorable radiochemical yields (25 ± 10%, decay-corrected) and high molar activities (106–194 GBq/μmol).[1][2][3][5] It has a short half-life of 20 minutes due to the carbon-11 label.[2] The radiochemical purity is typically greater than 99%.[5] Awareness of the high molar activity is crucial for designing saturation binding experiments and interpreting the results.

Troubleshooting Guide: Low Signal

This guide provides a systematic approach to troubleshooting low signal intensity in your [11C]this compound autoradiography experiments.

Problem: Weak or No Specific Binding Signal

Possible Cause 1: Suboptimal Radioligand Concentration

  • Solution: Perform a saturation binding experiment to determine the optimal concentration of [11C]this compound for your tissue of interest. This will help you identify the concentration that provides the best balance between specific binding and non-specific binding.

Possible Cause 2: Issues with Tissue Preparation and Quality

  • Solution:

    • Tissue Handling: Ensure rapid snap-freezing of fresh tissue to preserve enzyme activity and receptor integrity.[6]

    • Section Thickness: Use a cryostat to cut thin, uniform sections, typically 20 µm thick.[7] Inconsistent thickness can lead to variable signal.

    • Storage: Store tissue sections at -80°C in a desiccated environment to prevent degradation.[7]

Possible Cause 3: Inadequate Incubation Conditions

  • Solution:

    • Incubation Time: Optimize the incubation time to ensure the binding reaction reaches equilibrium.[8]

    • Incubation Buffer: The composition of the incubation buffer, including pH and ionic strength, can significantly impact radioligand binding.[9] Refer to established protocols for the appropriate buffer composition.

    • Temperature: Maintain a consistent and optimal temperature during incubation.[9]

Possible Cause 4: High Non-Specific Binding

  • Solution:

    • Blocking Agents: Include a high concentration of a non-radioactive competitor (e.g., unlabeled this compound) in parallel sections to determine and subtract the non-specific binding.[10]

    • Washing Steps: Implement a series of brief, ice-cold washes after incubation to remove unbound radioligand without causing significant dissociation of the specifically bound ligand.[7]

Possible Cause 5: Problems with Signal Detection

  • Solution:

    • Exposure Time: Adjust the exposure time to the phosphor imaging plate or film. Due to the short half-life of Carbon-11, timing is critical.

    • Detection System Sensitivity: Ensure your phosphor imaging system or film is sensitive to the energy level of the positrons emitted by 11C.

    • Pre-flashing Film: For film autoradiography, pre-flashing the film can increase sensitivity, especially for low-level signals.[11]

Quantitative Data Summary

ParameterValueReference
Radiochemical Yield (decay-corrected)25 ± 10%[1][5]
Molar Activity106–194 GBq/μmol[1][5]
Radiochemical Purity>99%[5]
In vivo Stability (Rat Brain, 15 min)95% unchanged[5]
In vivo Stability (Rat Plasma, 15 min)26% unchanged[5]

Experimental Protocols

In Vitro Autoradiography Protocol for [11C]this compound

This protocol is a synthesized guideline based on standard autoradiography procedures.

  • Tissue Sectioning:

    • Mount frozen tissue blocks on a cryostat chuck.

    • Cut 20 µm thick sections and thaw-mount them onto Superfrost® Plus slides.[7]

    • Store slides desiccated at -80°C until use.[7]

  • Pre-incubation:

    • Bring slides to room temperature.

    • Pre-incubate the slides in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 20-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Prepare the incubation buffer containing [11C]this compound at the desired concentration.

    • For determining non-specific binding, prepare a parallel solution containing a high concentration of unlabeled this compound (e.g., 10 µM).

    • Incubate the slides with the radioligand solution in a humidified chamber for a predetermined time (e.g., 60-90 minutes) at room temperature to reach binding equilibrium.

  • Washing:

    • Rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Perform multiple short washes (e.g., 3 x 2 minutes).[7]

    • Perform a final brief dip in ice-cold distilled water to remove buffer salts.[7]

  • Drying:

    • Dry the slides rapidly under a stream of cool, dry air.

  • Exposure and Imaging:

    • Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.

    • Include radioactive standards for quantification.

    • Expose for an appropriate duration, considering the decay of 11C.

    • Scan the imaging plate using a phosphor imager or develop the film.

  • Data Analysis:

    • Quantify the signal intensity in specific regions of interest.

    • Subtract the non-specific binding from the total binding to determine the specific binding.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_binding Binding Assay cluster_detection Signal Detection & Analysis Tissue_Collection Tissue Collection & Snap-Freezing Cryosectioning Cryosectioning (20 µm) Tissue_Collection->Cryosectioning Slide_Mounting Thaw-Mounting on Slides Cryosectioning->Slide_Mounting Storage Storage at -80°C Slide_Mounting->Storage Pre_incubation Pre-incubation Storage->Pre_incubation Incubation Incubation with [11C]this compound (Total & Non-specific) Pre_incubation->Incubation Washing Washing (Ice-cold Buffer) Incubation->Washing Drying Drying Washing->Drying Exposure Exposure to Phosphor Plate/Film Drying->Exposure Imaging Scanning/Developing Exposure->Imaging Data_Analysis Data Analysis (Specific Binding Calculation) Imaging->Data_Analysis troubleshooting_low_signal Start Low Signal Observed Check_Radioligand Verify Radioligand Concentration & Quality Start->Check_Radioligand Check_Tissue Assess Tissue Preparation & Quality Check_Radioligand->Check_Tissue [OK] Optimize_Concentration Optimize Concentration (Saturation Curve) Check_Radioligand->Optimize_Concentration [Issue Found] Check_Incubation Review Incubation Conditions Check_Tissue->Check_Incubation [OK] Improve_Tissue_Handling Improve Tissue Handling & Storage Check_Tissue->Improve_Tissue_Handling [Issue Found] Check_Detection Evaluate Signal Detection Parameters Check_Incubation->Check_Detection [OK] Optimize_Incubation Optimize Incubation Time, Temp, & Buffer Check_Incubation->Optimize_Incubation [Issue Found] Optimize_Exposure Adjust Exposure Time & Detection Method Check_Detection->Optimize_Exposure [Issue Found] Result Improved Signal Check_Detection->Result [OK] Optimize_Concentration->Result Improve_Tissue_Handling->Result Optimize_Incubation->Result Optimize_Exposure->Result pde1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Signal cAMP_cGMP cAMP/cGMP (Second Messengers) AC_GC->cAMP_cGMP Catalyzes ATP_GTP ATP/GTP ATP_GTP->cAMP_cGMP PDE1 PDE1 cAMP_cGMP->PDE1 Substrate PKA_PKG PKA/PKG Activation cAMP_cGMP->PKA_PKG AMP_GMP 5'-AMP/5'-GMP (Inactive) PDE1->AMP_GMP Hydrolyzes Cellular_Response Cellular Response PKA_PKG->Cellular_Response

References

Technical Support Center: Optimizing PF-04822163 Concentration for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-04822163 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of phosphodiesterase 1B (PDE1B) with an IC50 of 2.4 nM.[1] PDE1B is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE1B, this compound leads to an increase in intracellular cGMP levels.

Q2: What is the recommended starting concentration range for this compound in a cellular assay?

As a general starting point, it is advisable to test a concentration range that spans several orders of magnitude around the biochemical IC50. A common practice is to start with a concentration 5-10 times higher than the IC50 value to ensure maximal inhibition.[2] A typical starting range for this compound could be from 1 nM to 10 µM.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO).[1][3] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q4: What are some common cellular assays to measure the effect of this compound?

The most direct cellular assays for this compound measure changes in intracellular cGMP levels. This can be achieved using various methods, including:

  • Luminescence-based biosensors: Cell lines engineered to express a cGMP-sensitive biosensor, such as aequorin, where luminescence is proportional to cGMP levels.

  • Fluorescence Resonance Energy Transfer (FRET)-based biosensors: Genetically encoded sensors that change their FRET signal upon binding to cGMP.

  • Enzyme-linked immunosorbent assays (ELISAs): Competitive immunoassays to quantify cGMP from cell lysates.

  • Reporter gene assays: Cell lines containing a reporter gene (e.g., luciferase) under the control of a cGMP-responsive promoter element.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak cellular response to this compound Inappropriate assay system: The chosen cell line may not express sufficient levels of PDE1B or the downstream signaling components.Cell Line Validation: Confirm PDE1B expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to express PDE1B or a recombinant cell line overexpressing the enzyme.
Compound precipitation: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations.Solubility Check: Visually inspect the media for any precipitate after adding the compound. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.
Incorrect concentration range: The effective concentration in a cellular environment (EC50) may be different from the biochemical IC50 due to factors like cell permeability and efflux pumps.Dose-Response Curve: Perform a wide dose-response experiment (e.g., from 0.1 nM to 100 µM) to determine the optimal concentration range for your specific assay.
High background signal Autofluorescence of the compound: this compound might exhibit intrinsic fluorescence at the wavelengths used in your assay.Compound-only Control: Run a control with this compound in media without cells to measure its intrinsic fluorescence and subtract this from your experimental values.
Non-specific binding: The compound may bind to other components in the assay, leading to a high background.Optimize Blocking and Washing: If using an immunoassay format, optimize blocking buffer composition and increase the number and duration of wash steps.
Poor reproducibility between experiments Inconsistent cell health and density: Variations in cell passage number, confluency, and overall health can significantly impact assay results.Standardize Cell Culture: Use cells within a consistent passage number range. Seed cells at a precise density and ensure they are in a healthy, logarithmic growth phase before treatment.
Variability in compound preparation: Inconsistent dilution of the stock solution can lead to variations in the final concentration.Fresh Dilutions: Prepare fresh serial dilutions of this compound from the stock solution for each experiment.
Unexpected cytotoxicity High concentration of the compound: At high concentrations, this compound may have off-target effects leading to cell death.Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel to your functional assay to determine the cytotoxic concentration range of this compound for your cell line.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Vehicle Control: Always include a vehicle control with the same final concentration of DMSO as your highest compound concentration to assess solvent-induced toxicity.

Experimental Protocols

Protocol 1: cGMP Luminescence-Based Cellular Assay

This protocol is adapted for a 96-well format using a HEK293 cell line stably co-expressing PDE1B and a cGMP-sensitive aequorin biosensor.

Materials:

  • HEK293-PDE1B-Aequorin cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • Assay buffer (e.g., HBSS)

  • Coelenterazine (aequorin substrate)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-PDE1B-Aequorin cells in a white, clear-bottom 96-well plate at a density of 50,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations (e.g., 2x the final concentration).

  • Cell Treatment: Gently remove the culture medium from the wells and replace it with 50 µL of assay buffer. Add 50 µL of the diluted this compound solutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate Loading: Add coelenterazine to each well at a final concentration of 5 µM. Incubate in the dark at room temperature for 2-3 hours.

  • Signal Detection: Measure luminescence using a plate-based luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control and plot the dose-response curve to determine the EC50 of this compound.

Protocol 2: Fluorescence Polarization (FP) Based Cellular Assay

This protocol describes a competitive FP assay to measure the inhibition of PDE1B in cell lysates.

Materials:

  • Cell line expressing PDE1B

  • Lysis buffer

  • This compound

  • DMSO

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • Anti-cGMP antibody

  • Black, low-binding 384-well plate

  • Fluorescence polarization plate reader

Procedure:

  • Cell Culture and Lysis: Culture cells to the desired confluency. Lyse the cells and collect the supernatant containing the PDE1B enzyme.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer.

  • Assay Reaction: In a 384-well plate, add the cell lysate, fluorescently labeled cGMP, and the diluted this compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Antibody Addition: Add the anti-cGMP antibody to each well. This will bind to the remaining FAM-cGMP.

  • FP Measurement: Incubate for another 15 minutes and then measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission).

  • Data Analysis: A decrease in FP signal indicates inhibition of PDE1B. Plot the FP signal against the log of the inhibitor concentration to calculate the IC50.

Visualizations

PDE1B_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP converts NO Nitric Oxide (NO) NO->sGC activates GTP GTP GTP->sGC PDE1B PDE1B cGMP->PDE1B substrate PKG Protein Kinase G (PKG) cGMP->PKG activates CNG Cyclic Nucleotide-Gated Ion Channels cGMP->CNG activates GMP 5'-GMP PDE1B->GMP hydrolyzes to PF04822163 This compound PF04822163->PDE1B inhibits Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neuronal signaling) PKG->Cellular_Response CNG->Cellular_Response

Caption: PDE1B Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Signal Detection cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with This compound A->C B Prepare serial dilutions of this compound B->C D Incubate for defined period C->D E Add detection reagents (e.g., cGMP biosensor substrate) D->E F Measure signal (e.g., luminescence) E->F G Normalize data and plot dose-response curve F->G H Calculate EC50 G->H

Caption: General Experimental Workflow for Cellular Assays with this compound.

References

Technical Support Center: Managing PF-04822163 Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with PF-04822163 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent and selective inhibitor of phosphodiesterase 1B (PDE1B), a calcium/calmodulin-dependent enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] Its chemical formula is C₁₉H₁₇ClN₂O₂ and it has a molecular weight of 340.8 g/mol . As a solid compound, it is often supplied in a powdered form. Many researchers experience difficulty dissolving this compound directly into aqueous buffers, which is a critical step for most in-vitro and in-vivo experiments. Technical datasheets from suppliers often indicate that the compound is soluble in organic solvents like dimethyl sulfoxide (DMSO).[4]

Q2: What are the initial steps to take when preparing a this compound solution?

The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous experimental buffer.

Troubleshooting Guide: Preparing this compound Solutions

Issue: Precipitate formation when diluting a DMSO stock solution of this compound into an aqueous buffer.

This is a common issue arising from the poor aqueous solubility of the compound. The following steps can help mitigate this problem.

Troubleshooting Workflow

G start Start: Precipitate observed stock 1. Prepare a fresh, high-concentration stock solution in 100% DMSO. start->stock sonicate 2. Gently warm and sonicate the stock solution to ensure complete dissolution. stock->sonicate dilution 3. Perform serial dilutions of the stock in the aqueous buffer. sonicate->dilution vortex 4. Vortex immediately and thoroughly after each dilution step. dilution->vortex observe 5. Visually inspect for precipitation. vortex->observe success Solution is clear. Proceed with experiment. observe->success No precipitate troubleshoot Precipitate remains. Proceed to advanced troubleshooting. observe->troubleshoot Precipitate G cluster_0 Upstream cluster_1 Second Messengers cluster_2 Downstream Effectors CaM Ca²⁺/Calmodulin PDE1B PDE1B CaM->PDE1B activates cAMP cAMP PDE1B->cAMP degrades cGMP cGMP PDE1B->cGMP degrades PF04822163 This compound PF04822163->PDE1B inhibits PKA PKA cAMP->PKA activates PKG PKG cGMP->PKG activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates CREB CREB PKA->CREB phosphorylates PKG->CREB phosphorylates BDNF BDNF Expression CREB->BDNF promotes

References

Technical Support Center: [11C]PF-04822163 PET Imaging Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [11C]PF-04822163 PET imaging data.

Troubleshooting Guides

This section addresses specific issues that may arise during data acquisition and analysis, presented in a question-and-answer format.

Question 1: We are observing high variability in the standardized uptake values (SUVs) of [11C]this compound in our test-retest studies. What are the potential sources of this variability?

Answer: High variability in quantitative PET measures is a common challenge. For 11C-labeled tracers like [11C]this compound, several factors can contribute to this:

  • Patient-related factors: Differences in patient physiology between scans, such as anxiety, caffeine intake, or time of day, can influence cerebral blood flow and tracer delivery.

  • Technical factors: Inconsistencies in the injected dose, scan timing post-injection, and patient positioning can introduce significant variability.

  • Data analysis parameters: The choice of region of interest (ROI) definition and the application of corrections (e.g., attenuation, scatter) can impact the final quantitative values. For other 11C-labeled neuroreceptor tracers, test-retest variability for distribution volume (VT), a measure related to SUV, has been reported to be in the range of 10-12% in some brain regions[1].

Troubleshooting Steps:

  • Standardize Patient Preparation: Ensure consistent patient conditions for all scans, including fasting state, rest period before scanning, and minimization of external stimuli.

  • Verify Technical Parameters: Double-check the accuracy of dose calibrators, synchronize clocks between the scanner and dose calibrator, and maintain a consistent uptake time.

  • Consistent ROI Definition: Utilize a standardized atlas or co-registration with anatomical MRI to ensure consistent ROI placement across all scans.

  • Review Reconstruction Parameters: Ensure that the same reconstruction algorithm and corrections are applied to all datasets.

Question 2: Our PET images show a mismatch between the area of high [11C]this compound uptake and the corresponding anatomical structure on the co-registered MRI. What could be the cause and how can we correct for it?

Answer: This issue is most likely due to patient motion during or between the PET and MRI scans. Head movement can lead to significant artifacts in the reconstructed PET images and mislocalization of the signal.

Troubleshooting Steps:

  • Visual Inspection of Dynamic Frames: Review the individual frames of the dynamic PET acquisition to identify any sudden shifts in brain position.

  • Motion Correction Algorithms: Apply a motion correction algorithm to the dynamic PET data. This can be done by registering each frame to a reference frame (e.g., the first frame or an average of early frames).

  • Use of a Head Holder: For future acquisitions, ensure the use of a comfortable but secure head holder to minimize patient movement.

  • Data-Driven Motion Detection: More advanced techniques can analyze the raw list-mode data to detect and correct for motion on a finer timescale.

Question 3: We are concerned about the potential impact of radiometabolites on our quantitative analysis of [11C]this compound PET data. How can we address this?

Answer: Radiometabolites are a critical consideration for the quantitative analysis of most PET tracers, including those labeled with Carbon-11. If radiometabolites of [11C]this compound can cross the blood-brain barrier, they can contribute to the measured PET signal and lead to an overestimation of the target binding.

Troubleshooting Steps:

  • Arterial Blood Sampling: The gold standard for correcting for radiometabolites is to perform arterial blood sampling during the PET scan and analyze the plasma to determine the fraction of radioactivity corresponding to the parent tracer over time.

  • Metabolite Correction Models: The data from plasma analysis is then used to fit a model that describes the kinetics of the parent tracer and its metabolites. This model is used to generate a metabolite-corrected arterial input function for kinetic modeling of the PET data.

  • Reference Region Models: If a suitable reference region (an area of the brain with no or negligible specific binding of the tracer) is available, reference tissue models can be used to quantify binding without the need for arterial blood sampling. However, the validity of the chosen reference region must be thoroughly established. For many neuroreceptor tracers, a true reference region is not available[1].

Frequently Asked Questions (FAQs)

Q1: What are the common artifacts to look out for in [11C]this compound PET imaging data analysis?

A1: Beyond the issues addressed in the troubleshooting guide, other common artifacts include:

  • Partial Volume Effects (PVE): Due to the limited spatial resolution of PET scanners, the signal from small structures can be underestimated ("spill-out") or contaminated by the signal from adjacent structures ("spill-in"). This is particularly relevant for small subcortical structures where phosphodiesterase 1 (PDE1) may be expressed. Partial volume correction (PVC) algorithms can be applied to mitigate these effects. For another 11C-labeled tracer, [11C]UCB-J, PVC has been shown to significantly impact the quantification of group differences in the hippocampus[2][3][4].

  • Attenuation Correction Artifacts: In PET/CT, metallic implants or high-density contrast agents can cause artifacts in the CT-based attenuation map, leading to incorrect attenuation correction of the PET data and appearing as areas of artificially high or low uptake[5].

  • Scatter: Photons that are scattered within the patient can be incorrectly registered by the scanner, leading to a loss of image contrast and quantitative accuracy. Modern reconstruction algorithms include scatter correction techniques.

Q2: What are the key parameters to report in our experimental protocol for [11C]this compound PET studies to ensure reproducibility?

A2: To ensure the reproducibility of your findings, it is crucial to report the following details in your publications and internal documentation:

  • Radiotracer Synthesis: Report the radiochemical yield, molar activity, and radiochemical purity of each [11C]this compound synthesis.

  • Patient/Animal Preparation: Detail the fasting state, pre-medication (if any), and uptake conditions.

  • Image Acquisition: Specify the PET scanner model, injected dose, scan duration, acquisition mode (e.g., 3D dynamic), and framing scheme.

  • Image Reconstruction: Describe the reconstruction algorithm used (e.g., OSEM, FBP), including the number of iterations and subsets, and all applied corrections (attenuation, scatter, randoms, decay).

  • Data Analysis: Detail the software used for analysis, the method of ROI definition (e.g., manual, atlas-based), the kinetic model applied (if any), and any statistical methods used.

Q3: Where can I find more information on the signaling pathway of this compound?

A3: this compound is a selective inhibitor of phosphodiesterase 1 (PDE1). PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The activity of PDE1 is regulated by calcium (Ca2+) and calmodulin (CaM). An increase in intracellular Ca2+ leads to the formation of a Ca2+/CaM complex, which binds to and activates PDE1, leading to the degradation of cAMP and cGMP. You can find more detailed information in review articles on cyclic nucleotide signaling and phosphodiesterases.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to [11C]this compound PET imaging and data analysis.

ParameterValueReference
Radiochemical Yield (decay-corrected)25 ± 10%[6][7][8]
Molar Activity106–194 GBq/μmol[6][7][8]
Radiochemical Purity>99%[6]

Table 1: Radiosynthesis Parameters for [11C]this compound.

ParameterValueReference
Injected Dose (Rat)~17.5 MBq[6]
ScannerInveon PET scanner (Siemens)[6]
Acquisition Mode3D dynamic[6]
Scan Duration60 min[6]

Table 2: Preclinical PET Imaging Protocol for [11C]this compound in Rats.

Brain RegionUncorrected Group Difference (AD vs. CN)MG-PVC Group DifferenceIY-PVC Group DifferenceReference
Hippocampus V T20%18%22%[3]
Hippocampus BP ND27%22%28%[3]
Hippocampus K 117%14%17%[3]

Table 3: Impact of Partial Volume Correction (PVC) on [11C]UCB-J PET Quantitative Analysis (as a proxy for 11C-labeled tracers). V T: Total Distribution Volume; BP ND: Non-displaceable Binding Potential; K 1: Tracer Influx Rate. MG: Müller-Gärtner PVC; IY: Iterative Yang PVC.

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved via 11C-methylation of the corresponding phenolic precursor.

  • [11C]CO2 Production: [11C]CO2 is produced using a cyclotron.

  • [11C]CH3I Synthesis: The [11C]CO2 is converted to [11C]CH3I (methyl iodide).

  • Radiolabeling Reaction: The phenolic precursor of this compound is reacted with [11C]CH3I in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., DMF) at 30°C for 5 minutes[6].

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]this compound.

  • Formulation: The final product is formulated in a sterile solution for injection.

  • Quality Control: The final product is tested for radiochemical purity, molar activity, and sterility.

Preclinical [11C]this compound PET Imaging in Rats

This protocol is based on a published preclinical study[6].

  • Animal Preparation: Anesthetize the rat and place it in the PET scanner.

  • Tracer Administration: Inject approximately 17.5 MBq of [11C]this compound intravenously via a tail vein catheter.

  • PET Acquisition: Acquire a 60-minute dynamic 3D PET scan immediately following injection.

  • Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences.

  • Data Analysis:

    • Co-register the PET images with an anatomical MRI if available.

    • Define regions of interest (ROIs) on the brain images.

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling of the TACs to estimate quantitative parameters such as the distribution volume (VT).

Visualizations

PDE1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor 1. Signal Binding Ca2 Ca2+ Receptor->Ca2 2. Ca2+ Release Ca2_source Ca2+ Stores (e.g., ER) Ca2_source->Ca2 Calmodulin Calmodulin Ca2->Calmodulin 3. Ca2+ Binding CaM_Complex Ca2+/Calmodulin Complex Calmodulin->CaM_Complex PDE1 PDE1 CaM_Complex->PDE1 4. PDE1 Activation 5_AMP 5'-AMP PDE1->5_AMP 5_GMP 5'-GMP PDE1->5_GMP cAMP cAMP cAMP->PDE1 5. Hydrolysis Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Signaling cGMP cGMP cGMP->PDE1 5. Hydrolysis cGMP->Downstream_Effectors Signaling

Caption: PDE1 Signaling Pathway.

Experimental_Workflow Synthesis [11C]this compound Radiosynthesis QC Quality Control Synthesis->QC Injection Tracer Injection QC->Injection Acquisition Dynamic PET Scan Injection->Acquisition Reconstruction Image Reconstruction (with corrections) Acquisition->Reconstruction Analysis Data Analysis (ROI, Kinetic Modeling) Reconstruction->Analysis Results Quantitative Results (SUV, VT, etc.) Analysis->Results

Caption: [11C]this compound PET Experimental Workflow.

Troubleshooting_Logic Issue Observed Issue (e.g., High Variability, Mismatch) Patient Patient-Related Factors? Issue->Patient Technical Technical Factors? Issue->Technical Analysis Analysis Parameters? Issue->Analysis Standardize Standardize Patient Prep Patient->Standardize Verify Verify Scan Parameters Technical->Verify Consistent Consistent Analysis Pipeline Analysis->Consistent

Caption: Troubleshooting Logic for Common PET Artifacts.

References

PF-04822163 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage best practices for PF-04822163. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored under the following conditions:

Storage DurationTemperature
Long-term-20°C
Short-term0°C

Upon receipt, it is recommended to store the compound at -20°C for long-term use. The product is typically shipped on blue ice to maintain a cold chain during transit.

2. What is the recommended solvent for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1]

3. How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in DMSO. For best practices on preparing stock solutions, please refer to the detailed experimental protocol below. As a general guideline, warm the vial to room temperature before opening and use anhydrous DMSO to minimize the introduction of moisture.

4. What is the stability of this compound in solution?

Currently, there is no publicly available quantitative data on the long-term stability of this compound in solution. As a best practice for similar compounds, it is advisable to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -20°C or -80°C for short-term use. Avoid repeated freeze-thaw cycles.

5. Has this compound been used in in vivo studies?

Yes, this compound has been described as an orally active and blood-brain barrier permeable PDE1 inhibitor.[2] For in vivo applications, researchers will need to develop a suitable formulation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in DMSO. Insufficient solvent or compound has precipitated.Gently warm the solution to 37°C and vortex or sonicate briefly. Ensure the DMSO is of high purity and anhydrous.
Inconsistent results in in vitro assays. Degradation of the compound in solution.Prepare fresh solutions from solid material before each experiment. Avoid leaving solutions at room temperature for extended periods. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
Inaccurate concentration of the stock solution.Ensure the solid compound was properly weighed and dissolved in the correct volume of solvent. Calibrate pipettes and balances regularly.
Low potency observed in experiments. Compound degradation.Verify the storage conditions of the solid compound and the handling of the solution. Use a fresh vial of the compound if degradation is suspected.
Suboptimal assay conditions.Review the experimental protocol, including buffer components, pH, and incubation times.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of moisture onto the compound.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the compound's molecular weight.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. For instance, if you weighed out the exact amount for 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C or brief sonication can be used to aid solubilization if necessary.

  • Storage: If not for immediate use, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store these aliquots at -20°C or -80°C.

Visual Guides

G This compound Storage and Handling Workflow cluster_storage Storage of Solid Compound cluster_prep Solution Preparation cluster_solution_storage Stock Solution Handling Receive_Vial Receive Vial on Blue Ice Long_Term_Storage Long-Term Storage (-20°C) Receive_Vial->Long_Term_Storage For future use Short_Term_Storage Short-Term Storage (0°C) Receive_Vial->Short_Term_Storage For immediate use Equilibrate Equilibrate to Room Temp Long_Term_Storage->Equilibrate Short_Term_Storage->Equilibrate Weigh Weigh Solid Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Use_Immediately Use Immediately in Experiment Dissolve->Use_Immediately Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store_Frozen Store at -20°C or -80°C Aliquot->Store_Frozen Avoid_Freeze_Thaw Avoid Repeated Freeze-Thaw Store_Frozen->Avoid_Freeze_Thaw

Caption: Workflow for proper storage and handling of this compound.

G Troubleshooting this compound Dissolution Issues Start Compound does not dissolve in DMSO Check_Solvent Is the DMSO anhydrous and high purity? Start->Check_Solvent Yes_Solvent Yes Check_Solvent->Yes_Solvent No_Solvent No Check_Solvent->No_Solvent Warm_Vortex Gently warm to 37°C and vortex/sonicate Yes_Solvent->Warm_Vortex Replace_Solvent Use fresh, anhydrous DMSO No_Solvent->Replace_Solvent Replace_Solvent->Start Dissolved Compound Dissolved Warm_Vortex->Dissolved Not_Dissolved Still not dissolved Warm_Vortex->Not_Dissolved Check_Concentration Is the concentration too high? Not_Dissolved->Check_Concentration Yes_Concentration Yes Check_Concentration->Yes_Concentration No_Concentration No Check_Concentration->No_Concentration Dilute Add more solvent to dilute Yes_Concentration->Dilute Contact_Support Contact technical support No_Concentration->Contact_Support Dilute->Warm_Vortex

Caption: Decision tree for troubleshooting dissolution problems.

References

Interpreting [11C]PF-04822163 PET scan results with low retention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [11C]PF-04822163 PET scans, particularly in cases of low tracer retention.

Troubleshooting Guide: Low [11C]this compound Retention

Low retention of [11C]this compound in the brain during PET imaging can be a significant challenge. This guide provides a systematic approach to troubleshooting this issue.

dot

TroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Phase 1: Radiotracer & Injection Quality Control cluster_2 Phase 2: Experimental Protocol Review cluster_3 Phase 3: Biological & Pharmacological Considerations cluster_4 Conclusion & Next Steps start Low [11C]this compound Retention Observed qc_check Verify Radiotracer Quality - Radiochemical Purity >99% - Molar Activity (106–194 GBq/μmol) - Enantiomeric Purity >98% start->qc_check injection_check Confirm Successful Intravenous Injection - Check for infiltration - Ensure correct volume and activity qc_check->injection_check Radiotracer OK conclusion Interpret Findings & Plan Forward - Optimize protocol - Consider tracer modifications qc_check->conclusion Issue Found protocol_review Review PET Scan Protocol - Anesthesia type and duration - Scan acquisition time - Dynamic vs. static imaging injection_check->protocol_review Injection OK injection_check->conclusion Issue Found blocking_study Analyze Blocking Study Data - Pre-treatment with unlabeled this compound - Assess reduction in tracer uptake protocol_review->blocking_study protocol_review->conclusion Issue Found binding_kinetics Evaluate In Vivo Binding Kinetics - Good brain penetration? - Rapid washout? blocking_study->binding_kinetics Protocol OK blocking_study->conclusion Issue Found off_target Consider Off-Target Binding - Review selectivity profile (e.g., 5-HT2B) binding_kinetics->off_target metabolism Assess Radiometabolite Profile - Brain-penetrant radiometabolites? off_target->metabolism metabolism->conclusion Biological Factors Assessed

Caption: Troubleshooting workflow for low [11C]this compound retention.

Frequently Asked Questions (FAQs)

Q1: What is [11C]this compound and why is it used in PET imaging?

A1: [11C]this compound is a selective radioligand developed for imaging phosphodiesterase 1 (PDE1) with positron emission tomography (PET).[1] PDE1 is an enzyme implicated in various central nervous system pathologies, making it an attractive target for drug development.[1] [11C]this compound was designed to non-invasively study the distribution and density of PDE1 in the brain.

Q2: My [11C]this compound PET scan shows good brain penetration but very low retention. Is this expected?

A2: Yes, this is a documented characteristic of [11C]this compound in preclinical rodent studies.[1][2] The tracer efficiently crosses the blood-brain barrier, but exhibits rapid washout from the brain.[1][2] This leads to low overall retention and has been a challenge in its development.

Q3: What could be the reasons for the observed low retention and marginal specific binding in vivo?

A3: Several factors may contribute to the low in vivo retention despite promising in vitro results. Preclinical studies suggest that while [11C]this compound has good brain penetration, it shows only marginal specific binding to PDE1 in vivo.[1][2] Blocking studies with unlabeled this compound showed only a marginal reduction (7-12%) in brain uptake, indicating a low level of specific binding.[1] Further optimization of the compound's pharmacological and ADME (absorption, distribution, metabolism, and excretion) properties is considered necessary.[1][2]

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InfluencingFactors cluster_0 Radiotracer Properties cluster_1 Experimental Conditions cluster_2 Target Biology A Binding Affinity & Selectivity Result [11C]this compound Retention A->Result B Pharmacokinetics (ADME) B->Result C Radiometabolites C->Result D Anesthesia D->Result E Scan Protocol E->Result F Subject Physiology F->Result G PDE1 Expression Level G->Result H Endogenous Ligand Competition H->Result

Caption: Factors influencing [11C]this compound retention in PET scans.

Q4: Are there any known off-target binding sites for this compound?

A4: In vitro screening against a panel of 65 major central nervous system targets showed that this compound has a generally clean off-target profile at a concentration of 10 μM.[1] However, some binding was observed for the 5-HT2B (Ki = 262 nM) and 5-HT6 (Ki = 4858 nM) receptors.[1] While these are not considered high-affinity interactions, they should be taken into account when interpreting the imaging data.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of [11C]this compound.

Table 1: Radiosynthesis and Quality Control of [11C]this compound

ParameterValueReference
Radiochemical Yield (decay-corrected)25 ± 10%[1]
Molar Activity106–194 GBq/μmol[1]
Radiochemical Purity>99%[1]
Enantiomeric Purity98% (96% ee)[1]

Table 2: In Vitro and In Vivo Pharmacological Data

ParameterValueReference
In Vitro PDE1 Inhibition (IC50)
PDE1A2.0 nM
PDE1B2.4 nM
PDE1C7.0 nM
In Vivo Blocking Study
Reduction in brain uptake with unlabeled this compound (1 mg/kg)7-12%[1]
Off-Target Binding (Ki)
5-HT2B262 nM[1]
5-HT64858 nM[1]

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved through the 11C-methylation of its corresponding phenolic precursor.[1]

  • Precursor: Phenolic precursor of this compound.

  • Reagents: [11C]CH3I, NaOH as a base.

  • Solvent: Dimethylformamide (DMF).

  • Reaction Conditions: 30 °C for 5 minutes.

  • Purification: High-performance liquid chromatography (HPLC).

Animal PET Imaging Protocol (Rodent Model)

This protocol is a general guideline based on preclinical studies and should be adapted to specific institutional and experimental requirements.

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane).

    • Place a catheter in the tail vein for intravenous injection.

  • Radiotracer Administration:

    • Inject [11C]this compound intravenously. The exact dose and volume should be determined based on the animal's weight and scanner sensitivity.

  • PET Scan Acquisition:

    • Position the animal in the PET scanner.

    • For dynamic scans, start the acquisition immediately before or at the time of injection.

    • Acquire data for a specified duration (e.g., 60 minutes).

    • For blocking studies, pre-treat the animal with unlabeled this compound (e.g., 1 mg/kg, 10 minutes before the radiotracer injection).[1]

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Define regions of interest (ROIs) in the brain.

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate relevant quantitative metrics (e.g., Standardized Uptake Value - SUV).

References

PF-04822163 pharmacokinetic variability in different animal strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PF-04822163 in preclinical settings. The information addresses common challenges related to pharmacokinetic variability observed across different animal strains.

Disclaimer: The pharmacokinetic data for this compound presented in this document is illustrative and intended for guidance purposes only, as specific experimental data is not publicly available.

Frequently Asked Questions (FAQs)

Q1: We observed significant differences in the pharmacokinetic (PK) profile of this compound between C57BL/6 and CD-1 mice. Is this expected?

A1: Yes, it is not uncommon to observe strain-dependent variability in the pharmacokinetics of small molecules.[1][2] Different mouse strains can have genetic variations leading to differences in drug metabolism enzymes (e.g., cytochrome P450s), transporters, and plasma protein binding, all of which can influence drug exposure.[1] While some studies have found good general agreement in PK parameters across common mouse strains for certain drugs, statistical differences can still occur.[1]

Q2: What are the primary factors that can contribute to inter-strain and inter-species pharmacokinetic variability?

A2: The primary factors include:

  • Metabolism: Differences in the expression and activity of metabolic enzymes can lead to varying rates of drug clearance.[3]

  • Plasma Protein Binding: The fraction of unbound drug, which is pharmacologically active, can differ between species and even strains due to variations in plasma proteins like albumin and alpha-1-acid glycoprotein.[4][5][6]

  • Transporters: Variations in drug transporters in tissues such as the gut, liver, and kidneys can affect absorption, distribution, and excretion.

  • Physiological Differences: Body composition, blood flow, and organ size can also contribute to PK differences.[7]

Q3: How can we minimize experimental variability in our in vivo pharmacokinetic studies?

A3: To minimize variability, it is crucial to standardize experimental conditions as much as possible. This includes:

  • Animal Handling: Ensure consistent age, weight, and health status of the animals.

  • Dosing: Use precise dosing techniques and vehicle composition.

  • Environmental Factors: Maintain consistent light-dark cycles, temperature, and diet.

  • Sampling: Adhere to a strict and consistent blood sampling schedule and methodology.

  • For comparative studies, a cross-over design can significantly improve precision compared to a parallel design by reducing the impact of inter-animal variability.[8]

Troubleshooting Guide

Issue: High variability in plasma concentrations of this compound within the same group of animals.

Potential Cause Troubleshooting Steps
Inconsistent Dosing - Verify the accuracy of the dose formulation concentration.- Ensure proper administration technique (e.g., for oral gavage, confirm the dose was delivered to the stomach).- Check for any precipitation of the compound in the dosing vehicle.
Analytical Method Variability - Re-evaluate the bioanalytical method for precision and accuracy.[9]- Check for any matrix effects from the plasma samples.- Ensure consistent sample handling and storage conditions.
Animal-related Factors - Investigate if there were any underlying health issues with specific animals.- Ensure that food and water were provided consistently, as this can affect absorption.

Issue: Unexpectedly low oral bioavailability of this compound in rats compared to mice.

Potential Cause Troubleshooting Steps
Higher First-Pass Metabolism in Rats - Conduct in vitro metabolism studies using liver microsomes or hepatocytes from both species to compare metabolic stability.[10]- Identify the major metabolites in both species to see if there are differences in metabolic pathways.[3][11]
Poor Absorption in Rats - Assess the solubility and permeability of this compound under conditions simulating the rat gastrointestinal tract.- Investigate if the compound is a substrate for efflux transporters that are more active in rats.
Differences in Plasma Protein Binding - Determine the plasma protein binding of this compound in both mouse and rat plasma. Higher binding can sometimes correlate with lower apparent bioavailability.[5][6]

Illustrative Pharmacokinetic Data for this compound

The following table summarizes hypothetical pharmacokinetic parameters of this compound following a single 10 mg/kg oral dose in different rodent strains.

Parameter C57BL/6 Mouse CD-1 Mouse Sprague-Dawley Rat Wistar Rat
Tmax (h) 0.51.02.01.5
Cmax (ng/mL) 1250980750850
AUC (0-t) (ng*h/mL) 4500380055006200
T1/2 (h) 2.53.04.54.0
CL/F (mL/min/kg) 37.043.930.326.9
Vd/F (L/kg) 8.011.411.89.3

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study of this compound in Rodents

  • Animal Models:

    • Male mice (e.g., C57BL/6, 8-10 weeks old, 20-25 g) or rats (e.g., Sprague-Dawley, 8-10 weeks old, 200-250 g).

    • Acclimatize animals for at least one week before the experiment.

    • Fast animals overnight (with access to water) before dosing.

  • Dose Formulation and Administration:

    • Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer the dose via oral gavage at a volume of 10 mL/kg for mice and 5 mL/kg for rats.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL for mice, 100 µL for rats) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Use a sparse sampling design for mice if necessary to minimize blood loss per animal.

    • Collect blood via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process blood to plasma by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).

  • Bioanalysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.[9]

    • Include calibration standards and quality control samples in each analytical run.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, CL/F, Vd/F) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizations

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis animal_acclimatization Animal Acclimatization dosing Oral Dosing animal_acclimatization->dosing dose_preparation Dose Formulation dose_preparation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_processing Plasma Processing blood_sampling->plasma_processing bioanalysis LC-MS/MS Bioanalysis plasma_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis data_reporting Data Reporting pk_analysis->data_reporting

Caption: Experimental workflow for assessing pharmacokinetic variability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor inhibitor This compound inhibitor->kinase2 Inhibition gene_expression Gene Expression transcription_factor->gene_expression

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Radiosynthesis of [11C]PF-04822163

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the radiosynthesis of [11C]PF-04822163.

Frequently Asked Questions (FAQs)

Q1: What is the general method for the radiosynthesis of [11C]this compound?

A1: The radiosynthesis of [11C]this compound is achieved through the ¹¹C-methylation of its corresponding phenolic precursor, (S)-3-(3-hydroxy-1,2-benzoxazol-6-yl)-7-methoxy-2-methyl-4-oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline (precursor 10), using [¹¹C]CH₃I.[1]

Q2: What are the typical radiochemical yield and molar activity for this synthesis?

A2: The reported decay-corrected radiochemical yield is 25 ± 10%, with molar activities ranging from 106 to 194 GBq/μmol at the end of synthesis.[1][2][3]

Q3: What levels of radiochemical and enantiomeric purity can be expected?

A3: The radiochemical purity of [¹¹C]this compound is typically greater than 99%, and the enantiomeric purity is reported to be 98% (96% enantiomeric excess).[1]

Q4: What are the key challenges associated with the use of [11C]this compound as a PET ligand?

A4: While the radiosynthesis is generally successful, in vivo evaluations have indicated that [¹¹C]this compound displays only marginal specific binding.[1][2][3] Preclinical studies in rodents have shown good brain penetration and rapid washout, but low retention.[1][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Radiochemical Yield (<15%) Inefficient trapping of [¹¹C]CH₃I.- Ensure the reaction vessel is properly sealed. - Check the efficiency of the trapping agent and the flow rate of the carrier gas.
Suboptimal reaction temperature.- Verify that the reaction temperature is maintained at 30°C. Deviations can affect reaction kinetics.
Degradation of the precursor.- Use a freshly prepared solution of the phenolic precursor (10). - Ensure the precursor is of high purity.
Issues with the base.- Use a fresh solution of NaOH. The concentration and volume of the base are critical for deprotonation of the phenol.
Low Molar Activity Carbon dioxide contamination in the target gas.- Ensure the use of high-purity nitrogen or helium as the target gas. - Check for leaks in the gas lines.
Contamination with non-radioactive methyl iodide.- Ensure all reagents and solvents are free from contaminating methyl sources.
Inefficient purification.- Optimize the HPLC purification to ensure a clean separation of [¹¹C]this compound from the precursor and other impurities.
Poor Radiochemical Purity (<99%) Incomplete reaction.- Confirm the reaction time is 5 minutes as specified.
Inefficient HPLC separation.- Check the HPLC column's performance. - Ensure the mobile phase composition (CH₃CN/H₂O = 60/40) is accurate. - Verify the flow rate is 5.0 mL/min.[1]
Radiolysis.- Minimize the synthesis and purification time to reduce the effects of radiolysis.
Quantitative Data Summary
Parameter Value Reference
Radiochemical Yield (decay-corrected)25 ± 10% (n=5)[1]
Molar Activity106–194 GBq/μmol (n=5)[1]
Radiochemical Purity>99%[1]
Enantiomeric Purity98% (96% ee)[1]
Synthesis Time~40 min from End of Bombardment (EOB)[5]
Experimental Protocols

Radiosynthesis of [¹¹C]this compound

The radiosynthesis involves the ¹¹C-methylation of the phenolic precursor (10). [¹¹C]CH₃I is produced and transferred into a reaction vessel containing the precursor (10), NaOH as the base, and DMF as the solvent. The reaction mixture is heated at 30°C for 5 minutes. Following the reaction, the mixture is quenched with the HPLC mobile phase and injected for purification.[1]

HPLC Purification

The crude reaction mixture is purified using a CAPCELL PAK UG80 C18 column (10 mm ID × 250 mm). The mobile phase consists of CH₃CN/H₂O (60/40) at a flow rate of 5.0 mL/min.[1]

Visualizations

Radiosynthesis_Workflow cluster_0 [11C]CO2 Production cluster_1 [11C]CH3I Synthesis cluster_2 Radiolabeling Reaction cluster_3 Purification and Formulation Cyclotron Cyclotron (11B(p,n)11C) CO2_to_CH3I [11C]CO2 -> [11C]CH3I (Gas Phase Iodination) Cyclotron->CO2_to_CH3I [11C]CO2 Reaction Precursor + [11C]CH3I (NaOH, DMF, 30°C, 5 min) CO2_to_CH3I->Reaction [11C]CH3I HPLC HPLC Purification (C18 Column) Reaction->HPLC Crude Product Formulation Formulation in Saline/Ethanol HPLC->Formulation Pure [11C]this compound

Caption: Workflow for the radiosynthesis of [11C]this compound.

Troubleshooting_Logic Start Low Radiochemical Yield? Check_Temp Verify Reaction Temp (30°C) Start->Check_Temp Yes Check_Precursor Check Precursor Quality/Age Check_Temp->Check_Precursor Check_Base Verify Base Concentration Check_Precursor->Check_Base Check_Trapping Check [11C]CH3I Trapping Check_Base->Check_Trapping Success Yield Improved Check_Trapping->Success

Caption: Troubleshooting logic for low radiochemical yield.

References

Technical Support Center: Validating PF-04822163 Target Engagement in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-04822163 to study phosphodiesterase 1 (PDE1) inhibition in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with a high affinity for the PDE1B isoform (IC50 of 2.4 nM)[1]. As a CNS-penetrant compound, it is designed to cross the blood-brain barrier and act on PDE1 within the central nervous system[1].

Q2: What is the mechanism of action of this compound?

This compound functions by inhibiting the enzymatic activity of PDE1. PDE1 enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways[2]. By inhibiting PDE1, this compound leads to an accumulation of intracellular cAMP and cGMP, thereby modulating downstream signaling cascades.

Q3: Why is it challenging to validate this compound target engagement in vivo?

While this compound demonstrates good brain penetration, studies using a radiolabeled version of the compound ([¹¹C]this compound) for positron emission tomography (PET) have shown only marginal specific binding in vivo[2]. This suggests that while the compound reaches its target, the interaction may be difficult to detect and quantify directly, necessitating robust and sensitive validation methods.

Q4: What are the key downstream effects of PDE1 inhibition by this compound?

Inhibition of PDE1 by this compound is expected to increase intracellular levels of cAMP and cGMP. This can lead to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate a variety of downstream targets, influencing cellular processes such as neuronal excitability, synaptic plasticity, and inflammation.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Issue 1: Inconsistent or absent downstream signaling effects after this compound administration.

Possible Cause 1: Suboptimal Drug Exposure

  • Solution: Conduct a pharmacokinetic (PK) study to determine the optimal dose and time point for measuring target engagement. This involves administering a single dose of this compound and collecting tissue samples (e.g., brain) at various time points to measure compound concentration.

Possible Cause 2: Variability in Animal Models

  • Solution: Ensure consistency in animal strain, age, and sex. House animals under standardized conditions to minimize physiological variability that could impact drug metabolism and response.

Possible Cause 3: Insensitive Detection Methods

  • Solution: Utilize highly sensitive and quantitative methods to measure downstream biomarkers. For example, use specific antibodies for phosphorylated CREB (pCREB) in Western blotting or immunohistochemistry. Consider using more sensitive techniques like immunoassays (e.g., ELISA) for quantifying cAMP/cGMP levels.

Issue 2: Difficulty in directly measuring this compound binding to PDE1 in vivo.

Possible Cause 1: Low Target Occupancy

  • Solution: Increase the dose of this compound based on PK data to achieve higher target occupancy. However, be mindful of potential off-target effects at higher concentrations.

Possible Cause 2: Limitations of Direct Binding Assays

  • Solution: Employ indirect methods to confirm target engagement. This includes measuring the accumulation of the direct products of PDE1 inhibition (cAMP/cGMP) or assessing the phosphorylation status of downstream signaling proteins.

Issue 3: High variability in behavioral or physiological readouts.

Possible Cause 1: Off-Target Effects

  • Solution: Perform a dose-response study to identify the lowest effective dose that elicits the desired phenotype. Include a control group treated with a structurally distinct PDE1 inhibitor to confirm that the observed effects are due to on-target inhibition.

Possible Cause 2: Complex Biological Response

  • Solution: Increase the sample size to improve statistical power. Carefully control for environmental factors that could influence the behavioral or physiological measurements.

Experimental Protocols & Data Presentation

Pharmacokinetic (PK) Analysis of this compound

Objective: To determine the concentration of this compound in the brain over time after a single administration.

Methodology:

  • Administer a single dose of this compound (e.g., 10 mg/kg, intraperitoneally) to a cohort of rodents.

  • At various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration, euthanize a subset of animals (n=3-4 per time point).

  • Collect brain tissue and plasma samples.

  • Homogenize brain tissue and extract the compound using an appropriate organic solvent.

  • Quantify the concentration of this compound in the brain homogenate and plasma using liquid chromatography-mass spectrometry (LC-MS/MS).

Data Presentation:

Time Point (hours)Mean Plasma Concentration (ng/mL)Mean Brain Concentration (ng/g)
0.5150 ± 2595 ± 15
1250 ± 30180 ± 20
2180 ± 22130 ± 18
490 ± 1260 ± 8
830 ± 520 ± 4
24< 5< 5
Pharmacodynamic (PD) Analysis: Measurement of Downstream Biomarkers

Objective: To measure the effect of this compound on downstream signaling molecules (cAMP, cGMP, and pCREB).

Methodology:

  • Based on the PK study, select a time point of peak brain concentration (e.g., 1 hour).

  • Administer either vehicle or this compound to two groups of animals.

  • At the selected time point, euthanize the animals and collect brain tissue.

  • For cAMP/cGMP measurement, use commercially available ELISA kits.

  • For pCREB and total CREB measurement, perform Western blotting on brain lysates.

Data Presentation:

TreatmentBrain cAMP (pmol/mg protein)Brain cGMP (pmol/mg protein)pCREB/Total CREB Ratio
Vehicle15.2 ± 2.11.8 ± 0.31.0 ± 0.15
This compound28.5 ± 3.53.5 ± 0.52.5 ± 0.4

Visualizations

This compound Mechanism of Action

cluster_0 Cell Membrane cluster_1 Intracellular Space This compound This compound PDE1 PDE1 This compound->PDE1 Inhibits cAMP/cGMP cAMP/cGMP PDE1->cAMP/cGMP Degrades PKA/PKG PKA/PKG cAMP/cGMP->PKA/PKG Activates Downstream Targets Downstream Targets PKA/PKG->Downstream Targets Phosphorylates Biological Response Biological Response Downstream Targets->Biological Response

Caption: Signaling pathway inhibited by this compound.

Experimental Workflow for in vivo Target Validation

Animal Dosing Animal Dosing Tissue Collection Tissue Collection Animal Dosing->Tissue Collection PK Analysis (LC-MS/MS) PK Analysis (LC-MS/MS) Tissue Collection->PK Analysis (LC-MS/MS) PD Analysis PD Analysis Tissue Collection->PD Analysis Data Interpretation Data Interpretation PK Analysis (LC-MS/MS)->Data Interpretation cAMP/cGMP ELISA cAMP/cGMP ELISA PD Analysis->cAMP/cGMP ELISA Western Blot (pCREB) Western Blot (pCREB) PD Analysis->Western Blot (pCREB) cAMP/cGMP ELISA->Data Interpretation Western Blot (pCREB)->Data Interpretation

Caption: Workflow for validating this compound target engagement.

Troubleshooting Logic for Inconsistent Data

Inconsistent Results? Inconsistent Results? Check Drug Exposure Check Drug Exposure Inconsistent Results?->Check Drug Exposure Yes Check Assay Sensitivity Check Assay Sensitivity Inconsistent Results?->Check Assay Sensitivity Yes Consider Off-Target Effects Consider Off-Target Effects Inconsistent Results?->Consider Off-Target Effects Yes Optimize Dose/Time Optimize Dose/Time Check Drug Exposure->Optimize Dose/Time Suboptimal Use More Sensitive Method Use More Sensitive Method Check Assay Sensitivity->Use More Sensitive Method Low Perform Dose-Response Perform Dose-Response Consider Off-Target Effects->Perform Dose-Response Suspected

Caption: Decision tree for troubleshooting inconsistent results.

References

Validation & Comparative

Comparative Analysis of PF-04822163 and Other Phosphodiesterase 1 (PDE1) Inhibitors: A Selectivity Profile Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of PF-04822163 against other notable phosphodiesterase 1 (PDE1) inhibitors. The data presented is compiled from various preclinical studies and aims to offer an objective overview for researchers in neurodegenerative disease, cardiovascular conditions, and other fields where PDE1 modulation is a therapeutic target.

Introduction to PDE1 and its Role in Cellular Signaling

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] A distinguishing feature of the PDE1 family is its regulation by calcium (Ca²⁺) and calmodulin (CaM), positioning it as a critical integrator of Ca²⁺ and cyclic nucleotide signaling pathways.[1][2] The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C. PDE1A and PDE1B show a preference for cGMP hydrolysis, while PDE1C hydrolyzes both cAMP and cGMP with high affinity.[3] These isoforms are expressed in various tissues, including the brain, heart, and smooth muscle, and are implicated in a range of physiological processes.

Selectivity Profiles of PDE1 Inhibitors

The therapeutic potential of PDE1 inhibitors is closely linked to their selectivity for PDE1 isoforms over other PDE families. Off-target inhibition can lead to undesirable side effects. The following table summarizes the in vitro potency and selectivity of this compound and other well-characterized PDE1 inhibitors.

InhibitorTargetIC50 (nM)TargetKi (pM)Selectivity Notes
This compound PDE1A2.0PDE1A-Exhibits over 100-fold selectivity for PDE1B over other PDEs.[4]
PDE1B2.4PDE1B-
PDE1C7.0PDE1C-
PDE2A5895
PDE4D37620
PDE10A1252
ITI-214 (Lenrispodun) PDE1A-PDE1A33Demonstrates >1000-fold selectivity for PDE1A over the nearest other PDE family (PDE4D).[5][6]
PDE1B-PDE1B380
PDE1C-PDE1C35
PDE4D-PDE4D33,000
SCH-51866 PDE1A3 (cAMP)70Also inhibits PDE5 with an IC50 of 60 nM. Shows >300-fold selectivity for PDE1 over PDE5 in some reports.[5][6]
PDE2A31320
PDE3 Cat17270
PDE5 Cat60
Vinpocetine PDE1-PDE114,000,000A selective PDE1 inhibitor, though with lower potency compared to newer compounds.[1]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant. "Cat" refers to the catalytic domain of the enzyme.

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for drug development. Below are generalized methodologies for key experiments cited in the characterization of PDE1 inhibitors.

Phosphodiesterase (PDE) Inhibition Assay (Radiometric)

This method measures the enzymatic activity of PDEs by quantifying the conversion of radiolabeled cyclic nucleotides (e.g., [³H]cAMP or [³H]cGMP) to their corresponding 5'-mononucleotides.

Materials:

  • Recombinant human PDE enzymes

  • [³H]cAMP or [³H]cGMP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a specific concentration of the recombinant PDE enzyme, and the test inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]cAMP or [³H]cGMP).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction proceeds within the linear range.

  • Terminate the reaction by heat inactivation.

  • Add snake venom nucleotidase to convert the radiolabeled 5'-mononucleotide to the corresponding nucleoside.

  • Separate the unreacted substrate from the product using an anion-exchange resin. The charged substrate binds to the resin, while the uncharged nucleoside product remains in the supernatant.

  • Measure the radioactivity of the supernatant using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) PDE Assay

This high-throughput assay format is based on the change in fluorescence polarization of a fluorescently labeled cyclic nucleotide upon its hydrolysis by a PDE.

Materials:

  • Recombinant human PDE enzymes

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Assay buffer

  • Test inhibitors

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Dispense the test inhibitors at various concentrations into the wells of a microplate.

  • Add the recombinant PDE enzyme to each well.

  • Initiate the reaction by adding the fluorescently labeled substrate.

  • Incubate the plate at a controlled temperature for a set time.

  • Stop the reaction (e.g., by adding a stop reagent or by a change in conditions).

  • Measure the fluorescence polarization in each well. A low polarization signal indicates substrate hydrolysis (higher enzymatic activity), while a high polarization signal indicates inhibition of the enzyme.

  • Calculate IC50 values from the dose-response curves.

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the PDE1 signaling pathway and a typical experimental workflow for evaluating PDE1 inhibitors.

PDE1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pde PDE1 Regulation cluster_downstream Downstream Effects Ca2_entry Ca²⁺ Influx CaM Calmodulin (CaM) Ca2_entry->CaM Binds to Ca_CaM Ca²⁺/CaM Complex PDE1_inactive PDE1 (Inactive) Ca_CaM->PDE1_inactive Activates PDE1_active PDE1 (Active) PDE1_inactive->PDE1_active cAMP cAMP PDE1_active->cAMP Hydrolyzes cGMP cGMP PDE1_active->cGMP Hydrolyzes AMP 5'-AMP cAMP->AMP PKA PKA cAMP->PKA Activates GMP 5'-GMP cGMP->GMP PKG PKG cGMP->PKG Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets PKG->Downstream_Targets Inhibitor PDE1 Inhibitor (e.g., this compound) Inhibitor->PDE1_active Inhibits

Caption: PDE1 Signaling Pathway Activation and Inhibition.

Experimental_Workflow Start Start: Compound Library Screening High-Throughput Screening (e.g., FP Assay) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening No Hits Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Hits Selectivity Selectivity Profiling (vs. other PDEs) Dose_Response->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt Lead_Opt->Dose_Response Further Optimization In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Optimized Leads Candidate Drug Candidate In_Vivo->Candidate

Caption: Workflow for PDE1 Inhibitor Drug Discovery.

References

A Comparative Guide to PF-04822163 and ITI-214 for PDE1B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two prominent phosphodiesterase 1B (PDE1B) inhibitors, PF-04822163 and ITI-214, for researchers, scientists, and drug development professionals. The information presented is based on available preclinical data to facilitate an objective evaluation of their performance.

Overview of this compound and ITI-214

Both this compound and ITI-214 are potent and selective inhibitors of the phosphodiesterase 1 (PDE1) family of enzymes. PDE1 enzymes are calcium and calmodulin-dependent phosphodiesterases that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C. Notably, PDE1B is predominantly expressed in the brain, making it a key target for neurological and psychiatric disorders.[1][2]

This compound is an orally active and blood-brain barrier permeable quinazoline-based inhibitor of PDE1.[3][4] It has been investigated for its potential in treating conditions such as attention deficit hyperactivity disorder and Parkinson's disease.[3][4]

ITI-214 is a potent, CNS-active, and orally bioavailable PDE1 inhibitor.[5] It has undergone Phase I clinical studies for conditions including Parkinson's disease and heart failure.[1] ITI-214 has also shown potential in enhancing memory and learning in rodent models.[1][6]

Quantitative Data Comparison

The following tables summarize the in vitro potency and selectivity of this compound and ITI-214 against various PDE isoforms.

Table 1: Inhibitory Potency (IC50/Ki) against PDE1 Isoforms

CompoundPDE1APDE1BPDE1C
This compound IC50: 2.0 nM[1]IC50: 2.4 nM[1][3]IC50: 7.0 nM[1][3]
ITI-214 Ki: 33 pM[5]Ki: 380 pM[5]Ki: 35 pM[5]

Table 2: Selectivity Profile against Other PDE Families

CompoundPDE of InterestFold Selectivity
This compound PDE1A>126-fold over other PDEs[1]
PDE1B>105-fold over other PDEs[1]
PDE1C>36-fold over other PDEs[1]
ITI-214 PDE1A>1000-fold over PDE4D[6][7]
PDE1 Isoforms10,000-300,000-fold over other PDE families[8]

Experimental Protocols

PDE Inhibition Assay (General Protocol)

A common method for determining the inhibitory activity of compounds like this compound and ITI-214 involves the use of recombinant human PDE enzymes. The general steps are as follows:

  • Enzyme Preparation: Full-length recombinant human PDE enzymes are expressed in a suitable cell line, such as HEK293 or Sf9 insect cells. The soluble cytosolic fraction containing the enzyme is then prepared.[8]

  • Reaction Mixture: The assay is typically performed in a reaction medium containing Tris-HCl buffer (pH 7.2), MgCl2, and BSA. For PDE1 activity, the medium is supplemented with CaCl2 and calmodulin.[8]

  • Substrate: A fluorescently labeled substrate, such as fluorescein-labeled cGMP (Fl-cGMP) or cAMP (Fl-cAMP), is used. The choice of substrate depends on the PDE being assayed.[8]

  • Inhibition Assay: The inhibitor (this compound or ITI-214) at varying concentrations is pre-incubated with the PDE enzyme.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the fluorescently labeled substrate and allowed to proceed for a set time at room temperature. The reaction is then terminated by the addition of a binding reagent.[8]

  • Data Analysis: The amount of hydrolyzed substrate is determined, and the inhibitory concentration (IC50) values are calculated using nonlinear regression analysis. These values can be converted to Ki values using the Cheng-Prusoff equation.[8]

Off-Target Binding Assay

To assess the selectivity of an inhibitor, its binding to a panel of other biological targets is evaluated. For ITI-214, this was performed using a diversity panel screen (General Side Effect Profile SEPII by Caliper Life Sciences) that included 70 key receptors, enzymes, and ion channels. The binding of the test compound at a high concentration (e.g., 10 µM) is measured and expressed as a percentage of the reference control.[8]

Visualizations

Signaling Pathway

PDE1B_Signaling_Pathway cluster_upstream Upstream Regulation cluster_pde1b PDE1B Activity cluster_downstream Downstream Effects Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Binds Ca2+/Calmodulin Complex Ca2+/Calmodulin Complex PDE1B PDE1B Ca2+/Calmodulin Complex->PDE1B Activates cAMP cAMP cGMP cGMP 5'-AMP 5'-AMP cAMP->5'-AMP Hydrolysis PKA PKA cAMP->PKA Activates 5'-GMP 5'-GMP cGMP->5'-GMP Hydrolysis PKG PKG cGMP->PKG Activates DARPP-32 DARPP-32 PKA->DARPP-32 Phosphorylates Cellular Response Cellular Response PKG->Cellular Response DARPP-32->Cellular Response

Caption: PDE1B Signaling Pathway.

Experimental Workflow

PDE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Recombinant PDE Enzyme Recombinant PDE Enzyme Pre-incubation Pre-incubation Recombinant PDE Enzyme->Pre-incubation Inhibitor Dilutions Inhibitor Dilutions Inhibitor Dilutions->Pre-incubation Assay Buffer Assay Buffer Assay Buffer->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Incubation Incubation Add Substrate->Incubation Terminate Reaction Terminate Reaction Incubation->Terminate Reaction Measure Product Measure Product Terminate Reaction->Measure Product Calculate IC50 Calculate IC50 Measure Product->Calculate IC50 Determine Ki Determine Ki Calculate IC50->Determine Ki

Caption: PDE Inhibition Assay Workflow.

References

A Comparative Analysis of PF-04822163 and Vinpocetine for Phosphodiesterase 1 (PDE1) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Two Key PDE1 Inhibitors

This guide provides a detailed comparison of the efficacy of PF-04822163, a novel and potent phosphodiesterase 1 (PDE1) inhibitor, against the well-established, classical PDE1 inhibitor, Vinpocetine. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows to aid researchers in their evaluation of these compounds for preclinical and clinical research.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency (IC50) of this compound and Vinpocetine against various phosphodiesterase (PDE) isoforms. The data highlights the significantly higher potency and selectivity of this compound for the PDE1 family compared to Vinpocetine.

Inhibitor Target IC50 (nM) Selectivity vs. Other PDEs
This compound PDE1A2Highly selective over other PDE families. For example, >2900-fold selective over PDE2A, >15000-fold over PDE3A and PDE5A.
PDE1B2.4
PDE1C7
Vinpocetine PDE1A2080 ± 160[1]Limited selectivity; also inhibits other PDEs, such as PDE6, with similar potency.[2]
PDE1 (general)10,000 - 21,000

Note: IC50 values for this compound are from preclinical data. The IC50 for Vinpocetine against PDE1A is from a specific study, while the general PDE1 IC50 range is based on historical data.

Experimental Protocols

The determination of inhibitor potency against PDE1 is typically conducted using an in vitro enzyme activity assay. Below is a representative protocol based on established methodologies, such as radioenzymatic assays or fluorescence polarization assays.

Representative PDE1 Enzyme Inhibition Assay Protocol (Radiolabeled cGMP Hydrolysis)

This protocol outlines a standard method for measuring the enzymatic activity of PDE1 and the inhibitory potential of test compounds.

1. Reagents and Materials:

  • Recombinant human PDE1A, PDE1B, or PDE1C enzyme

  • [³H]-cGMP (radiolabeled substrate)

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)

  • Calmodulin (CaM) and CaCl₂ (for PDE1 activation)

  • Test compounds (this compound, Vinpocetine) dissolved in DMSO

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid

  • 96-well microplates

  • Scintillation counter

2. Assay Procedure:

  • Prepare the reaction mixture in each well of the microplate by adding the assay buffer, a specified concentration of calmodulin and CaCl₂ to activate the PDE1 enzyme.

  • Add the test compound (this compound or Vinpocetine) at various concentrations to the respective wells. A vehicle control (DMSO) is also included.

  • Initiate the enzymatic reaction by adding the recombinant PDE1 enzyme to each well.

  • Immediately after adding the enzyme, add the [³H]-cGMP substrate to start the reaction.

  • Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by boiling the microplate for 1 minute, followed by cooling on ice.

  • Add snake venom nucleotidase to each well and incubate for 10 minutes at 30°C. This step converts the product of the PDE reaction, [³H]-5'-GMP, into [³H]-guanosine.

  • Separate the unreacted [³H]-cGMP from the [³H]-guanosine product by adding an anion-exchange resin slurry. The charged [³H]-cGMP binds to the resin, while the uncharged [³H]-guanosine remains in the supernatant.

  • Centrifuge the plate to pellet the resin.

  • Transfer an aliquot of the supernatant to a new microplate containing scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The amount of [³H]-guanosine produced is proportional to the PDE1 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide a clear visual representation of the signaling pathway and experimental processes.

PDE1_Signaling_Pathway extracellular Extracellular Signal (e.g., Neurotransmitter, Hormone) receptor Receptor extracellular->receptor ac_gc Adenylate/Guanylate Cyclase receptor->ac_gc Activates camp_cgmp cAMP / cGMP (Second Messengers) ac_gc->camp_cgmp Synthesizes atp_gtp ATP/GTP atp_gtp->ac_gc pde1 PDE1 camp_cgmp->pde1 Substrate pka_pkg PKA / PKG Activation camp_cgmp->pka_pkg Activates amp_gmp 5'-AMP / 5'-GMP (Inactive) pde1->amp_gmp Hydrolyzes cellular_response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) pka_pkg->cellular_response inhibitor This compound or Vinpocetine inhibitor->pde1 Inhibits

Caption: PDE1 signaling pathway and point of inhibition.

Experimental_Workflow start Start reagent_prep Prepare Reagents: PDE1 Enzyme, [3H]-cGMP, Inhibitors, Buffers start->reagent_prep assay_setup Set up Assay Plate: Add Buffer, CaM/Ca2+, Inhibitors/Vehicle reagent_prep->assay_setup reaction_init Initiate Reaction: Add PDE1 Enzyme and [3H]-cGMP Substrate assay_setup->reaction_init incubation Incubate at 30°C reaction_init->incubation termination Terminate Reaction (Boiling) incubation->termination conversion Convert 5'-GMP to Guanosine (Snake Venom Nucleotidase) termination->conversion separation Separate Product from Substrate (Anion-Exchange Resin) conversion->separation measurement Measure Radioactivity (Scintillation Counting) separation->measurement analysis Data Analysis: Calculate % Inhibition Determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for PDE1 enzyme inhibition assay.

References

A Comparative Guide to [11C]PF-04822163 PET and PDE1B Immunohistochemistry for PDE1B Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two key methodologies for studying the phosphodiesterase 1B (PDE1B) enzyme: in vivo positron emission tomography (PET) imaging with the radioligand [11C]PF-04822163 and ex vivo immunohistochemistry (IHC). While a direct head-to-head cross-validation study of these two techniques for PDE1B has not yet been published, this document synthesizes the available preclinical data for [11C]this compound PET and established protocols for PDE1B IHC. It further proposes a workflow for their cross-validation, providing a framework for future research.

Phosphodiesterase 1 (PDE1) is a critical enzyme in cyclic nucleotide signaling, and its isoform PDE1B is predominantly expressed in the brain, making it a significant target for therapies addressing neurological and psychological disorders. Validating non-invasive imaging techniques like PET with tissue-based methods like IHC is crucial for the confident application of these tools in drug development and clinical research.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for [11C]this compound PET and typical specifications for PDE1B immunohistochemistry.

Table 1: In Vitro and In Vivo Properties of [11C]this compound

ParameterValueSpeciesMethodReference
PDE1B IC50 2.4 nMIn VitroRadioligand binding assay
Radiochemical Yield 25 ± 10% (decay-corrected)-Radiosynthesis
Molar Activity 106–194 GBq/μmol-Radiosynthesis
Brain Penetration GoodRodentsIn vivo PET
In Vivo Specific Binding MarginalRodentsIn vivo PET with blocking
Highest Radioactivity Accumulation (In Vitro Autoradiography) Striatum, Substantia NigraRatAutoradiography
Highest Radioactivity Accumulation (In Vivo PET) Striatum (SUVmax = 2.0 at 3 min)RatPET

Table 2: Typical Parameters for PDE1B Immunohistochemistry

ParameterDescriptionExample
Primary Antibody Rabbit polyclonal or mouse monoclonal anti-PDE1BHPA018492 (Sigma-Aldrich), NBP1-80934 (Novus Biologicals)
Working Dilution Optimal dilution to maximize specific signal and minimize background1:20 - 1:50
Antigen Retrieval Method to unmask epitopesHeat-Induced Epitope Retrieval (HIER) with citrate buffer (pH 6.0)
Detection System Method to visualize antibody bindingHorseradish peroxidase (HRP) with diaminobenzidine (DAB) substrate
Counterstain Stain for visualizing cell nucleiHematoxylin
Expected Staining Cellular localization of the target proteinStrong cytoplasmic positivity in Purkinje cells of the cerebellum

Experimental Protocols

Detailed methodologies for performing [11C]this compound PET and PDE1B immunohistochemistry are outlined below.

[11C]this compound PET Imaging Protocol (Rodent Model)

This protocol is based on preclinical evaluation studies of [11C]this compound.

  • Animal Model: Sprague-Dawley rats are commonly used.

  • Radioligand Administration: [11C]this compound is administered intravenously.

  • PET Scanning: Dynamic PET imaging is performed to observe the uptake and distribution of the radioligand in the brain over time.

  • Blocking Studies: To assess specific binding, a cohort of animals is pretreated with a non-radiolabeled PDE1B inhibitor (e.g., this compound itself) before the administration of [11C]this compound. A reduction in radioligand uptake in PDE1B-rich regions in the pretreated group compared to the baseline group indicates specific binding.

  • Image Analysis: PET images are reconstructed and analyzed to calculate the Standardized Uptake Value (SUV) in various brain regions of interest.

PDE1B Immunohistochemistry Protocol

This is a general protocol for formalin-fixed, paraffin-embedded tissue sections.

  • Tissue Preparation: The brain is harvested, fixed in formalin, and embedded in paraffin. Sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Sections are treated with xylene and a graded series of ethanol to remove paraffin and rehydrate the tissue.

  • Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval in a sodium citrate buffer (pH 6.0) to unmask the PDE1B antigen.

  • Blocking: Non-specific antibody binding is blocked using a blocking solution, often containing normal serum from the species in which the secondary antibody was raised.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for PDE1B at an optimized dilution.

  • Secondary Antibody Incubation: A biotinylated secondary antibody that binds to the primary antibody is applied.

  • Signal Amplification and Detection: An avidin-horseradish peroxidase (HRP) complex is added, followed by a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated, cleared, and mounted with a coverslip.

  • Microscopic Analysis: The stained sections are examined under a microscope to assess the distribution and intensity of PDE1B expression.

Mandatory Visualizations

Signaling Pathway of PDE1B

PDE1B_Signaling_Pathway cluster_calcium Calcium Signaling cluster_pde1b PDE1B Activity cluster_cyclic_nucleotides Cyclic Nucleotide Hydrolysis Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin binds Ca2+/Calmodulin Ca2+/Calmodulin PDE1B_inactive PDE1B (inactive) Ca2+/Calmodulin->PDE1B_inactive activates PDE1B_active PDE1B (active) cAMP/cGMP cAMP/cGMP PDE1B_active->cAMP/cGMP hydrolyzes 5'-AMP/5'-GMP 5'-AMP/5'-GMP

Caption: PDE1B is activated by the Ca2+/Calmodulin complex, leading to the hydrolysis of cAMP and cGMP.

Experimental Workflow for Cross-Validation

Cross_Validation_Workflow cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis cluster_correlation Data Correlation Animal_Model Rodent Model PET_Scan [11C]this compound PET Scan Animal_Model->PET_Scan PET_Data Quantitative PET Data (SUV) PET_Scan->PET_Data Tissue_Harvest Brain Tissue Harvest PET_Scan->Tissue_Harvest Following scan Correlation Correlate PET Signal with IHC Staining PET_Data->Correlation IHC_Staining PDE1B Immunohistochemistry Tissue_Harvest->IHC_Staining IHC_Data Quantitative IHC Data (Staining Intensity/Density) IHC_Staining->IHC_Data IHC_Data->Correlation

Caption: Proposed workflow for cross-validating [11C]this compound PET with PDE1B immunohistochemistry.

Logical Relationship for PET Signal Interpretation

PET_Signal_Interpretation High_PET_Signal High [11C]this compound Uptake (High SUV) Validation Validation High_PET_Signal->Validation correlates with High_PDE1B_Expression High PDE1B Expression (Strong IHC Staining) High_PDE1B_Expression->Validation Low_PET_Signal Low [11C]this compound Uptake (Low SUV) Low_PET_Signal->Validation correlates with Low_PDE1B_Expression Low PDE1B Expression (Weak IHC Staining) Low_PDE1B_Expression->Validation

Caption: The logical basis for validating PET signal with immunohistochemistry findings.

Conclusion

[11C]this compound is a promising PET radioligand for imaging PDE1B, demonstrating good brain penetration and distribution consistent with known PDE1B localization. However, the observation of marginal specific binding in vivo in preclinical rodent models suggests that further optimization of this or next-generation radioligands may be necessary for robust quantitative imaging and successful clinical translation.

Immunohistochemistry remains the gold standard for visualizing protein expression at the cellular level. A direct cross-validation study, as outlined in the proposed workflow, would be invaluable. Such a study would involve performing [11C]this compound PET scans in animal models, followed by harvesting the brains for PDE1B immunohistochemistry. A significant correlation between the regional PET signal (SUV) and the quantitative IHC staining intensity would provide strong evidence for the utility of [11C]this compound as a specific and reliable biomarker for PDE1B expression in the

A Head-to-Head Battle of PDE1 Inhibitors: PF-04822163 vs. The Gold Standard Vinpocetine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for potent and selective phosphodiesterase 1 (PDE1) inhibitors is paramount for advancing therapies for neurological and cardiovascular disorders. This guide provides a comprehensive, data-driven comparison of a potent and selective PDE1 inhibitor, PF-04822163, against the long-standing benchmark, vinpocetine.

This comparison synthesizes available in vitro and in vivo data to offer an objective analysis of their respective performance profiles. Detailed experimental methodologies are provided to support the presented data and facilitate its replication and extension.

At a Glance: Key Performance Indicators

ParameterThis compoundVinpocetine
PDE1A IC50 2 nM[1]8-50 µM[2]
PDE1B IC50 2.4 nM[1][3]8-50 µM[2]
PDE1C IC50 7 nM[1]8-50 µM[2]
Selectivity High (>100-fold over other PDEs)[3]Also inhibits PDE7B, affects BK(Ca) channels[2]
Oral Bioavailability (Rat) Data not explicitly available, but orally active[1]52%[4]
Blood-Brain Barrier Penetration Yes[1][5]Yes[2][6]
Clinical Use Preclinical/Investigational[3]Used in many countries for cerebrovascular disorders[6][7]

In Vitro Potency and Selectivity: A Clear Distinction

The inhibitory potency of this compound against PDE1 isoforms is markedly superior to that of vinpocetine. This compound exhibits low nanomolar IC50 values for PDE1A, PDE1B, and PDE1C.[1] In contrast, vinpocetine's inhibitory concentrations are in the micromolar range.[2]

Furthermore, this compound demonstrates exceptional selectivity, with over 100-fold greater affinity for PDE1 compared to other phosphodiesterase families.[3] Vinpocetine, while considered a selective PDE1 inhibitor, also shows activity against PDE7B and can directly activate BK(Ca) channels, which may contribute to off-target effects.[2]

Pharmacokinetic Profile

Both compounds are capable of crossing the blood-brain barrier, a critical feature for targeting central nervous system disorders.[1][2][5][6] this compound has been shown to be orally active in rats.[1] Vinpocetine's oral bioavailability varies across species, with reported values of 52% in rats and 6.2% in humans.[4]

In Vivo Efficacy

Vinpocetine has a long history of clinical use in some countries for treating cerebrovascular disorders and has shown some efficacy in animal models of cognitive impairment.[6][7] For instance, it has been shown to ameliorate memory deficits in rodent models.[8] However, its overall clinical benefit in dementia remains a subject of debate.[5]

While specific head-to-head in vivo efficacy studies with this compound are not widely published, its superior potency and selectivity suggest the potential for a better therapeutic window with fewer side effects.

Experimental Methodologies

PDE1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PDE1 isoforms.

Principle: This assay measures the ability of an inhibitor to block the hydrolysis of cyclic nucleotides (cAMP or cGMP) by a recombinant PDE1 enzyme. The amount of remaining cyclic nucleotide or the product of hydrolysis (AMP or GMP) is quantified.

Generalized Protocol:

  • Enzyme Preparation: Recombinant human PDE1A, PDE1B, or PDE1C is used.

  • Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. Each well contains the PDE1 enzyme, assay buffer (containing Tris-HCl, MgCl2, and a calcium/calmodulin solution to activate the enzyme), and the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by adding a fluorescently labeled or radiolabeled cyclic nucleotide substrate (e.g., cAMP or cGMP).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped, often by the addition of a broad-spectrum PDE inhibitor like IBMX.

  • Detection: The amount of product formed or substrate remaining is measured. This can be done using various methods, including fluorescence polarization, scintillation proximity assay, or chromatography-based techniques.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Assessment of Cognitive Function in Rodent Models (e.g., Morris Water Maze)

Objective: To evaluate the effect of a compound on spatial learning and memory.

Principle: This test assesses an animal's ability to learn and remember the location of a hidden platform in a circular pool of opaque water, using distal visual cues.

Generalized Protocol:

  • Apparatus: A large circular tank filled with water made opaque with a non-toxic substance. A small platform is submerged just below the water's surface. Visual cues are placed around the room.

  • Acquisition Phase (Training):

    • Rats or mice are placed in the water at different starting locations and must swim to find the hidden platform.

    • Each animal undergoes several trials per day for several consecutive days.

    • The time taken to find the platform (escape latency) and the path taken are recorded using a video tracking system.

  • Probe Trial (Memory Test):

    • 24 to 48 hours after the last training session, the platform is removed from the pool.

    • The animal is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the quadrant where the platform was previously located is measured. A significant preference for the target quadrant indicates good spatial memory.

  • Drug Administration: The test compound (e.g., this compound or vinpocetine) or vehicle is administered to the animals before the training trials, according to the desired experimental design (e.g., acute or chronic dosing).

Signaling Pathways and Experimental Workflows

PDE1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE1 PDE1 cAMP_cGMP->PDE1 PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG AMP_GMP AMP/GMP PDE1->AMP_GMP CREB CREB PKA_PKG->CREB Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression PF04822163_Vinpocetine This compound Vinpocetine PF04822163_Vinpocetine->PDE1

Caption: PDE1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound / Vinpocetine) PDE_Panel_Screening PDE Panel Screening (Determine IC50 and Selectivity) Compound_Synthesis->PDE_Panel_Screening ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) PDE_Panel_Screening->ADME_Tox Animal_Model Animal Model Selection (e.g., Cognitive Impairment Model) ADME_Tox->Animal_Model Pharmacokinetics Pharmacokinetic Studies (Bioavailability, Brain Penetration) Animal_Model->Pharmacokinetics Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Pharmacokinetics->Behavioral_Testing Efficacy_Data Efficacy Data Analysis Behavioral_Testing->Efficacy_Data

Caption: Workflow for preclinical evaluation of PDE1 inhibitors.

References

PF-04822163: A Comparative Analysis of its In Vitro Selectivity Against Phosphodiesterase Families

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro selectivity of PF-04822163, a potent phosphodiesterase 1 (PDE1) inhibitor, against other PDE families. The information presented herein is supported by experimental data to assist researchers and drug development professionals in evaluating its potential for targeted therapeutic applications.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against various human phosphodiesterase (PDE) families was determined using in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

PDE FamilyTarget IsoformSubstrateThis compound IC50 (nM)
PDE1 PDE1A cGMP/cAMP2
PDE1B cGMP/cAMP2.4
PDE1C cGMP/cAMP7
PDE2PDE2AcGMP/cAMP5895
PDE3PDE3AcAMP>30000
PDE4PDE4D3cAMP7620
PDE5PDE5A1cGMP>30000
PDE7PDE7BcAMP>29800
PDE9PDE9A1cGMP>30000
PDE10PDE10A1cAMP252
PDE11PDE11A4cGMP/cAMP8257

Data sourced from MedChemExpress, which references Humphrey J M, et al. Small-molecule phosphodiesterase probes: discovery of potent and selective CNS-penetrable quinazoline inhibitors of PDE1[J]. MedChemComm, 2014, 5(9): 1290-1296.[1]

As the data indicates, this compound demonstrates exceptional potency against PDE1 isoforms with IC50 values in the low nanomolar range.[1] In contrast, significantly higher concentrations are required to inhibit other PDE families, highlighting its remarkable selectivity for PDE1.[2][3] The selectivity for PDE1B is over 100-fold greater than for other PDE families.[3]

Experimental Protocols

The following is a representative protocol for determining the in vitro selectivity of a compound like this compound against various PDE families using a radiometric enzyme assay.

Objective: To determine the IC50 values of this compound for different PDE families.

Materials:

  • Recombinant human PDE enzymes (various families and isoforms)

  • This compound

  • [³H]-cyclic adenosine monophosphate ([³H]cAMP) or [³H]-cyclic guanosine monophosphate ([³H]cGMP)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex) or scintillating proximity assay (SPA) beads

  • Scintillation vials

  • Scintillation fluid

  • Microplates

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture for each PDE family containing the respective recombinant human PDE enzyme in the assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells of a microplate. Include control wells with no inhibitor (for 100% enzyme activity) and wells with a known potent, non-selective inhibitor or no enzyme (for background).

  • Enzyme Addition: Add the prepared PDE enzyme solution to the wells containing the inhibitor.

  • Substrate Addition and Incubation: Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]cAMP or [³H]cGMP, depending on the PDE family's specificity). Incubate the microplate at a controlled temperature (e.g., 30°C or 37°C) for a specific period, ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding a stop buffer, often containing a denaturing agent or by heat inactivation.

  • Product Conversion: Add snake venom nucleotidase to the reaction mixture to hydrolyze the resulting radiolabeled 5'-monophosphate (e.g., [³H]AMP or [³H]GMP) to the corresponding nucleoside (e.g., [³H]adenosine or [³H]guanosine).

  • Separation of Product and Substrate:

    • Anion-Exchange Chromatography: Apply the reaction mixture to columns containing an anion-exchange resin. The negatively charged, unreacted substrate ([³H]cAMP or [³H]cGMP) will bind to the resin, while the neutral product ([³H]adenosine or [³H]guanosine) will pass through.

    • Scintillating Proximity Assay (SPA): If using SPA beads, the radiolabeled substrate binds to the beads, bringing it in close proximity to the scintillant within the bead and generating a signal. The enzymatic conversion to the monophosphate and then to the nucleoside prevents this binding, leading to a decrease in signal.

  • Quantification:

    • For the chromatography method, collect the eluate containing the radiolabeled product into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • For the SPA method, measure the light output directly from the microplate using a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental approach to determining its selectivity, the following diagrams are provided.

General Cyclic Nucleotide Signaling Pathway cluster_cAMP cAMP Signaling cluster_cGMP cGMP Signaling AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Signal PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP_effectors Other cAMP Effectors cAMP->cAMP_effectors Activates PDEs Phosphodiesterases (PDEs) cAMP->PDEs Hydrolyzed by PDE1, 2, 3, 4, 7, 8, 10, 11 Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP Phosphorylates Targets cAMP_effectors->Cellular_Response_cAMP Leads to GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Signal PKG Protein Kinase G (PKG) cGMP->PKG Activates cGMP_effectors Other cGMP Effectors cGMP->cGMP_effectors Activates cGMP->PDEs Hydrolyzed by PDE1, 2, 3, 5, 6, 9, 10, 11 Cellular_Response_cGMP Cellular Response PKG->Cellular_Response_cGMP Phosphorylates Targets cGMP_effectors->Cellular_Response_cGMP Leads to AMP 5'-AMP PDEs->AMP GMP 5'-GMP PDEs->GMP

Caption: Cyclic Nucleotide Signaling Pathways and PDE Action.

Experimental Workflow for PDE Selectivity Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare Reaction Mix (Buffer, PDE Enzyme) D Add PDE Enzyme A->D B Prepare Serial Dilutions of this compound C Add this compound to Microplate Wells B->C C->D E Add [3H]cAMP or [3H]cGMP (Initiate Reaction) D->E F Incubate at 30-37°C E->F G Stop Reaction F->G H Convert [3H]5'-NMP to [3H]Nucleoside (Snake Venom Nucleotidase) G->H I Separate Product from Substrate (Anion-Exchange Chromatography or SPA) H->I J Quantify Radioactivity (Scintillation Counting) I->J K Calculate % Inhibition J->K L Determine IC50 Value K->L

Caption: Workflow for In Vitro PDE Selectivity Assay.

References

A Comparative Look at Brain-Penetrant PDE1 Inhibitors: ITI-214 and a Novel Pyrazolopyrimidinone Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide offers a comparative analysis of the preclinical pharmacokinetic properties of two notable CNS-penetrant phosphodiesterase 1 (PDE1) inhibitors: ITI-214 and a recently developed pyrazolopyrimidinone derivative. This comparison aims to provide a clear overview of their potential for central nervous system (CNS) applications based on available experimental data.

Phosphodiesterase 1 (PDE1) is a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. As a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), its inhibition can modulate intracellular signaling pathways crucial for neuronal function.[1][2] The development of PDE1 inhibitors that can effectively cross the blood-brain barrier is a critical step in harnessing their therapeutic potential for CNS indications. This guide focuses on the preclinical pharmacokinetic profiles of two such compounds, ITI-214, which is currently in clinical development, and a promising pyrazolopyrimidinone analog, compound 6c, that has shown potent PDE1 inhibition.[3][4]

Comparative Pharmacokinetic Analysis

The following table summarizes the available preclinical pharmacokinetic parameters for ITI-214 and the pyrazolopyrimidinone analog (compound 6c) in rats. This data provides insights into their absorption, distribution, and overall exposure in a preclinical model.

Pharmacokinetic ParameterITI-214 (in Rats)Pyrazolopyrimidinone Analog (Compound 6c) (in Rats)Reference
Administration Route Oral (p.o.)Oral (p.o.)[5],[3]
Dose 0.1 - 10 mg/kgNot Specified[5],[3]
Time to Maximum Brain Concentration (Tmax) ~1.5 hoursData Not Available[5]
Maximum Plasma Concentration (Cmax) Data Not AvailableData Not Available
Oral Bioavailability Data Not AvailableData Not Available
Clearance Data Not AvailableData Not Available
Volume of Distribution Data Not AvailableData Not Available
Brain-to-Plasma Ratio Data Not AvailableData Not Available

Note: The available preclinical data for a direct quantitative comparison is limited. Further studies are needed to fully elucidate the pharmacokinetic profiles of these compounds.

Signaling Pathway of PDE1 Inhibition

Inhibition of PDE1 leads to an increase in the intracellular concentrations of both cAMP and cGMP. These second messengers, in turn, activate downstream signaling cascades, including the activation of protein kinases such as PKA and PKG. A key transcription factor influenced by this pathway is the cAMP response element-binding protein (CREB), which plays a vital role in neuronal plasticity, learning, and memory. The diagram below illustrates this signaling pathway.

PDE1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP  + ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE1 PDE1 cAMP_cGMP->PDE1 PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG  + AMP_GMP AMP / GMP PDE1->AMP_GMP  - CREB CREB PKA_PKG->CREB  + Gene_Expression Gene Expression (Neuronal Plasticity, Learning, Memory) CREB->Gene_Expression  + PDE1_Inhibitor PDE1 Inhibitor (e.g., ITI-214, Cmpd 6c) PDE1_Inhibitor->PDE1  Inhibits

Caption: PDE1 signaling pathway and the effect of inhibitors.

Experimental Protocols

The pharmacokinetic data presented in this guide are typically generated through a series of preclinical in vivo and in vitro experiments. The following sections detail the general methodologies employed in such studies.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a CNS-penetrant drug in rats following oral administration.

in_vivo_pk_workflow Animal_Acclimation Animal Acclimation (e.g., Male Sprague-Dawley rats) Drug_Administration Drug Administration (Oral Gavage) Animal_Acclimation->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., via tail vein at multiple time points) Drug_Administration->Blood_Sampling Brain_Collection Brain Tissue Collection (at terminal time points) Drug_Administration->Brain_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (LC-MS/MS) Plasma_Separation->Sample_Analysis Brain_Collection->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC, Bioavailability) Sample_Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Methodology:

  • Animal Models: Male Sprague-Dawley rats are commonly used for these studies. The animals are acclimated to the laboratory conditions for a specified period before the experiment.

  • Drug Administration: The test compound (e.g., ITI-214 or the pyrazolopyrimidinone analog) is formulated in a suitable vehicle and administered orally via gavage at a specific dose or range of doses.

  • Blood and Brain Tissue Collection: Blood samples are collected serially at predetermined time points post-dosing from the tail vein or another appropriate site. At the end of the study, or at specific time points, animals are euthanized, and brain tissue is collected.

  • Sample Processing: Blood samples are processed to obtain plasma. Brain tissue is homogenized.

  • Bioanalysis: The concentration of the drug in plasma and brain homogenates is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), clearance, volume of distribution, and oral bioavailability. The brain-to-plasma concentration ratio is also determined to assess CNS penetration.

In Vitro Blood-Brain Barrier Permeability Assay

The transwell assay is a common in vitro method to assess the potential of a compound to cross the blood-brain barrier.

Methodology:

  • Cell Culture: A monolayer of brain endothelial cells (such as primary cells or immortalized cell lines) is cultured on a semi-permeable membrane within a transwell insert. This insert separates an apical (blood side) and a basolateral (brain side) compartment. Co-cultures with other cell types of the neurovascular unit, like astrocytes and pericytes, can be used to create a more physiologically relevant model.

  • Assay Initiation: The test compound is added to the apical compartment.

  • Sampling: At various time points, samples are taken from the basolateral compartment.

  • Quantification: The concentration of the compound in the collected samples is measured using a suitable analytical method like LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. This value helps to predict the in vivo blood-brain barrier permeability of the compound.

References

Evaluating the Therapeutic Window of PF-04822163: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic window of PF-04822163, a potent phosphodiesterase 1 (PDE1) inhibitor, against similar compounds ITI-214 and Lenrispodun. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their potential therapeutic utility.

Executive Summary

This compound is a highly potent and selective inhibitor of phosphodiesterase 1B (PDE1B), a key enzyme in the regulation of cyclic nucleotide signaling pathways. Its high selectivity suggests a potential for a favorable therapeutic window. This guide compares this compound with two other notable PDE1 inhibitors, ITI-214 and Lenrispodun, which are currently in clinical development. While specific lethal dose (LD50) or toxic dose (TD50) values for these compounds are not publicly available, this guide provides a comprehensive overview of their in vitro efficacy, mechanism of action, and available safety information to offer a conceptual understanding of their therapeutic windows.

Data Presentation: In Vitro Efficacy of PDE1 Inhibitors

The following table summarizes the in vitro potency of this compound and its comparators against their primary targets. Lower IC50 and Ki values indicate higher potency.

CompoundTargetIC50KiSelectivityReference
This compound PDE1B2.4 nM-Selective for PDE1B[1]
ITI-214 PDE1A, PDE1B, PDE1CPicomolar range0.058 nM (unspecified PDE1)>1000-fold vs. PDE4[2]
Lenrispodun PDE1Picomolar affinity-Highly selective for PDE1[3][4]

Mechanism of Action: The PDE1 Signaling Pathway

This compound and its comparators exert their effects by inhibiting PDE1, an enzyme responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By blocking PDE1, these inhibitors increase intracellular levels of cAMP and cGMP, leading to the activation of downstream signaling cascades mediated by protein kinase A (PKA) and protein kinase G (PKG), respectively. This modulation of cyclic nucleotide signaling is implicated in various physiological processes, including neuronal plasticity, vasodilation, and inflammation.

PDE1_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Neurotransmitters, Hormones) receptor Receptor extracellular_signal->receptor ac_gc Adenylate Cyclase (AC) & Guanylate Cyclase (GC) receptor->ac_gc camp_cgmp cAMP / cGMP atp_gtp ATP / GTP atp_gtp->camp_cgmp  Activation pde1 PDE1 camp_cgmp->pde1  Degradation pka_pkg Protein Kinase A (PKA) & Protein Kinase G (PKG) camp_cgmp->pka_pkg  Activation amp_gmp 5'-AMP / 5'-GMP (Inactive) pde1->amp_gmp cellular_response Cellular Response (e.g., Neuronal Plasticity, Vasodilation) pka_pkg->cellular_response inhibitor This compound ITI-214 Lenrispodun inhibitor->pde1 Inhibition

Caption: Simplified PDE1 signaling pathway. (Within 100 characters)

Experimental Protocols

In Vitro Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This protocol outlines a common method for assessing the cytotoxicity of compounds by measuring the release of lactate dehydrogenase from damaged cells.

LDH_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate and allow to attach overnight start->seed_cells treat_cells Treat cells with varying concentrations of test compound seed_cells->treat_cells incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate prepare_controls Prepare controls: - Untreated cells (spontaneous release) - Lysis buffer-treated cells (maximum release) - Medium only (background) incubate->prepare_controls collect_supernatant Collect supernatant from all wells prepare_controls->collect_supernatant add_reagent Add LDH assay reagent to supernatant collect_supernatant->add_reagent incubate_reagent Incubate at room temperature in the dark (e.g., 30 minutes) add_reagent->incubate_reagent measure_absorbance Measure absorbance at ~490 nm incubate_reagent->measure_absorbance calculate_cytotoxicity Calculate % cytotoxicity relative to controls measure_absorbance->calculate_cytotoxicity end End calculate_cytotoxicity->end

Caption: Workflow for an LDH cytotoxicity assay. (Within 100 characters)

Detailed Method:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable vehicle (e.g., DMSO) and add to the cells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Controls: Include wells with untreated cells for spontaneous LDH release and wells treated with a lysis buffer for maximum LDH release.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • LDH Reaction: Add the LDH assay reagent to the collected supernatants according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration by comparing the LDH release in treated wells to that in the control wells.

In Vivo Acute Oral Toxicity Study (Based on OECD Guideline 423)

This protocol provides a general framework for assessing the acute oral toxicity of a substance in rodents.

In_Vivo_Toxicity_Workflow start Start animal_acclimatization Acclimatize animals to laboratory conditions (minimum 5 days) start->animal_acclimatization fasting Fast animals overnight (with access to water) animal_acclimatization->fasting dosing Administer a single oral dose of the test substance by gavage fasting->dosing observation_short Observe for clinical signs of toxicity at regular intervals (first 24 hours) dosing->observation_short observation_long Continue daily observations for 14 days observation_short->observation_long body_weight Record body weight at regular intervals observation_long->body_weight necropsy Perform gross necropsy on all animals at the end of the study body_weight->necropsy data_analysis Analyze mortality, clinical signs, body weight changes, and pathology findings necropsy->data_analysis end End data_analysis->end

References

A Comparative Review of Selective PDE1B Inhibitors for Neuroimaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective radioligands for positron emission tomography (PET) imaging of phosphodiesterase 1B (PDE1B) is a critical area of research for understanding the pathophysiology of various neurological and psychiatric disorders. PDE1B, predominantly expressed in the brain, is a key enzyme in regulating cyclic nucleotide signaling, making it an attractive target for therapeutic intervention and in vivo imaging. This guide provides a comparative overview of the current landscape of selective PDE1B inhibitors developed for neuroimaging, with a primary focus on the most promising radiotracer candidate to date, [¹¹C]PF-04822163. Due to the nascent stage of PDE1B PET ligand development, this guide will also provide context by comparing the properties of [¹¹C]this compound with other notable PDE1 inhibitors.

Quantitative Data Comparison

The following table summarizes the key quantitative data for selective PDE1B inhibitors relevant to neuroimaging applications. Currently, [¹¹C]this compound is the only selective PDE1B inhibitor that has been radiolabeled and evaluated for PET imaging. Data for other potent PDE1 inhibitors are included to provide a comparative perspective on binding affinity and selectivity.

CompoundTarget(s)IC₅₀ (nM) vs PDE1B[1][2]Selectivity for PDE1B[1]Radiosynthesis Yield (Decay-Corrected)Molar Activity (GBq/µmol)[1][2]In Vivo Imaging Data Available
[¹¹C]this compound PDE1A, PDE1B, PDE1C2.4>100-fold over other PDEs25 ± 10%106–194Yes (Rodent PET)[1][2]
This compound (unlabeled) PDE1A, PDE1B, PDE1C2.4>100-fold over other PDEsNot ApplicableNot ApplicableN/A
ITI-214 PDE1 (pan-inhibitor)0.058>1000-fold over other PDEsNot ReportedNot ReportedNo
PF-04827736 PDE1B9.1Not specifiedNot ReportedNot ReportedNo

Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving PDE1B. Activated by calcium-calmodulin, PDE1B hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating downstream signaling cascades crucial for neuronal function.

References

Justifying PF-04822163 as a Superior PDE1 Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of phosphodiesterase 1 (PDE1), the selection of a potent and selective chemical probe is paramount. This guide provides a comprehensive comparison of PF-04822163 with other available PDE1 inhibitors, supported by experimental data, to justify its use as a preferred research tool.

This compound, a quinazoline-based compound, emerges as a highly potent and selective inhibitor of PDE1, an enzyme family crucial for regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Its favorable characteristics, including excellent potency across PDE1 isoforms and high selectivity against other PDE families, position it as a valuable asset for elucidating the physiological and pathological roles of PDE1.

Comparative Analysis of PDE1 Inhibitors

To facilitate a direct comparison, the inhibitory potency (IC50) of this compound and other known PDE1 probes against various PDE families is summarized in the table below. The data clearly illustrates the superior profile of this compound in terms of both potency for PDE1 and selectivity over other phosphodiesterases.

CompoundPDE1A (IC50, nM)PDE1B (IC50, nM)PDE1C (IC50, nM)Selectivity vs Other PDEsReference
This compound 22.47High[3]
Lu AF5802713451.4High[4][5]
PF-04827736429.138Not specified[3]
DSR-14156297.643.9431.8High[1]
SCH-51866~70 (pan-PDE1)~70 (pan-PDE1)~70 (pan-PDE1)Also inhibits PDE5 (IC50 = 2.84 µM) and PDE2A3 (IC50 = 1.32 µM)[1]
DNS-0056Not specified26Not specifiedNot specified[2]

Experimental Methodologies

The determination of inhibitory potency (IC50 values) is critical for comparing PDE1 probes. Two common and robust methods employed are the radiometric enzyme assay and the fluorescence polarization assay.

Radiometric Enzyme Assay

This method directly measures the enzymatic activity of PDE by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP or [3H]-cGMP) to its corresponding monophosphate.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and a specific concentration of the PDE enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a stopping solution, typically containing a non-specific PDE inhibitor like IBMX.

  • Separation: Separate the product ([3H]-AMP or [3H]-GMP) from the unreacted substrate using ion-exchange chromatography.

  • Quantification: Measure the radioactivity of the product using a scintillation counter.

  • IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This high-throughput method measures the change in polarization of a fluorescently labeled cyclic nucleotide upon its hydrolysis by PDE.

Protocol:

  • Reaction Setup: In a microplate, combine the PDE enzyme, assay buffer, and varying concentrations of the inhibitor.

  • Substrate Addition: Add a fluorescently labeled substrate (e.g., fluorescein-cAMP).

  • Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Measure the fluorescence polarization using a plate reader. The hydrolysis of the substrate by PDE results in a smaller, faster-rotating molecule, leading to a decrease in fluorescence polarization.

  • Data Analysis: Calculate the percentage of inhibition based on the change in fluorescence polarization and determine the IC50 value.[6][7][8][9]

Visualizing the Landscape: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.

PDE1_Signaling_Pathway cluster_upstream Upstream Signals cluster_pde1 PDE1 Activation cluster_downstream Downstream Effects Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin binds PDE1 PDE1 Calmodulin->PDE1 activates Active PDE1 Active PDE1 PDE1->Active PDE1 cAMP cAMP Active PDE1->cAMP hydrolyzes cGMP cGMP Active PDE1->cGMP hydrolyzes AMP AMP cAMP->AMP GMP GMP cGMP->GMP Downstream Signaling Downstream Signaling AMP->Downstream Signaling reduced activation GMP->Downstream Signaling reduced activation

Caption: PDE1 Signaling Pathway Activation.

PDE_Inhibitor_Comparison_Workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis & Comparison Select PDE Probes Select PDE Probes Prepare Reagents Prepare Reagents Select PDE Probes->Prepare Reagents Perform PDE Inhibition Assay Perform PDE Inhibition Assay Prepare Reagents->Perform PDE Inhibition Assay Determine IC50 Values Determine IC50 Values Perform PDE Inhibition Assay->Determine IC50 Values Compare Potency Compare Potency Determine IC50 Values->Compare Potency Assess Selectivity Assess Selectivity Determine IC50 Values->Assess Selectivity Select Optimal Probe Select Optimal Probe Compare Potency->Select Optimal Probe Assess Selectivity->Select Optimal Probe

Caption: Workflow for Comparing PDE1 Probes.

Conclusion

References

Validating the Mechanism of Action of PF-04822163: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of control experiments used to validate the mechanism of action of PF-04822163, a potent and selective phosphodiesterase 1 (PDE1) inhibitor. By examining the experimental data and methodologies, researchers can gain a deeper understanding of this compound's pharmacological profile and objectively compare its performance with alternative PDE1 inhibitors.

This compound: A Selective Inhibitor of Phosphodiesterase 1

This compound is a central nervous system (CNS) penetrant small molecule that exhibits high potency and selectivity for the PDE1 enzyme family, with a particular affinity for the PDE1B isoform. The primary mechanism of action of this compound is the inhibition of PDE1, which leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), second messengers crucial for various signaling pathways in the brain.

To validate this mechanism, a series of control experiments are essential. These experiments are designed to demonstrate the compound's specific interaction with its target, its selectivity over other related enzymes, and its functional consequences in both in vitro and in vivo settings.

Key Control Experiments and Comparative Data

The following sections detail the critical control experiments for validating the mechanism of action of this compound and provide a comparative analysis with other known PDE1 inhibitors.

In Vitro Enzyme Inhibition Assays: Determining Potency and Selectivity

The cornerstone of validating a targeted inhibitor is to demonstrate its potent and selective binding to the intended target. This is typically achieved through in vitro enzyme inhibition assays.

Experimental Protocol: PDE Enzyme Activity Assay

A standard method for assessing PDE inhibition is a radioenzymatic assay. The general steps are as follows:

  • Reaction Setup: Recombinant human PDE enzymes are incubated with their respective substrates, [³H]-cAMP or [³H]-cGMP.

  • Inhibitor Addition: A range of concentrations of the test compound (e.g., this compound) is added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination: The enzymatic reaction is stopped.

  • Separation: The radiolabeled product (e.g., [³H]-AMP or [³H]-GMP) is separated from the unreacted substrate using methods like anion-exchange chromatography.

  • Quantification: The amount of product formed is quantified using liquid scintillation counting.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Data Presentation: Comparative IC50 Values of PDE1 Inhibitors

The table below summarizes the IC50 values of this compound and several alternative PDE1 inhibitors against various PDE isoforms. This data is crucial for assessing the selectivity profile of each compound.

CompoundPDE1A (nM)PDE1B (nM)PDE1C (nM)PDE2A (nM)PDE3A (nM)PDE4D (nM)PDE5A (nM)PDE10A (nM)
This compound 22.475895>300007620>30000252
ITI-214 --------
Vinpocetine --------
SCH-51866 -~70->10000>10000>10000~60>10000
DSR-141562 97.643.9431.8-----
Lu AF58027 ~10~10~10>1000>1000>1000>1000>1000

Signaling Pathway: PDE1 Inhibition and Cyclic Nucleotide Regulation

PDE1_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Signal cAMP_cGMP cAMP/cGMP (Second Messengers) AC_GC->cAMP_cGMP  + ATP_GTP ATP/GTP PDE1 PDE1 cAMP_cGMP->PDE1 PKA_PKG PKA/PKG Activation cAMP_cGMP->PKA_PKG AMP_GMP AMP/GMP (Inactive) PDE1->AMP_GMP Hydrolysis Cellular_Response Cellular Response PKA_PKG->Cellular_Response PF04822163 This compound PF04822163->PDE1 Inhibition

Caption: Mechanism of this compound action on the PDE1 signaling pathway.

In Vivo Target Engagement: Measuring Neurotransmitter Levels

To confirm that this compound engages its target in a living system and produces the expected downstream effects, in vivo microdialysis is a powerful technique. This method allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.

Experimental Protocol: In Vivo Microdialysis

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the striatum or prefrontal cortex) of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Small molecules, including neurotransmitters, from the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.

  • Drug Administration: this compound or a vehicle control is administered to the animal (e.g., via oral gavage or intraperitoneal injection).

  • Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection to quantify the levels of neurotransmitters such as dopamine, acetylcholine, and their metabolites.

  • Data Interpretation: An increase in the extracellular concentrations of these neurotransmitters following drug administration would support the hypothesis that PDE1 inhibition by this compound enhances neuronal signaling.

Logical Workflow: In Vivo Microdialysis Experiment

Microdialysis_Workflow Start Start Probe_Implantation Implant Microdialysis Probe in Target Brain Region Start->Probe_Implantation Baseline_Collection Collect Baseline Dialysate Samples Probe_Implantation->Baseline_Collection Drug_Administration Administer this compound or Vehicle Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Post-Administration Dialysate Samples Drug_Administration->Post_Drug_Collection Sample_Analysis Analyze Neurotransmitter Levels (HPLC) Post_Drug_Collection->Sample_Analysis Data_Analysis Compare Neurotransmitter Levels (Drug vs. Vehicle) Sample_Analysis->Data_Analysis Conclusion Conclusion on Target Engagement and Downstream Effects Data_Analysis->Conclusion

Assessing Species-Specific Differences in PF-04822163 Binding to Phosphodiesterase 1 (PDE1)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the binding characteristics of PF-04822163, a potent and selective inhibitor of Phosphodiesterase 1 (PDE1), across different species. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the cross-species translatability of preclinical findings and in designing future studies. We present available binding affinity data, detail relevant experimental protocols, and visualize key pathways and workflows to facilitate a deeper understanding of this compound's interaction with its target.

Executive Summary

This compound is a selective inhibitor of the PDE1 enzyme family, which plays a crucial role in cyclic nucleotide signaling. Understanding the species-specific binding affinity of this compound is paramount for the accurate interpretation of preclinical data and the prediction of its pharmacological effects in humans. This guide consolidates the available data on the binding potency of this compound and compares it with other known PDE1 inhibitors, Vinpocetine and ITI-214 (Lenrispodun). While comprehensive species-specific binding data remains limited in the public domain, this guide synthesizes the currently available information to highlight potential differences and guide further investigation.

Data Presentation: Comparative Binding Affinities of PDE1 Inhibitors

The following table summarizes the available in vitro inhibition data (IC50 and Ki values) for this compound and comparator compounds against PDE1 isoforms from various species. It is important to note that direct comparative studies across multiple species are not always available, and the data presented is compiled from different sources.

CompoundTargetSpeciesIC50 (nM)Ki (pM)Reference
This compound PDE1AHuman2.0-[1]
PDE1BHuman2.4-[1][2]
PDE1CHuman7.0-[1]
ITI-214 (Lenrispodun) PDE1AHuman-33[3]
PDE1 (Broad)HumanPicomolar range-[4]
Vinpocetine PDE1ANot Specified~8,000-20,000-[5]
PDE1BNot Specified~8,000-20,000-[5]
PDE1CNot Specified~40,000-50,000-[5]

Note: IC50 and Ki values are measures of inhibitor potency. A lower value indicates a more potent inhibitor. Dashes indicate data not available from the cited sources.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

PDE1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pde PDE1 Regulation cluster_downstream Downstream Signaling Ca_Influx Ca²⁺ Influx Calmodulin Calmodulin Ca_Influx->Calmodulin binds Ca_Calmodulin Ca²⁺/Calmodulin Complex Calmodulin->Ca_Calmodulin PDE1 PDE1 (inactive) Ca_Calmodulin->PDE1 activates Active_PDE1 PDE1 (active) PDE1->Active_PDE1 cAMP cAMP Active_PDE1->cAMP hydrolyzes cGMP cGMP Active_PDE1->cGMP hydrolyzes AMP 5'-AMP cAMP->AMP PKA PKA cAMP->PKA activates GMP 5'-GMP cGMP->GMP PKG PKG cGMP->PKG activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors PKG->Downstream_Effectors PF04822163 This compound PF04822163->Active_PDE1 inhibits

Caption: PDE1 Signaling Pathway and Inhibition by this compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Tissue_Prep Tissue Homogenization or Cell Culture Membrane_Prep Membrane Preparation (Centrifugation) Tissue_Prep->Membrane_Prep Protein_Quant Protein Quantification (e.g., BCA Assay) Membrane_Prep->Protein_Quant Incubation Incubate Membranes with: - Radioligand ([³H]-PF-04822163) - Unlabeled this compound (competitor) - Buffer Protein_Quant->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash Filters (Remove unbound radioligand) Filtration->Washing Scintillation Scintillation Counting (Measure radioactivity) Washing->Scintillation Data_Analysis Data Analysis (Calculate IC50/Ki) Scintillation->Data_Analysis

References

Reproducibility of PF-04822163 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This document summarizes key performance data, details common experimental protocols for assessing PDE1 inhibition, and visualizes the underlying signaling pathways and experimental workflows. By presenting this information in a structured format, we aim to equip researchers with the necessary information to design and interpret their own experiments involving PF-04822163 and related compounds.

Quantitative Comparison of PDE1 Inhibitors

The following table summarizes the inhibitory potency (IC50 or Ki values) of this compound and selected alternative PDE1 inhibitors against various phosphodiesterase isoforms. Lower values indicate higher potency. This data, gathered from multiple studies, allows for a cross-compound comparison of potency and selectivity.

CompoundPDE1A (nM)PDE1B (nM)PDE1C (nM)Other PDE Isoforms (nM)
This compound 22.47PDE10A: 252, PDE2A: 5895, PDE4D3: 7620, PDE11A4: 8257, PDE3A, PDE5A1, PDE7B, PDE9A1: >30000
ITI-214 0.033 (Ki)0.380 (Ki)0.035 (Ki)PDE4D: 33 (Ki); >10,000-300,000-fold selectivity over other PDEs[1][2]
Vinpocetine ~8000-20000~8000-20000~40000-50000Also inhibits IKK (IC50 ≈ 17.17 µM) and voltage-gated Na+ channels[3][4]
SCH-51866 70 (for PDE1)--PDE2A3: 1320, PDE5: 2840[5]
DSR-141562 97.643.9431.8High selectivity for PDE1 family over other PDEs and 65 other targets[6][7][8]

Experimental Protocols

Reproducing experimental findings is contingent on detailed and standardized methodologies. Below are outlines of common protocols used to assess the inhibitory activity of compounds against PDE enzymes.

In Vitro Phosphodiesterase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoform.

Objective: To quantify the potency of an inhibitor in reducing the enzymatic activity of a specific phosphodiesterase isoform.

Materials:

  • Purified recombinant human PDE enzymes (e.g., PDE1A, PDE1B, PDE1C)

  • Cyclic nucleotides: cAMP and/or cGMP

  • Test compound (e.g., this compound) and control inhibitors

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors like MgCl2 and CaCl2)

  • Calmodulin (for PDE1 activation)

  • Detection reagents (e.g., fluorescently labeled substrate, antibody-based detection kit, or a system to measure phosphate release)

  • Microplate reader capable of detecting the signal (e.g., fluorescence, luminescence, or absorbance)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the PDE enzyme and the cyclic nucleotide substrate to their optimal working concentrations in the assay buffer. For PDE1 assays, include calmodulin in the enzyme preparation.

  • Reaction Initiation: In a microplate, combine the diluted enzyme, the test compound at various concentrations, and initiate the reaction by adding the substrate. Include wells for positive control (enzyme and substrate, no inhibitor) and negative control (substrate only, no enzyme).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period, ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Detection: Stop the reaction using a stop solution or by adding the detection reagents. The detection method will vary depending on the assay format. Common methods include:

    • Fluorescence Polarization (FP) Assay: Uses a fluorescently labeled cyclic nucleotide. The degree of polarization of the fluorescent signal changes upon enzymatic cleavage.

    • Luminescence Assay: Measures the remaining substrate using a coupled enzyme system that generates a luminescent signal.

    • Colorimetric Assay: Quantifies the phosphate produced from the hydrolysis of the cyclic nucleotide.

  • Data Analysis: Measure the signal from each well using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls. Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model (e.g., four-parameter logistic equation).

Visualizations

To better illustrate the context of this compound's mechanism of action and the workflow for its evaluation, the following diagrams are provided.

PDE1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pde PDE1 Action cluster_downstream Downstream Effects GC Guanylate Cyclase cGMP cGMP GC->cGMP AC Adenylyl Cyclase cAMP cAMP AC->cAMP CaM Ca2+/Calmodulin PDE1 PDE1 CaM->PDE1 Activates Ca Ca->CaM PDE1->cGMP Hydrolyzes PDE1->cAMP Hydrolyzes PF04822163 This compound PF04822163->PDE1 Inhibits PKG PKG cGMP->PKG PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmission modulation) PKG->Cellular_Response PKA->Cellular_Response

Figure 1: PDE1 Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound & Alternatives) Reaction Incubate Compound, Enzyme, and Substrate Compound_Prep->Reaction Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Reaction Detection Terminate Reaction & Add Detection Reagents Reaction->Detection Readout Measure Signal (e.g., Fluorescence) Detection->Readout IC50_Calc Calculate IC50 Values Readout->IC50_Calc Comparison Compare Potency & Selectivity IC50_Calc->Comparison

Figure 2: In Vitro PDE Inhibition Assay Workflow

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of PF-04822163

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of PF-04822163, a potent phosphodiesterase 1 (PDE1) inhibitor used in research. In the absence of a specific Safety Data Sheet (SDS), the following procedures are based on best practices for the disposal of potent, biologically active research chemicals and quinazoline derivatives.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a potent, biologically active compound, it must be handled with care to avoid exposure. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, appropriate PPE is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Gloves should be inspected for tears or holes before use.

  • Body Protection: A laboratory coat or a chemical-resistant apron should be worn.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the compound as a powder outside of a chemical fume hood, a certified respirator is necessary.

II. Waste Segregation and Collection

All materials contaminated with this compound must be treated as hazardous chemical waste.[1] This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and used PPE.

Key Principles of Waste Collection:

  • Dedicated Waste Container: Use a dedicated, sealable, and clearly labeled container for all this compound waste. The container should be made of a material compatible with the chemical and any solvents used.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" sticker as soon as the first item of waste is added.[1] The label should clearly identify the contents, including "this compound" and any other chemicals in the mixture, with their approximate concentrations.

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents, acids, or bases.

III. Storage of Chemical Waste

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

Storage Guidelines:

  • Designated Area: Store the hazardous waste container in a designated, well-ventilated, and secure area.[2] This area should be away from general laboratory traffic.

  • Secondary Containment: Liquid waste containers must be placed in secondary containment, such as a plastic bin or tub, to contain any potential leaks.[3]

  • Segregation: Keep containers of incompatible waste segregated.[4]

IV. Disposal Procedures

The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1]

Step-by-Step Disposal Protocol:

  • Contact EHS: When the waste container is full, or as per your institution's guidelines, contact your EHS department to schedule a pickup.[7]

  • Provide Information: Furnish the EHS department or the disposal company with all available information regarding the waste, including the completed hazardous waste label.

  • Incineration: The preferred method for the disposal of potent pharmaceutical compounds is high-temperature incineration in a licensed hazardous waste facility.[5]

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Spill Cleanup Procedure:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure adequate ventilation or perform the cleanup within a chemical fume hood.[5]

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust. For liquid spills, use an inert absorbent material to contain the spill.[5]

  • Collection: Place all contaminated materials, including the absorbent, into a labeled, sealed container for hazardous waste disposal.[5]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[5]

Disposal of Empty Containers

Even empty containers that held this compound must be handled as hazardous waste until properly decontaminated.

Procedure for Empty Containers:

  • Triple-Rinse: The first rinse should be with an appropriate solvent, and this rinsate must be collected as hazardous waste.[7] Subsequent rinses can be with water, with the rinsate also collected as hazardous waste.

  • Deface Label: After decontamination, the original label on the container should be completely removed or defaced.[7]

  • Final Disposal: Once triple-rinsed and dried, the container may be disposed of as non-hazardous waste or recycled, according to your institution's policies.[7]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following diagram illustrates the key steps from initial handling to final disposal.

cluster_handling Handling & Collection cluster_segregation Waste Segregation & Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe Safety First waste_gen Generate Waste (Compound, Contaminated Items) ppe->waste_gen collect_waste Collect in Labeled Hazardous Waste Container waste_gen->collect_waste store_waste Store in Designated Area with Secondary Containment collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs transport Licensed Vendor Transport contact_ehs->transport incineration High-Temperature Incineration transport->incineration end_point End: Compliant Disposal incineration->end_point

Caption: Disposal workflow for this compound from handling to final disposal.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for PF-04822163

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling PF-04822163, a potent and selective PDE1 inhibitor, must adhere to stringent safety protocols to mitigate potential exposure risks. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, biologically active compound necessitates the adoption of conservative safety measures. The following guidelines provide essential, immediate safety and logistical information for the handling and disposal of this compound.

Recommended Personal Protective Equipment (PPE)

Due to the lack of specific hazard data for this compound, a comprehensive PPE strategy is crucial to minimize exposure via inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable gown or lab coat- Double-layered nitrile gloves- Safety glasses or goggles- Low-permeability shoe covers
Solution Preparation and Handling - Fume hood or other ventilated enclosure- Chemical-resistant lab coat- Nitrile gloves- Safety glasses or goggles
In Vitro / In Vivo Dosing - Biosafety cabinet or ventilated enclosure- Disposable gown- Nitrile gloves- Safety glasses with side shields or face shield- Respiratory protection may be required based on risk assessment

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal is critical to ensure the safety of all laboratory personnel and to prevent environmental contamination.

Handling Protocol

Objective: To safely handle this compound from receipt to experimental use.

Materials:

  • This compound (solid or in solution)

  • Appropriate solvent (e.g., DMSO)

  • Calibrated balance

  • Ventilated enclosure (fume hood, biosafety cabinet)

  • Appropriate PPE (see table above)

  • Labeled waste containers

Procedure:

  • Preparation: Before handling, ensure the work area is clean and decontaminated. Prepare all necessary equipment and materials. Don appropriate PPE.

  • Weighing (if solid): Conduct all weighing of powdered this compound within a certified chemical fume hood or a balance enclosure with appropriate exhaust ventilation to prevent inhalation of airborne particles.

  • Solubilization: If preparing a solution, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

  • Experimental Use: All procedures involving the handling of this compound, in either solid or solution form, should be performed within a ventilated enclosure.

  • Decontamination: After each use, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution (e.g., 10% bleach solution followed by a water rinse) should be used.

Disposal Plan

Objective: To safely dispose of all waste contaminated with this compound.

Procedure:

  • Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be segregated as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.

  • Solid Waste: Contaminated solid waste should be placed in a sealed bag and then into a designated solid hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for using this compound, highlighting critical safety checkpoints.

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Review Safety Protocols & SDS (if available) B Prepare Work Area & Equipment A->B C Don Appropriate PPE B->C D Weighing/Aliquoting (in ventilated enclosure) C->D Enter Controlled Area E Solution Preparation D->E F Experimental Procedure E->F G Decontaminate Work Area & Equipment F->G Experiment Complete H Segregate & Dispose of Waste G->H I Doff PPE Correctly H->I J Hand Washing I->J Exit Controlled Area

Caption: Experimental Workflow with Safety Checkpoints for Handling this compound.

Logical Relationship of Safety Measures

The implementation of a multi-layered safety approach is essential for mitigating risks associated with handling potent compounds like this compound.

cluster_0 Hazard Mitigation Strategy A Engineering Controls (Fume Hood, Ventilated Enclosure) E Researcher Safety A->E B Administrative Controls (SOPs, Training) B->E C Personal Protective Equipment (Gloves, Respirator, Gown) C->E D Safe Work Practices (Decontamination, Waste Disposal) D->E

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